molecular formula C4H5BrN4 B1592715 3-Bromo-6-hydrazinylpyridazine CAS No. 64461-67-2

3-Bromo-6-hydrazinylpyridazine

Cat. No.: B1592715
CAS No.: 64461-67-2
M. Wt: 189.01 g/mol
InChI Key: JLKIAAKYEACQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-hydrazinylpyridazine (CAS 64461-67-2) is a valuable bifunctional synthetic intermediate in medicinal and organic chemistry. Its molecular formula is C 4 H 5 BrN 4 , with a molecular weight of 189.01 g/mol . This compound features two key reactive sites: a bromine atom susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and a hydrazinyl group that can undergo condensation to form hydrazones or serve as a nucleophile . This makes it a highly versatile precursor for constructing complex nitrogen-containing heterocycles, which are core structures in many bioactive molecules. Its primary research value lies in the synthesis of fused pyrazole and pyridazine systems. Specifically, it serves as a key starting material for forming pyrazole rings onto existing pyridine or pyridazine scaffolds, a fundamental route to privileged structures like pyrazolo[3,4-b]pyridines . These frameworks are prevalent in compounds with significant pharmacological activities, including anticancer, antidepressant, antiviral, and anti-inflammatory properties . The hydrazinyl group acts as the nucleophile that closes the pyrazole ring, while the bromine atom can be functionalized to fine-tune the properties of the final molecule. As a small, rigid molecule, it may also contribute to the planar geometry of resulting compounds, potentially facilitating π-stacking interactions in solid-state crystals or upon binding to biological targets, as observed in related heterocyclic hydrazines . Researchers are advised that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are in a dark place, under an inert atmosphere, and in a freezer at -20°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromopyridazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKIAAKYEACQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625775
Record name 3-Bromo-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64461-67-2
Record name 3-Bromo-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-hydrazinylpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-hydrazinylpyridazine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-hydrazinylpyridazine is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. Its unique arrangement of a reactive hydrazine group and a bromine atom on the pyridazine core allows for diverse chemical modifications, leading to the development of potent kinase inhibitors and antiviral agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its strategic application in the design and discovery of novel therapeutics. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug development endeavors.

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its inherent electronic properties and ability to participate in hydrogen bonding make it an attractive core for designing molecules that can effectively interact with biological targets. The introduction of a bromo and a hydrazinyl substituent at the 3 and 6 positions, respectively, of the pyridazine ring, as in this compound, further enhances its synthetic utility.

The hydrazine moiety serves as a versatile handle for the construction of various heterocyclic systems through condensation and cyclization reactions. Concurrently, the bromine atom provides a site for cross-coupling reactions, enabling the introduction of diverse aryl and alkyl groups. This dual functionality makes this compound a highly valuable starting material for generating libraries of complex molecules for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 64461-67-2[2][3]
Molecular Formula C₄H₅BrN₄[4]
Molecular Weight 189.01 g/mol [3]
Monoisotopic Mass 187.96976 Da[4]
Appearance Off-white to light yellow solid[5]
Storage Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[3][5]

Synthesis and Reactivity

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a highly plausible and efficient route can be inferred from the synthesis of analogous compounds, such as 2-Bromo-6-hydrazinylpyridine.[6] The most common method involves the nucleophilic substitution of a dihalo-pyridazine with hydrazine hydrate.

The proposed synthesis starts from the commercially available 3,6-dibromopyridazine. The reaction with hydrazine hydrate, likely in an alcoholic solvent and at an elevated temperature, would lead to the selective displacement of one of the bromine atoms to yield the desired product. The choice of reaction conditions, such as temperature and reaction time, would be critical to control the selectivity and minimize the formation of the di-substituted product.

Proposed Synthetic Protocol:

  • To a solution of 3,6-dibromopyridazine (1.0 eq) in a suitable solvent such as ethanol or propanol, add hydrazine hydrate (1.2-1.5 eq).

  • Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.

  • Further purification can be achieved by recrystallization if necessary.

The rationale behind this approach lies in the reactivity of dihalopyridazines towards nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridazine ring facilitates the attack of the nucleophilic hydrazine.

Synthesis Start 3,6-Dibromopyridazine Product This compound Start->Product Nucleophilic Aromatic Substitution Reagent Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux

Synthesis of this compound.
Reactivity Profile

The chemical reactivity of this compound is dominated by its two key functional groups: the nucleophilic hydrazine moiety and the electrophilic carbon bearing the bromine atom.

3.2.1. Reactions of the Hydrazine Group

The hydrazine group is a potent nucleophile and readily undergoes condensation reactions with various electrophiles, most notably carbonyl compounds, to form hydrazones. This reaction is a cornerstone for building molecular complexity and is widely used to link the pyridazine core to other pharmacophores.

Furthermore, the hydrazine moiety is a key precursor for the construction of fused heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole rings, while reaction with α-haloketones followed by cyclization can yield pyridazino[4,5-c]pyridazines. A particularly important transformation is the reaction with orthoesters or similar one-carbon synthons to form[5][7][8]triazolo[4,3-b]pyridazines, a scaffold found in numerous biologically active molecules.[9]

Hydrazine_Reactivity Start This compound Hydrazone Hydrazone Derivative Start->Hydrazone Condensation FusedPyrazole Fused Pyrazole Ring Start->FusedPyrazole Cyclocondensation Triazolopyridazine [1,2,4]Triazolo[4,3-b]pyridazine Start->Triazolopyridazine Cyclocondensation Carbonyl Aldehyde/Ketone (R1COR2) Dicarbonyl 1,3-Dicarbonyl Compound Orthoester Orthoester (RC(OR')3)

Reactivity of the Hydrazine Moiety.

3.2.2. Reactions at the Bromine Position

The bromine atom on the pyridazine ring is susceptible to displacement by various nucleophiles and is an excellent handle for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, and Buchwald-Hartwig couplings are commonly employed to introduce aryl, heteroaryl, and amino substituents at this position, respectively. This allows for the exploration of a vast chemical space around the pyridazine core, which is crucial for fine-tuning the pharmacological properties of drug candidates.

Applications in Drug Discovery

The unique structural features of this compound have made it a valuable building block in the development of several classes of therapeutic agents.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridazine scaffold has been successfully incorporated into numerous kinase inhibitors. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site.

This compound is a key starting material for the synthesis of potent c-Jun N-terminal kinase (JNK) inhibitors.[3][10] JNKs are implicated in inflammatory diseases and neurodegenerative disorders. The synthesis of these inhibitors often involves the condensation of the hydrazine group with a suitable carbonyl compound, followed by a Suzuki coupling at the bromine position to introduce a substituted aryl group that occupies a hydrophobic pocket in the kinase active site.

Illustrative Synthetic Pathway to a JNK Inhibitor Scaffold:

  • Hydrazone Formation: Reaction of this compound with a substituted benzaldehyde derivative to form the corresponding hydrazone.

  • Cyclization: Intramolecular cyclization of the hydrazone, often acid-catalyzed, to form a fused heterocyclic system, such as a pyridazino[4,5-b]indole.

  • Suzuki Coupling: Palladium-catalyzed Suzuki coupling of the bromo-substituted pyridazino[4,5-b]indole with a boronic acid to introduce a diversity element.

JNK_Inhibitor_Synthesis Start This compound Intermediate1 Hydrazone Intermediate Start->Intermediate1 Step 1 Step1 1. Condensation with Substituted Aldehyde Intermediate2 Fused Heterocycle (e.g., Pyridazino[4,5-b]indole) Intermediate1->Intermediate2 Step 2 Step2 2. Cyclization FinalProduct JNK Inhibitor Scaffold Intermediate2->FinalProduct Step 3 Step3 3. Suzuki Coupling with Ar-B(OH)2

General synthetic workflow for JNK inhibitors.
Antiviral Agents

The pyridazine moiety is also found in a number of antiviral compounds. This compound serves as a versatile precursor for the synthesis of novel antiviral agents, particularly those targeting the Hepatitis C virus (HCV).[11][12] The strategy often involves the construction of a larger heterocyclic system that can effectively inhibit viral enzymes like the NS3/4A protease or the NS5B polymerase.

For instance, the hydrazine group can be used to build a triazole ring, and the bromine atom can be functionalized to introduce moieties that enhance binding to the viral target.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not universally available, data from related compounds suggest that it should be handled with care.[13][14]

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably in a freezer under an inert atmosphere.[3][5]

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists. Its unique combination of a reactive hydrazine group and a modifiable bromine atom on a biologically relevant pyridazine core provides a powerful platform for the synthesis of diverse and complex molecules. Its demonstrated utility in the development of kinase inhibitors and antiviral agents underscores its importance in modern drug discovery. The synthetic strategies and reactivity patterns outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this compound in their quest for novel therapeutics.

References

Introduction to the Pyridazine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide has been requested for 3-Bromo-6-hydrazinylpyridazine, targeting researchers and drug development professionals. Due to the limited availability of detailed public information on this specific compound (CAS 64461-67-2), this guide will broaden its scope to the wider, more extensively documented class of hydrazinylpyridazines and their precursors, 3-halopyridazines. This approach allows for a more thorough exploration of the synthesis, reactivity, and medicinal chemistry applications of this important structural motif, using this compound as a specific exemplar within this class. The principles and reactions discussed are directly applicable to this molecule and provide the necessary context for its use in research and development.

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the pKa of adjacent substituents, make it a valuable component in the design of bioactive molecules. The introduction of substituents, such as a halogen at the 3-position and a hydrazinyl group at the 6-position, creates a versatile building block, this compound, ripe for a multitude of chemical transformations. This guide will delve into the synthesis, reactivity, and applications of this and related compounds, providing a technical framework for their use in the laboratory.

Synthesis and Characterization

The synthesis of this compound typically begins with a more common pyridazine precursor. A general and illustrative synthetic route is outlined below.

General Synthetic Pathway

The most common approach involves the nucleophilic aromatic substitution of a di-halogenated pyridazine, followed by the introduction of the hydrazinyl moiety.

Synthesis_Pathway MaleicAnhydride Maleic Anhydride Pyridazinedione 1,2-Dihydropyridazine-3,6-dione MaleicAnhydride->Pyridazinedione Hydrazine Hydrate DichloroPyridazine 3,6-Dichloropyridazine Pyridazinedione->DichloroPyridazine POCl3 or PCl5 BromoChloroPyridazine 3-Bromo-6-chloropyridazine DichloroPyridazine->BromoChloroPyridazine Halogen Exchange (e.g., HBr/Br2) Target This compound BromoChloroPyridazine->Target Hydrazine Hydrate

Caption: General synthetic route to this compound.

Causality Behind Experimental Choices:

  • Step 1 & 2: Formation of the Pyridazine Core: The initial cyclization of maleic anhydride with hydrazine is a robust method to form the pyridazine-3,6-dione ring. Subsequent chlorination using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is a standard and high-yielding procedure to convert the dione into the more reactive 3,6-dichloropyridazine. This dichloro-intermediate is a common starting material for a wide array of substituted pyridazines.

  • Step 3: Halogen Exchange: A selective halogen exchange reaction is required to replace one of the chloro groups with a bromo group. This can be challenging and may require specific conditions to achieve mono-bromination. The reactivity difference between the 3 and 6 positions can be exploited, although direct selective bromination of a precursor is often preferred if possible.

  • Step 4: Introduction of the Hydrazinyl Group: The final step involves a nucleophilic aromatic substitution (SNAr) reaction. Hydrazine hydrate is a potent nucleophile that readily displaces a halogen atom on the electron-deficient pyridazine ring. The chlorine atom is a good leaving group, making this transformation efficient. The reaction is typically performed in a protic solvent like an alcohol.

Detailed Laboratory Protocol: Synthesis of 3-Chloro-6-hydrazinylpyridazine (An Analogous Procedure)

This protocol details the synthesis of the chloro-analog, which follows the same principles as the bromo-derivative.

Materials:

  • 3,6-Dichloropyridazine

  • Hydrazine hydrate (64-80% in water)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in 100 mL of ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (6.7 g, ~134 mmol, 2.0 equiv.) dropwise at room temperature. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Isolation: Collect the precipitate by vacuum filtration, washing the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • Drying: Dry the resulting solid under vacuum to yield 3-chloro-6-hydrazinylpyridazine as an off-white to pale yellow powder.

Self-Validating System: The purity of the product can be confirmed by melting point determination (literature: 137-141 °C for the chloro-analog) and characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the molecular weight and structure.

Physicochemical Properties
PropertyValue
CAS Number 64461-67-2
Molecular Formula C₄H₅BrN₄
Molecular Weight 189.02 g/mol
Appearance Expected to be a solid (powder/crystals)
Solubility Likely soluble in polar organic solvents (DMSO, DMF, Methanol)
Predicted XlogP 0.4

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, offering two primary sites for chemical modification: the nucleophilic hydrazinyl group and the bromo-substituted carbon, which is susceptible to cross-coupling reactions.

Reactions at the Hydrazinyl Group

The primary amine of the hydrazinyl moiety is highly nucleophilic and readily undergoes condensation and cyclization reactions.

  • Formation of Hydrazones: Reaction with aldehydes and ketones yields stable hydrazones. This is a cornerstone reaction for extending the molecular framework and is often a key step in the synthesis of more complex heterocyclic systems.

  • Cyclization to Fused Heterocycles: The hydrazinyl group is a perfect precursor for forming fused five-membered rings. For instance, reaction with β-ketoesters can lead to the formation of pyrazolopyridazines, while reaction with dicarbonyl compounds can yield pyridazino[4,5-c]pyridazines. These fused systems are of significant interest in medicinal chemistry.

Reactions at the Bromo-Substituted Carbon

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Coupling with terminal alkynes provides a direct route to alkynyl-substituted pyridazines.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various amine substituents.

Reactivity_Diagram cluster_hydrazine Reactions at Hydrazinyl Group cluster_bromo Reactions at Bromo Group Hydrazone Hydrazone Formation FusedRing Fused Heterocycles (e.g., Pyrazolopyridazines) Aldehyde R-CHO / R-CO-R' Aldehyde->Hydrazone Ketoester β-Ketoester Ketoester->FusedRing Suzuki Suzuki Coupling Sonogashira Sonogashira Coupling Buchwald Buchwald-Hartwig Amination BoronicAcid Ar-B(OH)2 BoronicAcid->Suzuki Alkyne Terminal Alkyne Alkyne->Sonogashira Amine R2NH Amine->Buchwald Core This compound Core->Hydrazone Condensation Core->FusedRing Cyclization Core->Suzuki Pd Catalyst, Base Core->Sonogashira Pd/Cu Catalyst, Base Core->Buchwald Pd Catalyst, Base

Caption: Key reaction pathways for this compound.

Applications in Medicinal Chemistry

The pyridazine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology and inflammatory diseases. Its derivatives are known to interact with a variety of biological targets, most notably protein kinases.

Pyridazine Derivatives as Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The pyridazine ring is an effective "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition.

  • Case Study: Mps1 Kinase Inhibitors: Researchers have developed potent and selective inhibitors of Monopolar spindle 1 (Mps1), a kinase involved in the spindle assembly checkpoint, based on an imidazo[1,2-b]pyridazine scaffold. Starting from an initial hit, optimization led to compound 27f , which exhibited remarkable antiproliferative activity (A549 IC₅₀ = 6.0 nM) and was orally bioavailable. This work highlights how the pyridazine core can be elaborated into highly active clinical candidates.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Pyrazolo[3,4-c]pyridazines, which can be synthesized from hydrazinylpyridazine precursors, have been identified as novel and selective inhibitors of CDKs. CDKs are critical for cell cycle progression, and their inhibition is a validated strategy for cancer therapy.

Anti-inflammatory Agents

Pyridazine and pyridazinone derivatives have demonstrated significant potential as anti-inflammatory agents. They can modulate key inflammatory pathways by targeting mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The structural versatility of the pyridazine core allows for the fine-tuning of activity against specific inflammatory targets.

Other Therapeutic Areas

The utility of the pyridazine scaffold extends beyond oncology and inflammation. Derivatives have been investigated for a wide range of activities, including:

  • Antihypertensive agents

  • Antimicrobial and antiviral compounds

  • Agents targeting neurodegenerative diseases

Safety and Handling

General Precautions:

  • This compound should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Hydrazine derivatives are often toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Bromo-aromatic compounds can be irritants.

Storage:

  • Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

This compound and its related analogs are exceptionally valuable building blocks in medicinal chemistry. The dual reactivity of the hydrazinyl and bromo substituents provides a flexible platform for the synthesis of diverse and complex molecular architectures. The proven success of the pyridazine scaffold in developing potent kinase inhibitors and anti-inflammatory agents ensures that this chemical class will continue to be a focus of drug discovery programs. Future research will likely explore novel cyclization and cross-coupling methodologies to further expand the chemical space accessible from these versatile precursors, leading to the discovery of next-generation therapeutics.

An In-depth Technical Guide to the Spectral Characteristics of 3-Bromo-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the predicted spectral data for 3-Bromo-6-hydrazinylpyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of public experimental data for this specific molecule, this document synthesizes information from analogous structures and foundational spectroscopic principles to offer a robust predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectral properties of novel pyridazine derivatives for identification, purity assessment, and structural elucidation.

Introduction: The Significance of Pyridazine Derivatives

Pyridazine moieties are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A comprehensive understanding of the spectroscopic characteristics of new pyridazine derivatives like this compound is paramount for advancing drug discovery and development. Spectroscopic analysis provides a non-destructive method to confirm molecular structure, assess purity, and understand the chemical environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound in a common solvent such as DMSO-d₆ are detailed below.

Predicted ¹H and ¹³C NMR Data
¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
H-4~7.8 - 8.0Doublet (d)1HPyridazine ring
H-5~7.0 - 7.2Doublet (d)1HPyridazine ring
NH~8.5 - 8.7Singlet (s, broad)1HHydrazinyl group
NH₂~4.5 - 4.7Singlet (s, broad)2HHydrazinyl group
¹³C NMR Predicted Chemical Shift (ppm)Assignment
C-3~145 - 147Pyridazine ring (C-Br)
C-4~130 - 132Pyridazine ring (CH)
C-5~120 - 122Pyridazine ring (CH)
C-6~160 - 162Pyridazine ring (C-N)

Disclaimer: The NMR data presented is predictive and based on the analysis of structurally related pyridazine derivatives and established principles of NMR spectroscopy. Actual experimental values may vary.

Rationale for Predicted NMR Data

The predicted chemical shifts are based on the electronic environment of the pyridazine ring. The bromine atom at the C-3 position is expected to have a significant deshielding effect on the adjacent C-4 proton due to its electronegativity. Conversely, the hydrazinyl group at the C-6 position is an electron-donating group, which would lead to an upfield shift of the adjacent C-5 proton. The protons on the hydrazinyl group are expected to be broad due to quadrupole effects and exchange with any residual water in the solvent.

In the ¹³C NMR spectrum, the carbons attached to the electronegative bromine (C-3) and nitrogen (C-6) atoms are predicted to be the most downfield-shifted. The chemical shifts of C-4 and C-5 are anticipated to be in the aromatic region, with C-5 being slightly more upfield due to the electron-donating nature of the adjacent hydrazinyl group.

Experimental Protocol for NMR Data Acquisition

For a solid sample of this compound, the following general protocol can be used to acquire high-quality NMR data.[1][2][3]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[1][2]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Subsequently, acquire a ¹³C NMR spectrum. Depending on the sample concentration, this may require a longer acquisition time.

Molecular Structure for NMR Assignment

Caption: Molecular structure of this compound with atom numbering.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400N-H stretchHydrazinyl (NH₂)
3150 - 3250N-H stretchHydrazinyl (NH)
3000 - 3100C-H stretchAromatic
1600 - 1650N-H bendHydrazinyl (NH₂)
1550 - 1600C=N stretchPyridazine ring
1450 - 1550C=C stretchPyridazine ring
1000 - 1100C-N stretch
600 - 700C-Br stretch

Disclaimer: The IR data presented is predictive. The exact peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Rationale for Predicted IR Data

The predicted IR spectrum is expected to show characteristic peaks for the hydrazinyl and pyridazine functional groups. The N-H stretching vibrations of the primary and secondary amines in the hydrazinyl group are anticipated in the 3150-3400 cm⁻¹ region. The aromatic C-H stretching of the pyridazine ring will likely appear between 3000 and 3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring are expected in the 1450-1600 cm⁻¹ range. A peak corresponding to the C-Br stretch is predicted at a lower wavenumber, typically between 600 and 700 cm⁻¹.

Experimental Protocol for IR Data Acquisition

For a solid sample, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) or KBr pellet method.[4][5][6]

  • ATR Method:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum.

    • Clean the ATR crystal thoroughly after the measurement.

  • KBr Pellet Method:

    • Grind a small amount of the sample with dry KBr powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a molecule.

Predicted Mass Spectrometry Data
m/zInterpretation
188/190Molecular ion [M]⁺ and [M+2]⁺ due to bromine isotopes (⁷⁹Br and ⁸¹Br)
173/175[M-NH]⁺
159/161[M-N₂H₃]⁺
109[M-Br]⁺
80[C₄H₄N₂]⁺

Disclaimer: The fragmentation pattern is predictive and can vary depending on the ionization method and energy used.

Rationale for Predicted MS Data

The mass spectrum of this compound is expected to show a characteristic molecular ion peak with an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The predicted monoisotopic mass is approximately 187.97 g/mol . Fragmentation is likely to occur through the loss of the hydrazinyl group or the bromine atom. The loss of small neutral molecules like NH or N₂H₃ from the hydrazinyl moiety is also a probable fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

A general protocol for obtaining a mass spectrum of a solid organic compound is as follows:[7][8][9]

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute an aliquot of this solution to the low µg/mL or ng/mL range, depending on the sensitivity of the instrument.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

    • Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum over a suitable m/z range.

Predicted Fragmentation Pathway

Fragmentation_Pathway M [C₄H₅⁷⁹/⁸¹BrN₄]⁺ m/z = 188/190 F1 [C₄H₄⁷⁹/⁸¹BrN₃]⁺ m/z = 173/175 M->F1 -NH F2 [C₄H₂⁷⁹/⁸¹BrN₂]⁺ m/z = 159/161 M->F2 -N₂H₃ F3 [C₄H₅N₄]⁺ m/z = 109 M->F3 -Br F4 [C₄H₄N₂]⁺ m/z = 80 F3->F4 -N₂

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

References

Introduction: The Significance of the Pyridazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-hydrazinylpyridazine

The pyridazine ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its unique physicochemical properties, including a high dipole moment and strong hydrogen-bond accepting capabilities without overt basicity, make it an attractive component for designing novel therapeutic agents.[1] The electron-deficient nature of the pyridazine core, resulting from the two adjacent nitrogen atoms, influences the properties of its substituents and provides a vector for molecular recognition, often serving as a bioisosteric replacement for phenyl rings to improve developability parameters.[1]

The target molecule, this compound, is a versatile intermediate, serving as a critical building block for a wide array of biologically active compounds.[2] The presence of two distinct, reactive functional groups—the bromo group and the hydrazinyl moiety—allows for sequential, regioselective modifications. The bromine atom is amenable to various cross-coupling reactions, while the hydrazine group is a potent nucleophile, ideal for constructing larger, nitrogen-containing heterocyclic systems like pyrazoles and triazoles.[3] This dual reactivity makes it an invaluable synthon in the development of novel anticancer, antihypertensive, and antiviral agents.[2][4] This guide provides a comprehensive overview of its synthesis from 3,6-dibromopyridazine, focusing on the underlying mechanism, a detailed experimental protocol, and critical safety considerations.

Part 1: The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 3,6-dibromopyridazine to this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5] Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), SNAr on aromatic rings requires specific conditions. The aromatic ring must be "activated" by the presence of electron-withdrawing groups, and a good leaving group must be present.[6]

In this specific case, the pyridazine ring itself is inherently electron-deficient due to the electronegativity of the two nitrogen atoms, which function as powerful activating groups.[5] This electron deficiency polarizes the C-Br bonds, making the carbon atoms at positions 3 and 6 highly electrophilic and susceptible to attack by a strong nucleophile.

The reaction mechanism involves two key steps:

  • Nucleophilic Attack: The hydrazine molecule, a potent nucleophile, attacks one of the electrophilic carbon atoms (C6 or C3) bearing a bromine atom. This initial attack breaks the aromaticity of the pyridazine ring and forms a negatively charged, high-energy intermediate known as a Meisenheimer complex.[6] The negative charge is stabilized through resonance, delocalizing onto the electronegative nitrogen atoms of the pyridazine ring.

  • Elimination and Aromatization: In the second step, the aromaticity is restored by the elimination of the bromide ion (Br⁻), which acts as the leaving group. This step is typically fast and results in the formation of the substituted product, this compound.

Given the symmetry of the 3,6-dibromopyridazine starting material, the initial nucleophilic attack can occur at either position 3 or 6, leading to the same monosubstituted product. Controlling the stoichiometry of the hydrazine is key to preventing disubstitution.

Part 2: Experimental Protocol

This protocol details a standard laboratory-scale synthesis. All operations involving hydrazine hydrate must be conducted within a certified chemical fume hood.[7][8]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles
3,6-DibromopyridazineC₄H₂Br₂N₂237.882.38 g0.01
Hydrazine Monohydrate (~64%)H₆N₂O50.060.60 mL~0.012
Methanol (MeOH)CH₃OH32.0420 mL-
Triethylamine (TEA)(C₂H₅)₃N101.191.40 mL0.01
Deionized WaterH₂O18.02As needed-
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,6-dibromopyridazine (2.38 g, 0.01 mol) in methanol (20 mL).[9]

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes until the temperature equilibrates to 0–5 °C.

  • Base Addition: While maintaining the cold temperature, add triethylamine (1.40 mL, 0.01 mol) to the reaction mixture. TEA acts as a base to neutralize the HBr that is formed during the reaction.

  • Nucleophile Addition: Add hydrazine monohydrate (0.60 mL, ~0.012 mol) dropwise to the cold suspension over 5-10 minutes using a syringe or dropping funnel.[9] A slight excess of hydrazine ensures the complete consumption of the starting material. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-2 hours.[9] The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

  • Product Isolation (Workup): Upon completion, a solid precipitate of the product should form. Filter the solid using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold water (2 x 10 mL) to remove any remaining salts and impurities.[9] Dry the product under vacuum to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Part 3: Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum should show two distinct doublets in the aromatic region corresponding to the two protons on the pyridazine ring. Additionally, exchangeable signals corresponding to the -NH and -NH₂ protons of the hydrazine group will be present.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show four distinct signals corresponding to the four carbon atoms of the pyridazine ring.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the mass of the product (C₄H₅BrN₄, M.W. 189.01 g/mol ).[10] A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be clearly visible for the molecular ion and bromine-containing fragments.

  • Melting Point (mp): The synthesized compound should exhibit a sharp melting point, which can be compared to literature values.

Part 4: Critical Safety and Handling Procedures

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this procedure present significant hazards.

Hazard Analysis:

  • Hydrazine Hydrate: Acutely toxic via all routes of exposure (inhalation, ingestion, dermal contact).[7][8] It is a corrosive substance that can cause severe skin and eye damage and is a suspected human carcinogen and reproductive toxin.[8][11] Hydrazine is also flammable and reactive.[7][12]

  • 3,6-Dibromopyridazine: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[13]

  • Triethylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs (optic nerve).

Mandatory Safety Measures:

  • Engineering Controls: All handling of hydrazine hydrate and 3,6-dibromopyridazine must be performed inside a properly functioning chemical fume hood to prevent inhalation of vapors and dust.[7][8] An eyewash station and safety shower must be readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times.[7] A face shield should be worn over goggles when there is a significant splash hazard.[14]

    • Hand Protection: Nitrile or chloroprene gloves must be worn.[7] Check for compatibility and breakthrough times. Gloves should be changed immediately if contamination occurs.

    • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[7]

  • Spill & Emergency Procedures:

    • Do not attempt to clean up a hydrazine spill yourself.[7] Evacuate the area, notify others and your supervisor, and call emergency services.[12]

    • In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

    • In case of eye contact, rinse cautiously with water for at least 15 minutes, removing contact lenses if possible, and seek immediate medical attention.[11]

  • Waste Disposal: All chemical waste, including residual reaction mixture and contaminated materials, must be collected in a properly labeled hazardous waste container. Dispose of waste according to institutional and local environmental regulations.

References

The Hydrazine Moiety in Pyridazine Systems: A Nexus of Reactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring is a privileged scaffold in medicinal chemistry, endowed with unique physicochemical properties that are valuable in drug design.[1] Its high polarity, dual hydrogen-bonding capacity, and potential to mitigate interactions with off-targets like the hERG potassium channel make it an attractive core for novel therapeutics.[1] When substituted with a hydrazine group, the pyridazine system transforms into a remarkably versatile synthetic intermediate. The interplay between the electron-deficient pyridazine ring and the nucleophilic hydrazine moiety unlocks a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity of the hydrazinopyridazine scaffold, explaining the causality behind synthetic strategies and offering field-proven protocols for key reactions. We will delve into the core reactivity patterns—nucleophilic condensations, intramolecular cyclizations, and nucleophilic substitutions—that make hydrazinopyridazines powerful building blocks for the synthesis of complex fused heterocycles with significant biological activity, including antihypertensive, antiviral, and anti-tubercular agents.[2][3][4]

Core Principles: The Electronic Landscape of Hydrazinopyridazines

The reactivity of a hydrazinopyridazine is fundamentally governed by its electronic architecture. The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-deficient (a π-deficient heterocycle). This deficiency activates the ring carbons, particularly those adjacent to the nitrogen atoms, towards nucleophilic attack.

Conversely, the hydrazine group (-NH-NH₂) is a potent nucleophile, especially at its terminal nitrogen atom. This creates a "push-pull" electronic dynamic. The hydrazine group can donate electron density into the ring, but its primary role in synthesis is as a reactive handle for building new molecular structures. This dual nature is the cornerstone of its synthetic utility.

Electronic_Properties cluster_pyridazine Pyridazine Ring cluster_hydrazine Hydrazine Group Pyridazine π-Deficient Core (Electron Withdrawing) Hydrazine Nucleophilic Terminus (Electron Donating) Pyridazine->Hydrazine Reactivity Versatile Reactivity Pyridazine->Reactivity Hydrazine->Pyridazine Hydrazine->Reactivity

Caption: Electronic interplay in hydrazinopyridazine systems.

The Workhorse Reaction: Condensation with Carbonyls

The most fundamental reaction of the hydrazinopyridazine scaffold is the condensation of its terminal -NH₂ group with aldehydes and ketones. This reaction proceeds readily, typically under mild acidic catalysis, to form stable hydrazone derivatives.

This transformation is not merely a simple derivatization; it is a critical first step in multi-step syntheses. The resulting hydrazone C=N bond and the adjacent N-H proton introduce new reactive sites, paving the way for subsequent cyclization reactions. The choice of the carbonyl compound is a key strategic decision that dictates the structure of the final heterocyclic system. For instance, reaction with isatin derivatives has been used to generate hydrazones with anti-inflammatory and antimicrobial properties.[5]

Field-Proven Protocol: Synthesis of a Pyridazinyl Hydrazone

This protocol describes the general synthesis of a hydrazone from 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one and p-chlorobenzaldehyde, adapted from established methodologies.[3]

Materials:

  • 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine (1.0 eq)

  • p-Chlorobenzaldehyde (1.0 eq)

  • Ethanol (as solvent)

  • Concentrated HCl (catalytic amount)

Procedure:

  • Suspend the hydrazinopyridazine derivative (0.01 mol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add p-chlorobenzaldehyde (0.01 mol) to the suspension.

  • Add a single drop of concentrated HCl to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde.

  • Dry the product under vacuum to yield the desired hydrazone. Recrystallization from a suitable solvent like methanol can be performed for further purification.[3]

Causality Behind Experimental Choices:

  • Ethanol as Solvent: It provides good solubility for the reactants at elevated temperatures while allowing for product precipitation upon cooling, simplifying isolation.

  • Acid Catalysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine nitrogen.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy to drive the condensation reaction, which involves the elimination of a water molecule, to completion in a reasonable timeframe.

The Gateway to Complexity: Intramolecular Cyclization Reactions

The true synthetic power of hydrazinopyridazines is realized in their propensity to form fused heterocyclic systems. By reacting the hydrazine moiety to form an intermediate (like a hydrazone or hydrazide), a new functional group is introduced that can subsequently react with the pyridazine ring or the adjacent nitrogen atom to form a new ring. This strategy is a cornerstone for building libraries of drug candidates.

Cyclization_Workflow Start Chloropyridazine (Precursor) Hydrazino Hydrazinopyridazine (Key Intermediate) Start->Hydrazino + Hydrazine Hydrate (SNAr Reaction) Intermediate Acyclic Intermediate (e.g., Hydrazone, Hydrazide) Hydrazino->Intermediate + Partner Partner Reaction Partner (e.g., Dicarbonyl, Ester, Nitrile) Partner->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Fused Heterocycle (e.g., Triazolopyridazine, Pyrazolopyridazine) Cyclization->Product

Caption: General workflow for synthesizing fused heterocycles.

A. Synthesis of Triazolopyridazines

The fusion of a triazole ring to the pyridazine core is a widely used strategy in medicinal chemistry, yielding scaffolds like triazolopyridazines and triazolopyrimidines which are investigated as anti-tubercular agents.[4][6] A common method involves the reaction of a hydrazinopyridazine with a one-carbon electrophile, followed by cyclization.

For example, reacting a hydrazinopyridazine with acetic anhydride introduces an acetyl group. The resulting acyl-hydrazino intermediate can then be cyclized under dehydrating conditions (e.g., using POCl₃ or refluxing acid) to form a methyl-substituted triazolopyridazine.[3] More modern, greener approaches utilize microwave irradiation to achieve this transformation without the need for harsh catalysts.[7][8]

B. Synthesis of Pyrazolo[3,4-d]pyridazines

Pyrazolo[3,4-d]pyridazines are another class of fused heterocycles synthesized from hydrazinopyridazine precursors. The strategy here involves reacting a pyrazole derivative, which already contains a reactive hydrazine or a group that can be converted to one, with a reagent that builds the pyridazine ring. A more direct route involves starting with a substituted pyrazole and reacting it with hydrazine hydrate to form the fused pyridazine ring.[9]

C. Synthesis of Pyridazino[3,4-b][2][10]thiazinones

This synthesis showcases the versatility of the pyridazine core itself. Starting from a pyridazinethione derivative (which can be prepared from a hydrazinopyridazinone using a thionating agent like P₄S₁₀), a one-pot reaction with chloroacetic acid and an aldehyde can lead to complex fused systems like thiazinones.[3]

Table 1: Summary of Common Cyclization Reactions

Starting MaterialReagent(s)Fused Ring System FormedKey Applications/References
HydrazinopyridazineAcetic Anhydride, POCl₃TriazolopyridazineAnti-HAV, Medicinal Chemistry[3]
HydrazinopyridazineCarbon DisulfideThiatriazolopyridazineHeterocyclic Synthesis[3]
Acylated 2-HydrazinopyridineDIAD/PPh₃ (Mitsunobu)TriazolopyridineAnti-tubercular Agents[4][6]
Substituted PyrazoleHydrazine HydratePyrazolo[3,4-d]pyridazineGeneral Heterocyclic Synthesis[9]
PyridazinethioneChloroacetic Acid, AldehydePyridazino[3,4-b]thiazinoneAntiviral Evaluation[3]

Nucleophilic Substitution: Installing and Displacing the Hydrazine Group

The hydrazine group is often introduced onto the pyridazine ring via nucleophilic aromatic substitution (SₙAr). Halogenated pyridazines, such as 3,6-dichloropyridazine, are excellent electrophilic substrates. The chlorine atoms can be displaced sequentially by nucleophiles. Reaction with hydrazine hydrate, often in a solvent like ethanol at reflux, readily displaces one of the chlorine atoms to install the hydrazino group.[2][10]

Causality of Reaction Conditions:

  • Stepwise Substitution: The first substitution of a chlorine atom deactivates the ring slightly towards further substitution, allowing for controlled, stepwise reactions if stoichiometry is carefully managed.

  • Excess Hydrazine: Using an excess of hydrazine hydrate ensures the reaction goes to completion and can favor monosubstitution or disubstitution depending on the desired outcome and reaction conditions.

The hydrazine group itself can also be the target of substitution, although this is less common. More frequently, it is transformed into a better leaving group, such as a diazonium salt, which can then be displaced by a wide range of nucleophiles in reactions analogous to the Sandmeyer reaction.

Conclusion: A Versatile Tool for Drug Discovery

The hydrazinopyridazine scaffold is a testament to the power of functional group interplay in organic synthesis. The nucleophilic hydrazine moiety provides a reactive handle for condensation and cyclization, enabling the efficient construction of complex, fused heterocyclic systems. The electron-deficient pyridazine core provides a stable and tunable platform with desirable properties for molecular recognition in biological systems.[1] For researchers in drug development, mastering the reactivity of hydrazinopyridazines opens a direct and versatile route to novel chemical entities with diverse therapeutic potential. The continued development of innovative synthetic methods, such as microwave-assisted and catalyst-free reactions, will further enhance the utility of these invaluable building blocks in the quest for next-generation medicines.[7][8]

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Bromo-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Reactive Landscape of a Privileged Scaffold

The pyridazine nucleus is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties that impart favorable pharmacokinetic profiles and facilitate crucial drug-target interactions. The strategic functionalization of this scaffold is paramount in the design of novel therapeutics. This guide provides a detailed exploration of the electrophilic and nucleophilic reactivity of a particularly versatile derivative, 3-Bromo-6-hydrazinylpyridazine. As a Senior Application Scientist, my objective is to not only delineate the theoretical underpinnings of this molecule's reactivity but also to provide actionable, field-proven insights for its synthetic manipulation. We will delve into a synergistic approach, combining computational prediction with experimental validation to create a comprehensive roadmap for the strategic chemical modification of this compound.

I. The Architecture of Reactivity: An Introduction to this compound

This compound, with the chemical formula C₄H₅BrN₄, is a bifunctional heterocyclic compound. Its structure, characterized by a pyridazine ring substituted with a bromine atom and a hydrazinyl group, offers a rich tapestry of reactive sites. The inherent electron-deficient nature of the pyridazine ring, a consequence of the two adjacent nitrogen atoms, is further modulated by the electronic effects of its substituents. The bromine atom, an electron-withdrawing group, enhances the electrophilicity of the carbon to which it is attached. Conversely, the hydrazinyl group, a potent electron-donating group, introduces significant nucleophilic character to the molecule. Understanding the interplay of these features is critical for predicting and exploiting its chemical behavior.

II. Theoretical Prediction of Reactive Sites: A Computational Deep Dive

To rigorously identify the electrophilic and nucleophilic centers of this compound, we turn to the powerful tools of computational chemistry, specifically Density Functional Theory (DFT). Two key analyses, Fukui Function calculations and Natural Bond Orbital (NBO) analysis, provide a quantitative and visual understanding of the molecule's electronic landscape.

A. Fukui Function Analysis: Mapping the Frontiers of Reactivity

The Fukui function, ƒ(r), is a central concept in conceptual DFT that identifies the most reactive sites in a molecule towards nucleophilic and electrophilic attack.[1] It quantifies the change in electron density at a specific point when an electron is added to or removed from the system.

  • ƒ+(r) : Indicates the propensity of a site to accept an electron (nucleophilic attack). A higher value suggests a more electrophilic site.

  • ƒ-(r) : Indicates the propensity of a site to donate an electron (electrophilic attack). A higher value suggests a more nucleophilic site.

For this compound, a Fukui analysis is predicted to reveal the following:

  • Primary Electrophilic Site : The carbon atom at position 3 (C3), bonded to the bromine atom, is expected to exhibit the highest ƒ+ value. This is due to the strong electron-withdrawing effect of the bromine atom and the inherent electron deficiency of the pyridazine ring.

  • Primary Nucleophilic Site : The terminal nitrogen atom of the hydrazinyl group (-NH₂) is predicted to have the highest ƒ- value, making it the most susceptible site for electrophilic attack. This is attributed to the lone pair of electrons on this nitrogen, which are readily available for donation.

This protocol outlines the steps to calculate the condensed Fukui functions for this compound using the Gaussian software package.

Step 1: Geometry Optimization of the Neutral Molecule

  • Create an input file for the neutral molecule.

  • Perform a geometry optimization and frequency calculation using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Confirm the absence of imaginary frequencies to ensure a true energy minimum.

Step 2: Single-Point Energy Calculations for the Anion and Cation

  • Using the optimized geometry from Step 1, create input files for the corresponding anion (charge = -1) and cation (charge = +1).

  • Perform single-point energy calculations for both charged species at the same level of theory. It is crucial to use the same geometry as the optimized neutral molecule to isolate the effect of electron addition/removal.

Step 3: Population Analysis and Fukui Index Calculation

  • From the output files of all three calculations (neutral, anion, cation), extract the atomic charges using a population analysis method such as Natural Population Analysis (NPA) from an NBO calculation.

  • Calculate the condensed Fukui functions for each atom 'k' using the following finite difference approximations:

    • ƒk+ = qk(N+1) - qk(N) (for nucleophilic attack)

    • ƒk- = qk(N) - qk(N-1) (for electrophilic attack) where qk(N), qk(N+1), and qk(N-1) are the charges on atom k in the neutral, anionic, and cationic states, respectively.

Step 4: Interpretation

  • The atom with the highest ƒk+ value is the most electrophilic site.

  • The atom with the highest ƒk- value is the most nucleophilic site.

B. Natural Bond Orbital (NBO) Analysis: A Localized View of Electron Density

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the delocalized molecular orbitals into localized "natural" bond orbitals.[2] This allows for a clear visualization of lone pairs, bonds, and atomic charges.

For this compound, NBO analysis is expected to show:

  • A significant positive natural charge on the C3 carbon, confirming its electrophilic character.

  • A high negative natural charge on the terminal nitrogen of the hydrazinyl group, consistent with its nucleophilic nature.

  • The analysis of donor-acceptor interactions (second-order perturbation theory) within the NBO framework can further quantify the hyperconjugative effects influencing the reactivity of different sites.

Step 1: Perform a Calculation with the NBO Keyword

  • In the Gaussian input file for the optimized neutral molecule, include the pop=nbo keyword in the route section.

Step 2: Analyze the Output File

  • Locate the "Natural Bond Orbital Analysis" section in the output file.

  • Examine the "Natural Population Analysis" summary to find the natural charges on each atom.

  • Review the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis" to understand the stabilizing donor-acceptor interactions.

III. Visualization of Reactive Sites and Computational Workflow

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Predicted electrophilic and nucleophilic sites of this compound.

Computational_Workflow start Start: Molecule Structure (this compound) opt_freq Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-311++G(d,p)) start->opt_freq check_freq Check for Imaginary Frequencies opt_freq->check_freq npa_neutral Natural Population Analysis (Neutral) opt_freq->npa_neutral nbo_analysis NBO Analysis (Natural Charges, Donor-Acceptor) opt_freq->nbo_analysis check_freq->opt_freq Yes spe_anion Single-Point Energy (Anion) check_freq->spe_anion No spe_cation Single-Point Energy (Cation) check_freq->spe_cation No npa_anion Natural Population Analysis (Anion) spe_anion->npa_anion npa_cation Natural Population Analysis (Cation) spe_cation->npa_cation fukui_calc Calculate Condensed Fukui Functions (ƒk+, ƒk-) npa_neutral->fukui_calc npa_anion->fukui_calc npa_cation->fukui_calc interpretation Identify Electrophilic & Nucleophilic Sites fukui_calc->interpretation nbo_analysis->interpretation

Caption: Workflow for the computational prediction of reactive sites.

IV. Experimental Validation: Probing the Reactive Sites

The theoretical predictions can be substantiated through well-designed chemical reactions that selectively target the electrophilic and nucleophilic centers.

A. Targeting the Electrophilic Site: Nucleophilic Aromatic Substitution

The C3 position, bearing the bromine atom, is a prime target for nucleophilic aromatic substitution (SNAr). The electron-deficient pyridazine ring facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate.[3]

This protocol describes a general procedure for the substitution of the bromine atom with an amine nucleophile.

Step 1: Reaction Setup

  • In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Add the desired amine nucleophile (1.1 - 2.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) (2.0 eq.).

Step 2: Reaction Execution

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-hydrazinylpyridazine derivative.

Reactant 1Reactant 2ProductReaction Type
This compoundMorpholine3-Morpholino-6-hydrazinylpyridazineSNAr
This compoundSodium Azide3-Azido-6-hydrazinylpyridazineSNAr
B. Targeting the Nucleophilic Site: Reactions with Electrophiles

The terminal -NH₂ of the hydrazinyl group is a strong nucleophile and will readily react with a variety of electrophiles.

This protocol details the condensation reaction with an aldehyde or ketone to form a hydrazone.

Step 1: Reaction Setup

  • Dissolve this compound (1.0 eq.) in a suitable protic solvent (e.g., ethanol or methanol).

  • Add the desired aldehyde or ketone (1.0 - 1.1 eq.) to the solution.

  • A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

Step 2: Reaction Execution

  • Stir the reaction mixture at room temperature or with gentle heating. The product often precipitates out of the solution upon formation.

  • Monitor the reaction progress by TLC.

Step 3: Isolation of Product

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Reactant 1Reactant 2ProductReaction Type
This compoundBenzaldehyde3-Bromo-6-(2-benzylidenehydrazinyl)pyridazineCondensation
This compoundAcetone3-Bromo-6-(2-isopropylidenehydrazinyl)pyridazineCondensation

V. Conclusion: A Roadmap for Strategic Derivatization

This guide has provided a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, leveraging both computational predictions and established experimental methodologies. The C3 position, activated by the bromo substituent, serves as the primary electrophilic center, amenable to nucleophilic aromatic substitution. The terminal nitrogen of the hydrazinyl group is the dominant nucleophilic site, readily undergoing reactions with a wide range of electrophiles. By understanding this reactivity profile, researchers and drug development professionals can strategically design and synthesize novel pyridazine derivatives with tailored properties for various applications. The synergistic use of computational and experimental techniques, as outlined in this guide, provides a robust framework for the efficient and targeted exploration of the chemical space around this valuable heterocyclic scaffold.

References

A Technical Guide to the Biological Activities of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, represents a "wonder nucleus" in medicinal chemistry.[1] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a versatile scaffold for the design of novel therapeutic agents.[2] Pyridazine and its derivatives, particularly pyridazinones, exhibit a remarkably broad spectrum of pharmacological activities.[1][3][4] This guide provides an in-depth exploration of the significant biological activities of these compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. We will delve into their applications as anticancer, antimicrobial, cardiovascular, anti-inflammatory, and antiviral agents, offering a comprehensive resource for researchers and drug development professionals.[1][5]

Introduction to the Pyridazine Scaffold

Chemical Structure and Properties

Pyridazine (1,2-diazine) is an aromatic heterocyclic compound. The presence of two adjacent nitrogen atoms endows the ring with unique electronic characteristics, making it the most polar of the diazines. This polarity can enhance the aqueous solubility of drug candidates and facilitate the formation of crystalline, water-soluble salts. The nitrogen atoms act as hydrogen bond acceptors, a critical feature for molecular recognition and drug-target interactions.[2] Furthermore, the pyridazine core is readily functionalized, allowing for extensive chemical modification to optimize pharmacological activity and pharmacokinetic properties.[1]

Significance in Medicinal Chemistry

The pyridazine scaffold is considered a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[6][7] Its derivatives have been successfully developed into marketed drugs, such as the antihypertensive agent Hydralazine and the antidepressant Minaprine.[8] The versatility of the pyridazine core allows it to serve as a bioisostere for other aromatic rings like phenyl, pyridine, or pyrimidine, enabling chemists to fine-tune a molecule's properties. The wide array of biological activities reported for pyridazine derivatives underscores their continued importance as a foundational element in modern drug discovery.[1][3][4][5]

Major Biological Activities of Pyridazine Derivatives

The structural versatility of the pyridazine nucleus has led to the discovery of compounds with a wide range of therapeutic applications.

Anticancer Activity

Pyridazine derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[9][10]

Mechanism of Action: Many pyridazine-based compounds exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.[11] For example, they have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis.[12] Other targeted mechanisms include the inhibition of Poly(ADP-ribosyl) polymerase (PARP), Bruton's tyrosine kinase (BTK), and tubulin polymerization.[13]

Structure-Activity Relationship (SAR): SAR studies have revealed that the substitution pattern on the pyridazine ring is critical for anticancer activity.[9] For instance, incorporating specific arylurea moieties can mimic the binding mode of established kinase inhibitors like sorafenib.[14] The design of fused heterocyclic systems, such as imidazo[1,2-b]pyridazines, has also led to potent kinase inhibitors.[15]

Selected Pyridazine Derivatives with Anticancer Activity:

Compound ClassTarget/MechanismRepresentative IC50 ValuesCancer Cell Line(s)
Imidazo[1,2-b]pyridazinesKinase Inhibition1 - 10 µMMCF-7, SK-MEL-28
Diarylurea PyridazinonesVEGFR Kinase Inhibition% Inhibition: 89.6–92.0% (at 10 µM)MCF-7, HCT-116
Fused PyridazinonesPARP InhibitionIC50 = 34 nM (for a pyrazolo-pyrimido-pyridazinone)N/A (Enzyme Assay)

Data compiled from multiple sources.[11][12][15]

Antimicrobial Activity

Pyridazine derivatives exhibit significant activity against a broad spectrum of bacteria (Gram-positive and Gram-negative) and fungi.[16][17][18]

Mechanism of Action: While the exact mechanisms are diverse, some derivatives are believed to interfere with microbial metabolic pathways or disrupt cell wall synthesis. The specific mechanism is often dependent on the overall structure of the molecule.

Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the pyridazine ring influence both the potency and the spectrum of antimicrobial activity. For instance, in certain pyrrolopyridazine series, saturated or partially saturated compounds show stronger activity than their aromatic counterparts.[16][19] The addition of hydrazone moieties has also been shown to confer potent antibacterial and antifungal properties.[18] One study found that a specific hydrazone derivative showed the highest biological activity against both Gram-positive and Gram-negative bacteria.[18]

Selected Pyridazine Derivatives with Antimicrobial Activity:

OrganismCompound TypeResult (MIC or Zone of Inhibition)
Staphylococcus aureusDiarylurea PyridazinoneMIC = 16 µg/mL
Candida albicansDiarylurea PyridazinoneMIC = 16 µg/mL
S. pyogen & E. coliBis-pyridazinone"Excellent Activity"

Data compiled from multiple sources.[14][17]

Cardiovascular Activity

The pyridazinone core is a key feature in many compounds developed for cardiovascular diseases, acting as vasodilators, antihypertensives, and cardiotonic agents.[11][20][21]

Mechanism of Action: A primary mechanism for the cardiovascular effects of pyridazinone derivatives is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE5.[11] PDE inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), resulting in vasodilation and positive inotropic effects.[11] Some derivatives also exert direct vasodilator effects on vascular smooth muscle.[11]

Structure-Activity Relationship (SAR): SAR studies have demonstrated that fusion of a pyrazole ring to the pyridazinone moiety and the presence of a benzyl group at the pyridazine 2-position are associated with potent and selective PDE5 inhibitory activity.[11] For direct vasodilatory action, substitutions at the 2-position of the pyridazinone ring have been explored, with N,O-dibenzyl derivatives showing high potency.[11]

Anti-inflammatory and Analgesic Activity

Many pyridazine and pyridazinone derivatives have been investigated as nonsteroidal anti-inflammatory drugs (NSAIDs) with potent analgesic properties and reduced gastrointestinal side effects compared to traditional NSAIDs.[22][23][24]

Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[25] Some derivatives may also act through the dual inhibition of COX and 5-lipoxygenase (5-LOX) or by modulating inflammatory cytokines like TNF-α and IL-6.[22][26]

Structure-Activity Relationship (SAR): The synthesis of various acetamide and propanamide derivatives of 6-oxo-3,5-diphenylpyridazine has yielded compounds with analgesic activity more potent than aspirin.[24] Attaching a piperazinyl moiety to the pyridazine core is another strategy that has produced compounds with significant anti-inflammatory and analgesic effects, often without the ulcerogenic side effects of reference drugs.[22][27]

Antiviral Activity

The pyridazine scaffold has been incorporated into molecules targeting a range of viruses, including Hepatitis A Virus (HAV), Human Immunodeficiency Virus (HIV), and Varicella-Zoster Virus (VZV).[8][28][29]

Mechanism of Action: The antiviral mechanisms are varied and target-specific. They can include the inhibition of viral replication cycles, interference with viral enzymes like reverse transcriptase or polymerase, or blocking viral entry into host cells.[28]

Structure-Activity Relationship (SAR): The development of fused pyridazine systems, such as triazolopyridazines, has been a successful strategy.[30] For example, a study on novel pyridazine derivatives found that a specific pyridazino[4,3-e][1][16][22]triazine-3(4H)-thione showed the highest activity against HAV.[8][29]

Visualizing Mechanisms and Workflows

Signaling Pathway: VEGFR Inhibition by Pyridazine Derivatives

VEGFR_Inhibition cluster_membrane Cell Membrane cluster_cell Tumor Cell VEGFR VEGFR RAS RAS VEGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation, Survival ERK->Proliferation Promotes VEGF VEGF Ligand VEGF->VEGFR Binds Pyridazine Pyridazine Inhibitor Pyridazine->VEGFR Blocks ATP Binding

Caption: VEGFR signaling pathway and the inhibitory action of a pyridazine derivative.

Experimental Workflow: In Vitro Anticancer MTT Assay

MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (Cell Adherence) A->B C 3. Add serial dilutions of Pyridazine compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (e.g., 5 mg/mL) D->E F 6. Incubate for 4h (Formazan crystal formation) E->F G 7. Solubilize crystals (e.g., with DMSO) F->G H 8. Read absorbance (e.g., at 570 nm) G->H I 9. Calculate % Viability and IC50 Value H->I

Caption: Step-by-step workflow for determining anticancer activity using the MTT assay.

Key Experimental Protocols

General Synthesis of a 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Core

This protocol outlines a common method for creating the pyridazinone core structure, which serves as a starting point for many derivatives.

  • Causality: This reaction is a classic cyclocondensation. The γ-ketoacid provides the carbon backbone, and hydrazine hydrate acts as the dinucleophilic reagent that closes the ring to form the stable six-membered pyridazinone heterocycle.[7]

Materials:

  • Benzoylpropionic acid (a γ-ketoacid)

  • Hydrazine hydrate

  • Ethanol (as solvent)

  • Reflux apparatus, magnetic stirrer, and heating mantle

  • Beakers, flasks, and filtration apparatus

Procedure:

  • Dissolution: Dissolve benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring. The reaction is often exothermic.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

  • Validation: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antibacterial Assay: Broth Microdilution for MIC Determination

This protocol is a standard method for quantifying the antimicrobial potency of a compound by determining its Minimum Inhibitory Concentration (MIC).[31]

  • Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[31][32] This method relies on exposing a standardized bacterial inoculum to a two-fold serial dilution of the test compound in a liquid growth medium.[31] Visual turbidity or a colorimetric indicator indicates bacterial growth.

Materials:

  • Synthesized pyridazine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates[32][33]

  • Spectrophotometer or plate reader

  • Incubator (37°C)

  • Positive control (e.g., Gentamicin) and negative control (vehicle, e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of each pyridazine derivative in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[32]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the total volume to 100 µL.

  • Controls (Self-Validation):

    • Growth Control: Wells containing MHB and bacteria but no compound. This must show turbidity for the test to be valid.

    • Sterility Control: Wells containing only MHB to check for contamination. This must remain clear.

    • Positive Control: Wells containing a standard antibiotic (e.g., Gentamicin) to confirm the susceptibility of the test organism.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[31][33]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[32] This can be assessed visually or by reading the optical density (OD) with a plate reader.

Future Perspectives and Conclusion

The pyridazine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success across a wide spectrum of biological targets confirms its status as a privileged structure.[1][7] Future research will likely focus on the rational design of novel derivatives with enhanced potency and selectivity, particularly in the fields of oncology and infectious diseases.[9] The development of multi-target ligands, where a single pyridazine-based molecule can modulate several disease-related pathways, represents an exciting frontier.[13] As our understanding of structure-activity relationships deepens, the "wonder nucleus" of pyridazine is poised to deliver the next generation of innovative therapeutics.

References

The Hydrazinylpyridazine Core: A Medicinal Chemistry Saga from Serendipity to Rational Design

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including a high dipole moment and robust hydrogen bonding capacity, make it an attractive framework for designing novel therapeutics. Among its numerous derivatives, the hydrazinylpyridazines hold a particularly noteworthy position, with a history that begins with a serendipitous discovery and evolves into a testament to the power of rational drug design. This in-depth technical guide chronicles the discovery and history of hydrazinylpyridazines, details their synthesis, explores their diverse pharmacological applications, and provides insights into their mechanisms of action. We aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical class, from foundational principles to modern applications.

A Historical Perspective: The Genesis of a Pharmacophore

The story of hydrazinylpyridazines is intrinsically linked to the broader history of heterocyclic chemistry. The parent pyridazine ring was first prepared in the late 19th century through the pioneering work of Emil Fischer (1886) and Tauber (1895). For many years, pyridazines remained a subject of academic curiosity, as they are rare in natural products.

The turning point that thrust a related scaffold into the pharmacological spotlight came in the late 1940s. Scientists at Ciba, while searching for new antimalarial agents, synthesized 1-hydrazinophthalazine. During preclinical testing, this compound revealed a potent and unexpected ability to lower blood pressure. This serendipitous discovery led to the development of hydralazine , which received FDA approval in 1953, becoming one of the first orally active antihypertensive medications. The success of hydralazine, a hydrazino-derivative of the pyridazine-like phthalazine ring system, ignited a fervent interest in the pharmacological potential of related heterocyclic hydrazines. It became the crucial impetus for medicinal chemists to explore the pyridazine core, leading to the synthesis and investigation of a vast array of hydrazinylpyridazine derivatives.

Early structure-activity relationship (SAR) studies aimed to emulate and improve upon the vasodilatory effects of hydralazine. Researchers quickly established that the hydrazinyl (-NHNH2) moiety was critical for this activity. This led to the systematic exploration of hydrazinylpyridazines as antihypertensive agents, with one notable outcome being the clinical development of Endralazine , a bicyclic 3-hydrazinopyridazine derivative, which showed high antihypertensive activity in rats and subsequently entered clinical trials. This marked the deliberate evolution of hydrazinylpyridazines from a curiosity to a validated pharmacophore for cardiovascular disease.

Core Synthesis and Chemical Principles

The synthesis of the hydrazinylpyridazine scaffold is a cornerstone of its exploration in drug discovery. The most prevalent and versatile method involves the nucleophilic aromatic substitution (SNAr) on a halogenated pyridazine precursor.

The Workhorse Precursor: 3,6-Dichloropyridazine

The journey to most hydrazinylpyridazines begins with the readily available starting material, 3,6-dichloropyridazine. Its synthesis is a classic example of heterocyclic chemistry.

  • Step 1: Ring Formation. Maleic anhydride is reacted with hydrazine hydrate to form 1,2-dihydropyridazine-3,6-dione (maleic hydrazide).

  • Step 2: Chlorination. The resulting pyridazinedione is then chlorinated, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield 3,6-dichloropyridazine.

The two chlorine atoms on this precursor are not equivalent. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the one at the 3-position, allowing for regioselective substitutions. However, reaction conditions can be tuned to achieve mono- or di-substitution.

The Key Transformation: Hydrazinolysis

The introduction of the crucial hydrazinyl group is achieved through a reaction known as hydrazinolysis. A chloropyridazine derivative is reacted with hydrazine hydrate (N₂H₄·H₂O).

Causality in Experimental Design:

  • Solvent: The choice of solvent is critical. Dioxane or an alcohol like ethanol is commonly used to ensure the solubility of the chloropyridazine substrate.

  • Temperature: The reaction is typically heated under reflux. This provides the necessary activation energy to overcome the aromaticity of the pyridazine ring and facilitate the SNAr reaction.

  • Stoichiometry: An excess of hydrazine hydrate is often used to drive the reaction to completion and minimize the formation of undesired side products, such as bis-pyridazine hydrazines.

  • Safety: Hydrazine is a toxic and potentially explosive substance. It is crucial to handle it with appropriate personal protective equipment in a well-ventilated fume hood.

Experimental Protocol: Synthesis of 6-Chloro-3-hydrazinylpyridazine

This protocol provides a representative method for the synthesis of a key monosubstituted hydrazinylpyridazine intermediate.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloropyridazine (1.0 eq).

  • Reagents: Add dioxane (or absolute ethanol) as the solvent.

  • Reaction: Slowly add hydrazine hydrate (1.0-1.2 eq) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is typically poured into ice water. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-chloro-3-hydrazinylpyridazine.

G cluster_0 Synthesis of 3,6-Dichloropyridazine cluster_1 Synthesis of Hydrazinylpyridazine cluster_2 Further Derivatization Maleic Anhydride Maleic Anhydride Maleic Hydrazide Maleic Hydrazide Maleic Anhydride->Maleic Hydrazide + Hydrazine Hydrate 3,6-Dichloropyridazine 3,6-Dichloropyridazine Maleic Hydrazide->3,6-Dichloropyridazine + POCl3 6-Chloro-3-hydrazinylpyridazine 6-Chloro-3-hydrazinylpyridazine 3,6-Dichloropyridazine->6-Chloro-3-hydrazinylpyridazine + Hydrazine Hydrate (1 eq) Reflux Target Molecules Target Molecules 6-Chloro-3-hydrazinylpyridazine->Target Molecules + Various Reagents (e.g., Isocyanates, Acyl Chlorides)

Caption: General synthetic workflow for hydrazinylpyridazine derivatives.

Pharmacological Landscape: A Scaffold of Diverse Activity

The hydrazinylpyridazine core has proven to be remarkably versatile, serving as a foundational structure for agents targeting a wide range of diseases.

Cardiovascular Applications: The Legacy of Hydralazine

The primary and most well-established role of hydrazinylpyridazines is in cardiovascular medicine.

  • Mechanism of Action (Vasodilation): The antihypertensive effect is primarily due to direct relaxation of arterial smooth muscle. While the exact mechanism has been a subject of study for decades, a key action is the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum of smooth muscle cells.[1][2][3] More recent evidence also suggests a role for the opening of high-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization and relaxation of the muscle cells.[4]

G Hydrazinylpyridazine Hydrazinylpyridazine (e.g., Hydralazine) IP3 Inositol Trisphosphate (IP3) Hydrazinylpyridazine->IP3 Inhibits K_Channel K⁺ Channels Hydrazinylpyridazine->K_Channel Opens PLC Phospholipase C (PLC) PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Relaxation Vasodilation Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->Relaxation

Caption: Simplified mechanism of hydrazinylpyridazine-induced vasodilation.

  • Structure-Activity Relationship (SAR): Studies on bicyclic 3-hydrazinopyridazines have revealed key SAR insights for antihypertensive activity.[5] For instance, the nature of substituents on the hydrazinyl moiety and the overall lipophilicity of the molecule can significantly modulate potency and duration of action.

CompoundCore StructureKey Substituent(s)Antihypertensive ActivityReference
Hydralazine PhthalazineUnsubstituted HydrazinylPotent Vasodilator[6]
Endralazine Tetrahydropyrido[4,3-c]pyridazineBenzoyl on HydrazinylHigh (Clinical Trial)[5]
Various Analogs Phenyl-1,2,4-triazineVarious on HydrazinylModerate to Active[[“]][8]
Anticancer and Kinase Inhibition: The Modern Frontier

More recently, the hydrazinylpyridazine scaffold has been successfully repurposed for oncology. Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases, making them prime targets for therapeutic intervention.

  • Mechanism of Action (Kinase Inhibition): Pyridazine-based compounds act as ATP-competitive inhibitors. The heterocyclic ring system is adept at forming crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a characteristic shared by many successful kinase inhibitors. The hydrazinyl group and its derivatives can be modified to extend into other regions of the active site, providing potency and selectivity.

  • Notable Applications: Hydrazinylpyridazine derivatives have been investigated as inhibitors of various kinases, including JNK1, EGFR, and CDK-2, showing promising antiproliferative activity in both in vitro and in vivo models.[9][10] The design often involves a molecular hybridization strategy, where the hydrazinylpyridazine core is linked to other pharmacophores known to interact with the target kinase.

Other Therapeutic Areas

The versatility of the hydrazinylpyridazine core extends to other areas, including:

  • Antiviral: Certain derivatives have shown activity against viruses like Hepatitis A.[11]

  • Antimicrobial: The scaffold has been explored for developing new antibacterial and antifungal agents.

  • Anti-inflammatory: Derivatives have been synthesized and tested for their potential to treat inflammatory conditions.

Future Directions and Considerations

The journey of hydrazinylpyridazines is far from over. Future research will likely focus on several key areas:

  • Kinase Inhibitor Selectivity: A major challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects. Fine-tuning the substituents on the hydrazinylpyridazine core will be crucial for developing next-generation inhibitors with improved safety profiles.

  • Bioisosteric Replacement: The hydrazine moiety, while often essential for activity, can sometimes be a metabolic liability or a source of toxicity.[6] Research into bioisosteres—replacing the hydrazinyl group with other functional groups that mimic its size, shape, and electronic properties but have better toxicological or pharmacokinetic profiles—is an important avenue for lead optimization.

  • Drug Delivery and Formulation: Exploring novel formulations and drug delivery systems can help optimize the therapeutic window of hydrazinylpyridazine-based drugs, particularly for potent compounds with short half-lives.

Conclusion

From its serendipitous beginnings as an antihypertensive agent to its current status as a versatile scaffold for kinase inhibitors and other targeted therapies, the hydrazinylpyridazine core has carved a significant niche in the landscape of medicinal chemistry. Its synthetic tractability, coupled with its favorable physicochemical properties for interacting with biological targets, ensures its continued relevance. For the drug development professional, the hydrazinylpyridazine represents a privileged starting point, rich with a history of clinical success and ripe with potential for future therapeutic breakthroughs. Understanding its past is key to unlocking its future.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Heterocycles from 3-Bromo-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-Bromo-6-hydrazinylpyridazine as a versatile precursor for the synthesis of novel fused heterocyclic systems. Pyridazine-based frameworks are significant pharmacophores in medicinal chemistry, and the strategic functionalization of this starting material opens avenues to a diverse range of bioactive molecules.[1][2] This guide focuses on the synthesis of two key scaffolds: pyrazolo[3,4-d]pyridazines and[3][4][5]triazolo[4,3-b]pyridazines, providing not only step-by-step protocols but also the underlying mechanistic rationale for the experimental design.

Introduction: The Strategic Value of this compound

The pyridazine ring is a privileged scaffold found in numerous therapeutic agents, valued for its unique electronic properties and ability to participate in hydrogen bonding.[2] this compound is a particularly powerful building block due to its two distinct and orthogonally reactive functional groups.

  • The Hydrazinyl Group (-NHNH₂): This nucleophilic moiety is primed for cyclization reactions. It can react with dicarbonyl compounds, single-carbon electrophiles, and other reagents to form a variety of fused five-membered rings.

  • The Bromo Group (-Br): This site is an excellent handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). While this guide focuses on the reactivity of the hydrazinyl group, the bromo substituent offers a subsequent opportunity for diversification and library synthesis.

The strategic combination of these groups allows for a programmed approach to complex heterocycle synthesis, making it a cornerstone reagent for generating novel chemical entities for drug discovery pipelines.

G cluster_reactions Reaction Pathways cluster_products Resulting Heterocyclic Cores start This compound dicarbonyl 1,3-Dicarbonyl Compounds start->dicarbonyl Cyclocondensation one_carbon One-Carbon Electrophiles (e.g., RCOCl, HC(OEt)₃) start->one_carbon Acylation & Cyclization pyrazolo Pyrazolo[3,4-d]pyridazines dicarbonyl->pyrazolo triazolo [1,2,4]Triazolo[4,3-b]pyridazines one_carbon->triazolo cross_coupling Cross-Coupling (e.g., Suzuki, Sonogashira) (Post-Cyclization) diversified Further Diversified Analogs cross_coupling->diversified pyrazolo->cross_coupling Diversification at Br site triazolo->cross_coupling Diversification at Br site

Figure 1: Synthetic utility of this compound.

Synthesis of Pyrazolo[3,4-d]pyridazines via Cyclocondensation

The fusion of a pyrazole ring onto the pyridazine core to form pyrazolo[3,4-d]pyridazines is a common and effective strategy for generating compounds with potential biological activity.[3][4][6] This transformation is typically achieved through the condensation of the hydrazinyl group with a 1,3-dicarbonyl compound or its synthetic equivalent. The hydrazinyl moiety acts as a dinucleophile, attacking both carbonyl carbons to form the five-membered pyrazole ring.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism: initial condensation followed by intramolecular cyclization.

  • Hydrazone Formation: The more reactive terminal nitrogen (-NH₂) of the hydrazinyl group attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound (e.g., acetylacetone). This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazinyl group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. A subsequent dehydration step results in the formation of the aromatic pyrazole ring, yielding the fused pyrazolo[3,4-d]pyridazine scaffold.

G pyridazine This compound hydrazone Hydrazone Intermediate pyridazine->hydrazone Condensation (-H₂O) dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) dicarbonyl->hydrazone cyclized_intermediate Cyclized Intermediate (non-aromatic) hydrazone->cyclized_intermediate Intramolecular Nucleophilic Attack product 3-Bromo-pyrazolo[3,4-d]pyridazine Derivative cyclized_intermediate->product Dehydration (-H₂O)

Figure 2: Mechanism for Pyrazolo[3,4-d]pyridazine formation.

Experimental Protocol

This protocol describes a general procedure for the synthesis of a 3-bromo-substituted pyrazolo[3,4-d]pyridazine derivative using acetylacetone as the 1,3-dicarbonyl partner.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStarting material
Acetylacetone (2,4-pentanedione)Reagent GradeCommercial1,3-dicarbonyl source
Glacial Acetic AcidACS GradeCommercialSolvent and acid catalyst
EthanolAnhydrousCommercialRecrystallization solvent
Round-bottom flaskAppropriate sizeStandard Labware
Reflux condenser-Standard Labware
Magnetic stirrer and stir bar-Standard Labware
Buchner funnel and filter paper-Standard LabwareFor product isolation

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir to dissolve the starting material. To this solution, add acetylacetone (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing crushed ice (approx. 100 g) with stirring.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (3 x 20 mL) to remove any residual acetic acid.

  • Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol to afford the pure 3-bromo-dimethyl-pyrazolo[3,4-d]pyridazine derivative.

  • Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Synthesis of[3][4][5]Triazolo[4,3-b]pyridazines

The construction of the[3][4][5]triazolo[4,3-b]pyridazine system is another high-value transformation.[5][7] This class of compounds has been investigated for various biological activities, including as antitubulin agents.[5] The synthesis involves the reaction of the hydrazinyl group with a reagent that can provide a single carbon atom, such as triethyl orthoformate, formic acid, or an acid chloride, to form the fused triazole ring.

Mechanistic Rationale

The formation of the triazole ring is an acylative cyclization process.

  • Acylation/Formylation: The terminal nitrogen of the hydrazinyl group attacks the electrophilic carbon of the one-carbon source (e.g., the carbonyl carbon of an acyl chloride or the central carbon of triethyl orthoformate).

  • Intramolecular Cyclization: The adjacent nitrogen atom in the pyridazine ring then acts as a nucleophile, attacking the newly formed imine or related functional group.

  • Aromatization: A final elimination step (e.g., loss of water or alcohol) leads to the formation of the stable, aromatic triazole ring.

G pyridazine This compound acyl_hydrazide Acylhydrazide Intermediate pyridazine->acyl_hydrazide Acylation one_carbon One-Carbon Electrophile (e.g., RCOCl) one_carbon->acyl_hydrazide cyclized_intermediate Cyclized Intermediate (Tetrahedral) acyl_hydrazide->cyclized_intermediate Intramolecular Cyclization product 3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine Derivative cyclized_intermediate->product Dehydration (-H₂O)

Figure 3: Mechanism for[3][4][5]Triazolo[4,3-b]pyridazine formation.

Experimental Protocol

This protocol provides a method for synthesizing a 3-bromo-[3][4][5]triazolo[4,3-b]pyridazine derivative using an aromatic acid chloride.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStarting material
Substituted Benzoyl ChlorideReagent GradeCommercialOne-carbon electrophile source
Phosphorus Oxychloride (POCl₃)Reagent GradeCommercialDehydrating and cyclizing agent
PyridineAnhydrousCommercialSolvent and base
Round-bottom flaskAppropriate sizeStandard Labware
Reflux condenser with drying tube-Standard LabwareTo protect from atmospheric moisture
Magnetic stirrer and stir bar-Standard Labware

Procedure

  • Acylhydrazide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous pyridine (15 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the substituted benzoyl chloride (1.05 eq) dropwise to the cooled solution while stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours until the formation of the intermediate acylhydrazide is complete (monitor by TLC).

  • Cyclization: To the same flask, carefully add phosphorus oxychloride (POCl₃) (5-10 eq) dropwise at 0 °C.

  • Reaction: After the addition of POCl₃, heat the mixture to reflux (approx. 110-120 °C) and maintain for 8-12 hours. The reaction should be conducted in a well-ventilated fume hood.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The excess POCl₃ will be quenched.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Dry the crude product. Further purification can be achieved by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes).

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Summary and Outlook

The protocols detailed herein demonstrate the robust utility of this compound as a foundational reagent in heterocyclic chemistry. The differential reactivity of its hydrazinyl and bromo moieties allows for the selective and efficient construction of complex fused systems like pyrazolo[3,4-d]pyridazines and[3][4][5]triazolo[4,3-b]pyridazines. These scaffolds serve as excellent starting points for further functionalization at the bromine position, enabling the rapid generation of compound libraries for screening in drug discovery programs. The methods are scalable and utilize readily available commercial reagents, making them highly accessible to the broader research community.

References

Application Notes and Protocols for 3-Bromo-6-hydrazinylpyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of 3-bromo-6-hydrazinylpyridazine. This versatile heterocyclic building block is a cornerstone in modern medicinal chemistry, offering a unique combination of reactive sites for the synthesis of complex molecular architectures. We will explore its core reactivity, provide detailed, field-proven protocols for key transformations, and illustrate its utility through a case study of a clinical candidate. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Strategic Value of this compound

This compound is a bifunctional pyridazine derivative that has emerged as a privileged scaffold in drug discovery. Its structure is deceptively simple, yet it contains two orthogonal reactive centers: a highly nucleophilic hydrazinyl group and a bromine atom positioned for a variety of cross-coupling reactions. This duality allows for sequential, controlled modifications, making it an ideal starting point for building diverse chemical libraries and synthesizing targeted therapeutic agents. Its applications span numerous target classes, including kinase inhibitors and ion channel modulators.[1][2]

The pyridazine core itself is a valuable pharmacophoric element. As a bioisostere of other aromatic systems, its nitrogen atoms can act as hydrogen bond acceptors, critically influencing drug-target interactions and improving physicochemical properties such as solubility.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 64461-67-2[3]
Molecular Formula C₄H₅BrN₄[4]
Molecular Weight 189.01 g/mol [2]
Appearance Off-white to yellow crystalline powder

| Storage | Room temperature, dry conditions[2] |

Core Reactivity: A Tale of Two Functional Groups

The synthetic power of this compound lies in the distinct reactivity of its two key functional groups. Understanding the principles behind their reactions is crucial for designing successful synthetic campaigns.

  • The Hydrazinyl Moiety (-NHNH₂): This group is a potent nucleophile, driven by the alpha effect. Its primary and most valuable transformation is the condensation reaction with aldehydes and ketones to form stable hydrazone linkages.[5][6] This reaction is typically high-yielding and proceeds under mild, often acid-catalyzed, conditions. The resulting hydrazone C=N bond is a key structural motif in many bioactive compounds, prized for its conformational rigidity and ability to participate in hydrogen bonding.[7]

  • The Bromo Substituent (-Br): The bromine atom on the electron-deficient pyridazine ring serves as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution (SNAᵣ) reactions and, more importantly, is perfectly primed for a wide array of transition metal-catalyzed cross-coupling reactions.[8] Methodologies like Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C triple bond formation) allow for the precise and modular installation of diverse aryl, heteroaryl, alkyl, and amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.[9]

The strategic combination of these two functionalities allows for a divergent synthetic approach, as illustrated below.

G cluster_0 Route A: Hydrazone First cluster_1 Route B: Coupling First start This compound A1 Condensation (Aldehyde/Ketone) start->A1 B1 Cross-Coupling (e.g., Suzuki) start->B1 A2 Hydrazone Intermediate A1->A2 A3 Cross-Coupling (e.g., Suzuki) A2->A3 A4 Diversified Final Product A A3->A4 B2 Coupled Intermediate B1->B2 B3 Condensation (Aldehyde/Ketone) B2->B3 B4 Diversified Final Product B B3->B4 G cluster_workflow Hydrazone Synthesis Workflow prep 1. Dissolve Reactants in Ethanol + Acetic Acid react 2. Heat to Reflux (2-4 hours) prep->react cool 3. Cool to Precipitate Product react->cool purify 4. Filter & Wash with Cold Ethanol cool->purify final 5. Dry & Characterize (NMR, MS) purify->final G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂-R pd2_aryl->pd2_trans Transmetalation (R-B(OH)₂) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product G start Substituted 3-Chloro-6-hydrazinylpyridazine step1 Condensation & Intramolecular Cyclization start->step1 reagent β-Keto Ester reagent->step1 intermediate Core Pyrazolo[1,5-b]pyridazine Scaffold step1->intermediate step2 Further Functionalization intermediate->step2 final CE-224,535 step2->final

References

The Synthetic Versatility of 3-Bromo-6-hydrazinylpyridazine: A Guide to Key Transformations for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

3-Bromo-6-hydrazinylpyridazine is a bifunctional heterocyclic building block of significant interest to researchers in medicinal and agricultural chemistry. Its structure incorporates two key reactive handles: a bromine atom at the 3-position, amenable to a wide array of palladium-catalyzed cross-coupling reactions, and a hydrazinyl group at the 6-position, which serves as a versatile nucleophile for the construction of various nitrogen-containing heterocycles. This unique combination allows for sequential and site-selective modifications, making it an invaluable scaffold for building molecular complexity.

The pyridazine core itself is a common feature in many biologically active compounds, exhibiting a broad spectrum of pharmacological activities.[1][2] The strategic placement of the bromo and hydrazinyl groups on this core provides a direct route to novel derivatives, particularly fused heterocyclic systems like the therapeutically important triazolopyridazines, which have been explored as anti-asthmatic and anti-platelet activating factor (PAF) agents.[3] This guide provides detailed, field-proven protocols for several key transformations of this compound, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Diagram: Synthetic Pathways from this compound

G cluster_c_coupling C-3 Position (Cross-Coupling) cluster_n_cyclization C-6 Position (Hydrazine Reactions) main This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) main->suzuki ArB(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) main->buchwald R₂NH Pd Catalyst, Base pyrazole Pyrazole Formation (Knorr Cyclization) main->pyrazole 1,3-Diketone Acid Catalyst triazole Triazolopyridazine Formation (Annulation) main->triazole RCO₂H / RCOCl Coupling Agent / Heat hydrazone Hydrazone Formation (Condensation) main->hydrazone Aldehyde/Ketone

Caption: Key synthetic transformations accessible from this compound.

Application Note 1: Pyrazole Synthesis via Knorr Cyclization

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and reliable method for constructing the pyrazole ring, a prevalent motif in pharmaceuticals.[4] This protocol details the acid-catalyzed condensation of this compound with acetylacetone.

Rationale for Experimental Choices:
  • Reactants: this compound serves as the dinucleophile. Acetylacetone is a readily available, symmetric 1,3-diketone that simplifies the reaction, as regioselectivity is not a concern.[5]

  • Solvent: Ethanol is an excellent choice as it readily dissolves the starting materials and is compatible with the acidic conditions. Its boiling point allows for a convenient reaction temperature.

  • Catalyst: A catalytic amount of a strong acid like sulfuric or hydrochloric acid is crucial to protonate one of the carbonyl groups of the diketone, activating it for nucleophilic attack by the terminal nitrogen of the hydrazine. This is followed by a second condensation and dehydration to form the aromatic pyrazole ring.[2]

Detailed Experimental Protocol: Synthesis of 3-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.3 mmol, 1.0 equiv) and absolute ethanol (20 mL).

  • Reagent Addition: Stir the suspension until the solid is mostly dissolved. Add acetylacetone (0.59 g, 5.8 mmol, 1.1 equiv) to the mixture in one portion.

  • Catalyst Addition: Carefully add 3-4 drops of concentrated sulfuric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate should form. If not, reduce the volume of the solvent in vacuo by approximately half.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) and then with water (2 x 10 mL) to remove any residual acid and salts.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield the desired product as a crystalline solid.

ParameterValue
Starting Material This compound
Reagent Acetylacetone (1.1 equiv)
Catalyst Conc. H₂SO₄ (catalytic)
Solvent Ethanol
Temperature Reflux (~80°C)
Time 4-6 hours
Expected Yield 80-95%

Application Note 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, widely used in pharmaceutical synthesis.[6] This protocol describes the coupling of an arylboronic acid to the 3-position of the pyridazine ring, replacing the bromine atom.

Rationale for Experimental Choices:
  • Catalyst System: A modern palladium precatalyst, such as tBuXPhos Pd G3, is selected for its high stability, activity, and broad substrate scope, which is particularly beneficial for heteroaryl halides.[7] These precatalysts ensure the efficient generation of the active Pd(0) species.

  • Ligand: The tBuXPhos ligand is a bulky, electron-rich biaryl phosphine that promotes both the oxidative addition of the aryl bromide and the subsequent reductive elimination steps of the catalytic cycle.[7]

  • Base: Potassium carbonate (K₂CO₃) is a common and effective base. It is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[6]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is standard. The organic solvent solubilizes the organic components, while water is necessary to dissolve the inorganic base.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex L₂Pd(II)(Ar)(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar'B(OH)₂ Base pd_aryl_boronate L₂Pd(II)(Ar)(Ar') transmetal->pd_aryl_boronate red_elim Reductive Elimination pd_aryl_boronate->red_elim red_elim->pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 3-Aryl-6-hydrazinylpyridazine
  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), and the palladium catalyst (e.g., tBuXPhos Pd G3, 2 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction is typically complete within 2-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica gel to afford the pure coupled product.

ParameterValue
Starting Material This compound
Reagent Arylboronic acid (1.2 equiv)
Catalyst tBuXPhos Pd G3 (2 mol%)
Base K₂CO₃ (3.0 equiv)
Solvent Dioxane/Water (e.g., 4:1)
Temperature 80-100°C
Time 2-12 hours
Expected Yield 60-90%

Application Note 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for synthesizing aryl amines.[8] This protocol provides a general procedure for coupling a primary or secondary amine to the 3-position of the pyridazine ring.

Rationale for Experimental Choices:
  • Catalyst System: As with the Suzuki coupling, modern palladium precatalysts with bulky, electron-rich phosphine ligands are highly effective. The choice of ligand can be critical and may require screening for optimal results with a specific amine.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice for this purpose.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they are inert to the strong base and can dissolve the reaction components at the required temperatures.

  • Inert Atmosphere: The active Pd(0) catalyst and the organopalladium intermediates are sensitive to oxygen, making the maintenance of a strict inert atmosphere essential for success.

Detailed Experimental Protocol: Synthesis of 3-(Amino)-6-hydrazinylpyridazine
  • Reaction Setup: In a glovebox or under a stream of argon, charge an oven-dried Schlenk tube with a stir bar, palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like BINAP, 1-2 mol% Pd), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and cap the tube with a septum. Remove from the glovebox (if used) and establish an inert atmosphere.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv).

  • Reaction: Heat the reaction mixture in an oil bath at 80-110°C. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a plug of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel to isolate the desired N-arylated product.

ParameterValue
Starting Material This compound
Reagent Primary or Secondary Amine (1.2 equiv)
Catalyst Pd₂(dba)₃ / BINAP (1-2 mol% Pd)
Base NaOt-Bu (1.4 equiv)
Solvent Toluene or Dioxane (anhydrous)
Temperature 80-110°C
Time 4-24 hours
Expected Yield 50-85%

Application Note 4: Fused Heterocycle Synthesis: Triazolopyridazines

The hydrazinyl group is a key precursor for the synthesis of fused heterocyclic systems. Reacting it with a one-carbon electrophile, such as a carboxylic acid derivative, followed by cyclization, yields the[1][2][9]triazolo[4,3-b]pyridazine core, a scaffold found in numerous patented bioactive molecules.[1][9]

Rationale for Experimental Choices:
  • Acylating Agent: A carboxylic acid, activated in situ with a coupling agent like EDC/HOBt, or a more reactive acyl chloride can be used to acylate the terminal nitrogen of the hydrazine.

  • Cyclization: The resulting acylhydrazide intermediate can be cyclized to the triazole ring. This is often achieved by heating at high temperatures (e.g., in refluxing 1-butanol or xylenes), sometimes with a dehydrating agent like phosphorus oxychloride (POCl₃) if starting from the acylhydrazide.

Detailed Experimental Protocol: Synthesis of 6-Bromo-[1][2][9]triazolo[4,3-b]pyridazine Derivatives
  • Acylation: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add the desired acyl chloride (1.05 equiv) dropwise. If starting with a carboxylic acid, add the acid (1.05 equiv) followed by a coupling agent (e.g., EDC, 1.1 equiv) and an activator (e.g., HOBt, 1.1 equiv). Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv) to scavenge the HCl produced.

  • Intermediate Formation: Allow the reaction to warm to room temperature and stir for 2-4 hours, until the formation of the acylhydrazide intermediate is complete (monitor by TLC/LC-MS).

  • Cyclization: Remove the solvent in vacuo. To the crude acylhydrazide, add a high-boiling solvent such as 1-butanol or xylenes.

  • Heating: Heat the mixture to reflux (120-140°C) for 8-16 hours to effect cyclodehydration.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains in solution, concentrate the solvent and purify the residue by column chromatography or recrystallization.

ParameterValue
Starting Material This compound
Reagent Acyl Chloride or Carboxylic Acid
Coupling Agent (If using acid) EDC/HOBt
Base TEA or DIPEA
Solvent (Cyclization) 1-Butanol or Xylenes
Temperature Reflux (120-140°C)
Time 8-16 hours
Expected Yield 65-90%

References

Application Notes & Protocols: Leveraging 3-Bromo-6-hydrazinylpyridazine for the Rational Design and Synthesis of Potent JNK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and evaluation of novel c-Jun N-terminal kinase 1 (JNK1) inhibitors, utilizing 3-Bromo-6-hydrazinylpyridazine as a versatile chemical scaffold. It integrates established medicinal chemistry strategies with detailed, field-proven laboratory protocols.

Introduction: Targeting the JNK1 Signaling Axis

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) group.[1] They are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, UV radiation, and oxidative stress.[1][2] The JNK signaling pathway regulates fundamental cellular processes such as inflammation, cell proliferation, differentiation, and apoptosis (programmed cell death).[3][4]

There are three main JNK-encoding genes (JNK1, JNK2, and JNK3), with JNK1 and JNK2 being widely expressed throughout the body.[3] Dysregulation of JNK1 activity, in particular, has been strongly implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders like Alzheimer's and Parkinson's, and inflammatory conditions such as rheumatoid arthritis.[1][3] This central role makes JNK1 an attractive and high-value target for therapeutic intervention. JNK1 inhibitors typically function by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of its downstream targets, most notably the transcription factor c-Jun, thereby dampening the cellular stress response.[2][5]

The pyridazine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[6] Recent research has highlighted the potential of 3,6-disubstituted pyridazine derivatives as potent and selective JNK1 inhibitors, demonstrating promising anticancer activity.[5][7] This guide focuses on a rational design strategy that employs this compound as a key starting material to generate a library of novel JNK1 inhibitors.

Design Rationale: Scaffold Hopping and Bioisosteric Replacement

The strategic foundation for this synthetic approach is based on a combination of scaffold hopping and bioisosteric replacement, inspired by successful JNK1 inhibitor designs.[5][7] The core idea is to expand upon existing inhibitor frameworks (such as pyrazole-based compounds) by replacing the core ring system with a pyridazine scaffold.

This compound is an ideal starting synthon for this purpose for two key reasons:

  • The Hydrazinyl Moiety (-NHNH₂): This group serves as a highly reactive nucleophilic handle. It can be readily derivatized to form various linker chemistries—such as hydrazides, semicarbazides, and thiosemicarbazides—allowing for the introduction of diverse pharmacophoric groups.[5]

  • The Bromo Substituent (-Br): While this protocol focuses on derivatizing the hydrazinyl group, the bromine atom offers a potential site for future modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to further explore the structure-activity relationship (SAR).

Our design specifically investigates the hybridization of the pyridazine core with a 4-fluorophenyl group, a moiety associated with exceptionally high JNK1 inhibitory activity in related scaffolds.[5] This is attributed to the group's ability to occupy a unique induced-fit binding pocket within the JNK1 active site.[5][7]

cluster_0 Known Inhibitor Scaffold cluster_1 Designed Inhibitor Scaffold A Pyrazole Core (e.g., Inhibitor V) B Amide Linker A->B D Pyridazine Core (Scaffold Hop) A->D Scaffold Hopping C 4-Fluorophenyl Group (Key Pharmacophore) B->C E Thiosemicarbazide Linker (Bioisosteric Replacement) B->E Bioisosteric Replacement F 4-Fluorophenyl Group (Retained Pharmacophore) C->F Pharmacophore Retention D->E E->F

Caption: Rational design strategy for novel JNK1 inhibitors.

Part 1: Synthesis Protocol

This protocol details the synthesis of a novel JNK1 inhibitor candidate via the formation of a thiosemicarbazide linkage, a reaction that is robust and high-yielding.

Reaction Scheme:

This compound + 4-Fluorophenyl isothiocyanate → 2-(6-Bromopyridazin-3-yl)-N-(4-fluorophenyl)hydrazine-1-carbothioamide

Materials and Reagents
  • This compound (CAS: 64461-67-2)[8][9]

  • 4-Fluorophenyl isothiocyanate

  • Absolute Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., Ethyl Acetate/Hexane mixture)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Synthetic Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 20 mL). Stir the solution at room temperature until the starting material is fully dissolved.

    • Expertise & Experience: Ethanol is an excellent solvent choice as it readily dissolves the polar starting material and the resulting product often has limited solubility upon cooling, facilitating precipitation and simplifying purification.

  • Reagent Addition: To the stirred solution, add 4-fluorophenyl isothiocyanate (1.1 eq) dropwise. The addition of a slight excess of the isothiocyanate ensures the complete consumption of the limiting hydrazinylpyridazine starting material.

  • Reaction Progression: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78°C).

  • Monitoring the Reaction: Monitor the reaction's progress using TLC (e.g., with a 1:1 Ethyl Acetate:Hexane mobile phase). Spot the starting material and the reaction mixture side-by-side. The reaction is complete upon the disappearance of the starting hydrazinylpyridazine spot. This typically takes 2-4 hours.

  • Product Isolation (Work-up): Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, and then further cool in an ice bath for 30 minutes. A precipitate of the desired product should form.

    • Trustworthiness: This cooling-induced precipitation is the first step of purification. The desired product is designed to be less soluble in cold ethanol than the reactants or byproducts, providing a self-validating system for initial purification.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying and Characterization: Dry the purified solid product under vacuum. Characterize the final compound to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Part 2: Biological Evaluation Protocol

The following protocol describes an in vitro kinase assay to determine the inhibitory potency (IC₅₀) of the newly synthesized compound against the JNK1 enzyme. The ADP-Glo™ Kinase Assay is used as a representative example due to its high sensitivity and robustness.[10][11]

Principle of the Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[11] JNK1 activity is directly proportional to the amount of ADP generated. The assay is performed in two steps: first, remaining ATP is depleted, and second, the ADP is converted into a quantifiable light signal via a coupled luciferase reaction. A potent inhibitor will result in low ADP production and thus a low luminescent signal.[10]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A JNK1 Enzyme + Substrate (ATF2) + ATP C Incubate at RT (e.g., 60 min) A->C B Synthesized Inhibitor (Serial Dilutions) B->C D ADP + Unused ATP + Phosphorylated Substrate C->D E Add ADP-Glo™ Reagent (Depletes unused ATP) D->E F Incubate at RT (e.g., 40 min) E->F G Add Kinase Detection Reagent (Converts ADP to ATP, generates light) F->G H Incubate at RT (e.g., 30 min) G->H I Measure Luminescence H->I

Caption: Experimental workflow for the JNK1 ADP-Glo™ kinase assay.

Materials and Reagents
  • Recombinant human JNK1 enzyme

  • JNK1 substrate (e.g., ATF2 peptide)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • JNK1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[11]

  • Synthesized inhibitor compound dissolved in DMSO

  • Multi-well assay plates (e.g., 384-well)

  • Luminometer plate reader

Step-by-Step Assay Protocol
  • Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Plate Setup: Add 1 µL of the diluted inhibitor (or DMSO for control wells) to the wells of a 384-well plate.[11]

  • Enzyme Addition: Add 2 µL of JNK1 enzyme diluted in Kinase Buffer to each well.

  • Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for JNK1.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-based luminometer.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: The luminescent signal is proportional to JNK1 activity. The percent inhibition for each inhibitor concentration is calculated as: % Inhibition = 100 x (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce JNK1 activity by 50%.

Structure-Activity Relationship (SAR) Data Presentation

Systematically modifying the structure of the lead compound and evaluating each new analog allows for the development of a structure-activity relationship (SAR) profile. This is crucial for optimizing potency and other drug-like properties.

Compound IDR-Group on Phenyl RingJNK1 IC₅₀ (nM)
LEAD-01 4-Fluoro85
SAR-01 4-Chloro120
SAR-02 4-Methoxy450
SAR-03 3,4-Difluoro60
SAR-04 Hydrogen (unsubstituted)950

This is a table of hypothetical data for illustrative purposes. The data suggests that electron-withdrawing groups at the 4-position of the phenyl ring are favorable for activity, with fluorine being particularly effective.

References

Application Note & Protocols: 3-Bromo-6-hydrazinylpyridazine as a Versatile Scaffold for Novel Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Division For: Researchers, scientists, and drug development professionals.

Abstract

The pyridazine core is recognized as a privileged scaffold in medicinal chemistry, conferring favorable physicochemical properties and serving as a key structural motif in numerous biologically active compounds.[1][2] This application note provides an in-depth guide to the strategic use of 3-Bromo-6-hydrazinylpyridazine, a highly versatile bifunctional building block, in the design and synthesis of novel anticancer agents. We will explore its inherent reactivity, detailing protocols for targeted derivatization at both the hydrazinyl and bromo positions. The focus will be on its application in developing potent kinase inhibitors, a cornerstone of modern targeted cancer therapy.[1] This guide explains the causality behind experimental choices, provides self-validating, step-by-step protocols for synthesis and biological evaluation, and offers expert insights for troubleshooting and optimization.

Introduction: The Strategic Value of the Pyridazine Core

Pyridazine and its derivatives have been extensively utilized in drug development due to their wide range of biological activities, including significant anticancer properties.[1][3] The two adjacent nitrogen atoms in the pyridazine ring are crucial; they act as hydrogen bond acceptors, facilitate protonation and chelation, and create a π-deficient aromatic system that influences molecular interactions with biological targets.[4][5] This unique electronic nature makes the pyridazine scaffold an excellent bioisostere for other aromatic systems, like phenyl or pyridine rings, often leading to improved solubility, metabolic stability, or target affinity.[4][6]

The subject of this note, this compound, is a particularly valuable starting material. It offers two distinct and orthogonal reactive sites, allowing for sequential and controlled chemical modifications to build molecular complexity and explore structure-activity relationships (SAR).

  • The Hydrazinyl Group (-NHNH₂): A potent nucleophile, ideal for forming hydrazones or for constructing fused heterocyclic systems (e.g., triazolopyridazines, pyrazolopyridazines). These reactions are typically high-yielding and proceed under mild conditions.[7][8]

  • The Bromo Group (-Br): An excellent handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a diverse array of aryl, heteroaryl, or alkyl substituents.

This dual reactivity allows for the systematic generation of large compound libraries, essential for identifying lead compounds in a drug discovery campaign.

Chemical Reactivity & Synthetic Strategy

The strategic power of this compound lies in the differential reactivity of its functional groups. The hydrazinyl moiety is highly nucleophilic and will readily react with electrophiles like aldehydes, ketones, acyl chlorides, and isocyanates. The bromo substituent on the electron-deficient pyridazine ring is relatively unreactive under these conditions but is perfectly primed for transition-metal-catalyzed cross-coupling. This orthogonality is the key to a rational synthetic design.

A typical workflow involves first modifying the more reactive hydrazinyl group, followed by a cross-coupling reaction at the C3-bromo position to install the final diversity element.

G start This compound step1 Step 1: Derivatization of Hydrazinyl Group start->step1 Reaction with R-COCl, R-NCO, or R-CHO intermediate Hydrazide/Hydrazone Intermediate step1->intermediate step2 Step 2: Pd-Catalyzed Cross-Coupling intermediate->step2 Reaction with Ar-B(OH)₂ (Suzuki) or R-NH₂ (Buchwald) final Final 3,6-Disubstituted Pyridazine Library step2->final

Figure 1: General synthetic workflow for this compound.

Application in Anticancer Drug Design: Targeting Kinases

Protein kinases are critical regulators of cell signaling pathways that control cell proliferation, differentiation, and survival.[9] Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[9] Pyridazine-containing compounds have shown significant promise as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinases (CDKs).[4][10][11]

For this application note, we will focus on designing inhibitors targeting VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis.[10]

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Phosphorylation (Activation) VEGFR2->P PI3K PI3K/Akt Pathway P->PI3K PLCg PLCγ Pathway P->PLCg Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Drug Pyridazine Inhibitor Drug->P Blocks

Figure 2: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: Synthesis of N'-(6-Bromopyridazin-3-yl)-4-methoxybenzohydrazide (Intermediate A)

This protocol details the acylation of the hydrazinyl group. The choice of 4-methoxybenzoyl chloride is illustrative; various substituted benzoyl chlorides can be used to probe SAR.[7]

Rationale: The reaction is a standard nucleophilic acyl substitution. The hydrazinyl group acts as the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride. A mild base (triethylamine) is used to quench the HCl byproduct generated during the reaction, preventing protonation of the starting material. Dichloromethane (DCM) is an excellent, inert solvent for this transformation.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzoyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup, ice bath

Procedure:

  • Dissolve this compound (e.g., 1.89 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.1 mL, 15 mmol) to the stirred solution.

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.80 g, 10.5 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% Ethyl Acetate/Hexane as eluent). The starting material spot should be consumed and a new, less polar product spot should appear.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography to yield the pure product, Intermediate A .

Expected Outcome: A white to off-white solid. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The IR spectrum should show characteristic amide C=O and N-H stretching bands.[7]

Protocol 2: Suzuki Coupling for Synthesis of Final Product

This protocol describes the installation of an aryl group at the C3 position via a Suzuki cross-coupling reaction, a robust and widely used method in medicinal chemistry.

Rationale: The Suzuki reaction couples an organoboron species (boronic acid) with an organohalide (our bromo-pyridazine) using a palladium catalyst. The base is essential for the transmetalation step in the catalytic cycle. A ligand (e.g., from a pre-formed catalyst like Pd(dppf)Cl₂) is required to stabilize the palladium center and facilitate the reaction.

Materials:

  • Intermediate A (from Protocol 1) (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Magnetic stirrer, reflux condenser, nitrogen atmosphere setup

Procedure:

  • To a round-bottom flask, add Intermediate A (e.g., 3.23 g, 10 mmol), 4-fluorophenylboronic acid (1.68 g, 12 mmol), and Na₂CO₃ (2.12 g, 20 mmol).

  • Add the Pd(dppf)Cl₂ catalyst (0.41 g, 0.5 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours under nitrogen.

  • Validation Checkpoint: Monitor by TLC or LC-MS. The disappearance of Intermediate A and the appearance of a new product spot confirms reaction progress.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., gradient of ethyl acetate in hexanes) to yield the final compound.

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol provides a general framework for evaluating the synthesized compounds for their ability to inhibit VEGFR-2 kinase activity. This is a crucial step to validate the drug design strategy.

Rationale: The assay measures the amount of ATP consumed (or phosphate transferred) by the VEGFR-2 enzyme during the phosphorylation of a substrate peptide. A decrease in signal in the presence of the test compound indicates inhibition. Commercial kits (e.g., HTRF®, LanthaScreen™, ADP-Glo™) are widely available and provide a robust platform.

Materials:

  • Recombinant human VEGFR-2 kinase enzyme

  • Kinase substrate (e.g., a poly-Glu,Tyr peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • Assay buffer (typically provided in kits)

  • Microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting range is from 100 µM down to 1 nM.

  • In a 384-well plate, add 5 µL of assay buffer.

  • Add 2.5 µL of the test compound dilution (or DMSO for negative control, Staurosporine for positive control).

  • Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the substrate peptide in assay buffer.

  • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near its Km for the enzyme).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and develop the signal by adding the detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™ reagent).

  • Incubate for 40 minutes.

  • Read the plate on a compatible microplate reader.

Data Analysis & Interpretation:

  • Convert the raw signal to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

CompoundR¹ Group (at C6)R² Group (at C3)VEGFR-2 IC₅₀ (nM)
Control --1,500 (Imatinib)[10]
Example 1 4-OCH₃-Benzoylhydrazide4-F-Phenyl95
Example 2 4-Cl-Benzoylhydrazide4-F-Phenyl78
Example 3 4-OCH₃-Benzoylhydrazide3-Cl-Phenyl210
Table 1: Example structure-activity relationship (SAR) data for hypothetical compounds synthesized via the described protocols. Data is illustrative.

Troubleshooting and Expert Insights

  • Low Yield in Protocol 1: If the acylation is sluggish, ensure all reagents and solvents are anhydrous. The hydrazinylpyridazine starting material can be sensitive to oxidation; store it under inert gas and away from light.

  • Failed Suzuki Coupling (Protocol 2): Catalyst degradation is a common issue. Ensure the reaction is set up under a strictly inert atmosphere. If the reaction fails to start, adding a fresh portion of the palladium catalyst may help. Some boronic acids are unstable; use high-quality reagents.

  • High Variability in Kinase Assay: Ensure thorough mixing and accurate pipetting, especially with small volumes in 384-well plates. Compound precipitation at high concentrations can lead to inaccurate IC₅₀ values; check solubility in the final assay buffer.

Conclusion

This compound is a powerful and cost-effective starting material for the construction of diverse chemical libraries targeting cancer-relevant pathways. Its orthogonal reactive handles permit a logical and efficient exploration of chemical space. The protocols outlined herein provide a solid foundation for synthesizing novel 3,6-disubstituted pyridazine derivatives and evaluating them as potential kinase inhibitors, paving the way for the discovery of next-generation targeted anticancer therapeutics.

References

Synthesis of Novel Hydrazone Derivatives from 3-Bromo-6-hydrazinylpyridazine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the synthesis, characterization, and potential applications of novel hydrazone derivatives originating from 3-Bromo-6-hydrazinylpyridazine. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the versatile biological activities associated with both the pyridazine core and the hydrazone linkage. This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for the successful synthesis and evaluation of these promising molecules.

The pyridazine moiety is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with potent pharmacological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a hydrazone linkage (-NH-N=CH-) to this scaffold further enhances its potential for biological interaction, as hydrazones are known to be pharmacologically active and can act as ligands for metal ions, which can play a role in their mechanism of action.[3][4]

Mechanistic Insight: The Chemistry of Hydrazone Formation

The synthesis of hydrazones from this compound proceeds via a classical acid-catalyzed condensation reaction between the hydrazine moiety and a carbonyl compound, typically an aldehyde or a ketone. The reaction mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon.[5] This is followed by a dehydration step, which is facilitated by an acidic catalyst, to yield the stable hydrazone product.

The general reaction scheme is as follows:

Scheme 1: General synthesis of hydrazone derivatives from this compound.

G A This compound C Hydrazone Derivative A->C + B (Acid Catalyst, Solvent, Heat) B Aldehyde/Ketone (R-CHO/R-CO-R') D Water (H₂O)

Caption: General reaction scheme for hydrazone synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative hydrazone derivative from this compound and a substituted benzaldehyde.

Materials and Reagents
  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Synthetic Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • Addition of Aldehyde: To this solution, add 1.1 equivalents of the selected substituted aromatic aldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.

  • Work-up and Isolation: Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Drying: The purified product is dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Characterization

The structure of the synthesized hydrazone derivatives should be confirmed using a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Look for the characteristic C=N (imine) stretching vibration around 1610-1630 cm⁻¹ and the N-H stretching vibration around 3300-3400 cm⁻¹.[6][7]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a singlet for the azomethine proton (-N=CH-) in the range of δ 8.0-9.0 ppm. The aromatic protons of the pyridazine and the substituted benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ 10.0-12.0 ppm).[8][9]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon of the C=N group will have a characteristic chemical shift in the range of δ 140-160 ppm.[8][9]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.

Data Presentation: Representative Synthetic Results

The following table summarizes the expected results for the synthesis of a series of hydrazone derivatives from this compound and various substituted benzaldehydes. The yields are hypothetical but representative of what can be expected from this type of reaction.

EntryAldehyde Substituent (R)Product NameMolecular FormulaYield (%)
1H(E)-3-Bromo-6-(2-benzylidenehydrazinyl)pyridazineC₁₁H₉BrN₄85
24-Cl(E)-3-Bromo-6-(2-(4-chlorobenzylidene)hydrazinyl)pyridazineC₁₁H₈BrClN₄92
34-OCH₃(E)-3-Bromo-6-(2-(4-methoxybenzylidene)hydrazinyl)pyridazineC₁₂H₁₁BrN₄O88
44-NO₂(E)-3-Bromo-6-(2-(4-nitrobenzylidene)hydrazinyl)pyridazineC₁₁H₈BrN₅O₂95

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and characterization of the target hydrazone derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Dissolve this compound in Ethanol B Add Substituted Aldehyde A->B C Add Catalytic Acetic Acid B->C D Reflux Reaction Mixture C->D E Cool to Room Temperature D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Recrystallization G->H I IR Spectroscopy H->I J ¹H & ¹³C NMR Spectroscopy H->J K Mass Spectrometry H->K

Caption: Workflow for synthesis and characterization.

Applications in Drug Development

Hydrazone derivatives of pyridazine are being actively investigated for a range of therapeutic applications. The presence of the pyridazine ring, a known pharmacophore, coupled with the versatile hydrazone linker, makes these compounds attractive candidates for lead optimization in drug discovery programs.

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial activity of hydrazone derivatives.[3][10][11][12][13] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic pathways. The synthesized 3-bromo-6-(2-arylmethylenehydrazinyl)pyridazines are excellent candidates for screening against a panel of pathogenic bacteria and fungi.

Anticancer Activity

The pyridazine nucleus is a common feature in many anticancer agents.[1][2] Hydrazones have also shown significant promise as anticancer drugs, with some derivatives exhibiting cytotoxicity against various cancer cell lines.[14][15][16] The potential mechanisms of action include the inhibition of kinases, induction of apoptosis, and interference with cell cycle progression. The novel hydrazones described herein warrant investigation for their antiproliferative effects.

Conclusion

The synthesis of hydrazone derivatives from this compound offers a straightforward and efficient route to a library of novel compounds with significant potential for biological activity. The protocols outlined in this guide, along with the supporting scientific rationale, provide a solid foundation for researchers to explore this promising area of medicinal chemistry. The versatility of the synthetic methodology allows for the generation of a diverse range of derivatives, which is crucial for establishing structure-activity relationships and identifying lead compounds for further development.

References

Cyclization Reactions of 3-Bromo-6-hydrazinylpyridazine: Protocols and Mechanistic Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridazine core and its fused heterocyclic derivatives represent a privileged class of compounds. Their inherent biological activities and ability to serve as scaffolds for diverse molecular architectures make them indispensable tools for drug development professionals. Among the key precursors for these systems, 3-Bromo-6-hydrazinylpyridazine stands out as a remarkably versatile and reactive building block.[1] Its bifunctional nature, possessing both a reactive hydrazine moiety and a strategically placed bromine atom, opens a gateway to a multitude of cyclization strategies.

This guide provides an in-depth exploration of the primary cyclization reactions of this compound. We will delve into the synthesis of medicinally relevant fused systems such as[2][3][4]triazolo[4,3-b]pyridazines and pyrazolopyridazines.[2][4][5] Beyond mere procedural outlines, this document elucidates the underlying reaction mechanisms, provides detailed, field-tested protocols, and discusses the significance of these scaffolds in contemporary drug discovery programs. The resulting heterocyclic compounds are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and kinase inhibitory properties.[2][6][7][8]

Synthesis of[2][3][4]triazolo[4,3-b]pyridazines via Condensation with One-Carbon Electrophiles

The construction of the[2][3][4]triazolo[4,3-b]pyridazine system is one of the most common and valuable transformations of this compound. This reaction involves the annulation of a triazole ring onto the pyridazine core by reacting the hydrazine group with an electrophile that provides a single carbon atom to the new ring.

Mechanistic Rationale

The reaction typically proceeds through a two-step sequence. First, the terminal and more nucleophilic nitrogen of the hydrazine group attacks the electrophilic carbon of the C1 source (e.g., a carboxylic acid). This is followed by a condensation reaction, forming a hydrazide or a related intermediate. The second step is an intramolecular cyclodehydration, where the secondary nitrogen of the hydrazine linkage attacks the newly formed amide carbonyl (or equivalent), and subsequent elimination of a water molecule yields the aromatic, fused triazole ring system.[9][10] Phosphorus oxychloride (POCl₃) is often used as both a solvent and a dehydrating agent to drive the cyclization to completion.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product A This compound C Acylhydrazide Intermediate A->C Condensation B Carboxylic Acid (R-COOH) B->C D Cyclized Dihydroxy Intermediate C->D Intramolecular Cyclization (POCl3) E 6-Bromo-3-R-[1,2,4]triazolo[4,3-b]pyridazine D->E Dehydration (-H2O)

Caption: Mechanism for Triazolopyridazine Formation.

Experimental Protocol: Synthesis of 6-Bromo-3-methyl-[2][3][4]triazolo[4,3-b]pyridazine

This protocol provides a representative example using acetic acid as the C1 source.

Materials:

  • This compound (1.0 eq)

  • Glacial Acetic Acid (10 eq)

  • Phosphorus Oxychloride (POCl₃) (as solvent)

  • Ice water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel.

Procedure:

  • To a stirred solution of this compound (e.g., 1.88 g, 10 mmol) in phosphorus oxychloride (20 mL), cautiously add glacial acetic acid (e.g., 6.0 g, 100 mmol).

  • Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.

  • Extract the aqueous suspension with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-Bromo-3-methyl-[2][3][4]triazolo[4,3-b]pyridazine.

Data Summary: Triazolopyridazine Synthesis
C1-SourceReagent/SolventTemperature (°C)Typical Time (h)Notes
Formic AcidPOCl₃100-1103-5Yields the unsubstituted 3-H triazolopyridazine.
Acetic AcidPOCl₃100-1104-6Yields the 3-methyl derivative.
Benzoic AcidPPA or POCl₃120-1506-12Higher temperatures may be needed for less reactive aromatic acids.
Orthoesters (e.g., TEOF)Acetic Acid1182-4Triethyl orthoformate (TEOF) is a milder alternative to POCl₃.
Cyanogen BromideMethanolReflux5-8Provides the 3-amino triazolopyridazine derivative.

Synthesis of Pyrazolopyridazines via Reaction with 1,3-Dicarbonyls

The Knorr pyrazole synthesis and related condensations are classic methods for forming pyrazole rings. Applying this to this compound using 1,3-dicarbonyl compounds provides a direct route to fused pyrazolopyridazine systems, which are valuable isosteres of purines and exhibit significant biological activity.[5][11]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the terminal hydrazine nitrogen onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. The subsequent and final step is an intramolecular cyclization where a nitrogen atom attacks the remaining carbonyl group, followed by another dehydration event to yield the aromatic pyrazole ring.[12][13] The reaction is typically catalyzed by acid (e.g., acetic acid) and the regioselectivity of the final product depends on which carbonyl group undergoes the initial attack and which nitrogen atom participates in the cyclization. For non-symmetrical dicarbonyls like ethyl acetoacetate, a mixture of regioisomers is possible.

G Start_A This compound Step1 Initial Condensation (-H2O) Start_A->Step1 Start_B 1,3-Dicarbonyl (e.g., Acetylacetone) Start_B->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization & Dehydration (-H2O) Intermediate->Step2 Product Substituted Pyrazolopyridazine Step2->Product

Caption: General Workflow for Pyrazolopyridazine Synthesis.

Experimental Protocol: Synthesis of 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridazine

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.2 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Dissolve this compound (e.g., 1.88 g, 10 mmol) in glacial acetic acid (25 mL) in a round-bottom flask.

  • Add acetylacetone (e.g., 1.2 g, 12 mmol) to the solution.

  • Heat the mixture to reflux for 6-8 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into cold water (100 mL).

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the solid from ethanol to obtain the purified pyrazolopyridazine derivative.

Data Summary: Pyrazolopyridazine Synthesis
1,3-Dicarbonyl CompoundSolventCatalystConditionsProduct Type
AcetylacetoneAcetic AcidNoneRefluxDimethyl-substituted pyrazolopyridazine
Ethyl AcetoacetateEthanolAcetic Acid (cat.)RefluxMethyl-pyrazolone-substituted pyridazine
Diethyl MalonateEthanol/NaOEtSodium EthoxideRefluxDihydroxy-substituted pyrazolopyridazine
BenzoylacetoneAcetic AcidNoneRefluxMethyl, Phenyl-substituted pyrazolopyridazine

Synthesis of Fused Triazines via Reaction with α-Dicarbonyls

The reaction of hydrazines with α-dicarbonyl compounds like pyruvic acid or α-ketoesters provides a pathway to fused 1,2,4-triazine systems. This transformation expands the synthetic utility of this compound to create larger, nitrogen-rich heterocyclic scaffolds.

Mechanistic Rationale

This reaction proceeds via a double condensation. Initially, the terminal amino group of the hydrazine condenses with one of the carbonyl groups of the α-dicarbonyl compound to form a hydrazone. Subsequently, an intramolecular cyclization occurs where the secondary hydrazine nitrogen attacks the second carbonyl group. A final dehydration step yields the fused triazinone ring.[14] The specific isomer formed depends on which carbonyl group reacts first.

Experimental Protocol: Synthesis of 7-Bromo-3-methyl-4H-pyridazino[6,1-c][2][3][4]triazin-4-one

Materials:

  • This compound (1.0 eq)

  • Pyruvic Acid (1.1 eq)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Suspend this compound (e.g., 1.88 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Add pyruvic acid (e.g., 0.97 g, 11 mmol) to the suspension.

  • Heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol and then diethyl ether.

  • Dry the product under vacuum to yield the pure pyridazino[6,1-c][2][3][4]triazin-4-one.

Conclusion and Outlook

This compound is a cornerstone reagent for the synthesis of diverse, nitrogen-rich fused heterocyclic systems. The protocols detailed herein for the construction of triazolopyridazines and pyrazolopyridazines offer reliable and scalable methods for accessing compound libraries with high potential for biological activity. These scaffolds continue to be actively explored in drug discovery for indications ranging from oncology and neurodegenerative diseases to infectious agents.[6][15] The synthetic versatility demonstrated in these fundamental cyclization reactions ensures that this compound will remain a valuable tool for medicinal chemists aiming to develop the next generation of therapeutics.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-hydrazinylpyridazine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyridazine Core

The pyridazine ring is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and its ability to serve as a bioisostere for other aromatic rings, make it a highly attractive component in the design of novel therapeutics.[2][3] Pyridazine-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular applications.[1][4][5]

The functionalization of this core is paramount for exploring structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[6][7] These reactions offer mild conditions, broad functional group tolerance, and high efficiency, making them indispensable in modern pharmaceutical research.[7]

This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-Bromo-6-hydrazinylpyridazine. This specific starting material is of high strategic value, featuring a bromine atom as a versatile handle for coupling and a hydrazinyl moiety, which is both a key pharmacophore and a reactive handle for subsequent derivatization.[8][9]

Fundamental Principles: The Palladium Catalytic Cycle

Understanding the underlying mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process generally follows a Pd(0)/Pd(II) catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation (for C-C couplings) or amine association/deprotonation (for C-N couplings), and reductive elimination.[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation / Amide Formation:

    • In Suzuki reactions, an organoboron species (activated by a base) transfers its organic group to the palladium center.[12]

    • In Sonogashira reactions, a copper(I)-acetylide complex transfers the alkynyl group.[13]

    • In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[14][15]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.[10][14]

Palladium_Catalytic_Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) ArPdBr Ar-Pd(II)L_n-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)L_n-R (Transmetalation Product) ArPdBr->ArPdR Transmetalation (e.g., R-B(OH)2) or Amide Formation (R-NH2) ArPdR->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArPdR->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

A Note on the Hydrazinyl Group: To Protect or Not to Protect?

The hydrazinyl moiety (-NHNH₂) in the starting material contains nucleophilic nitrogen atoms and acidic protons. This can potentially lead to side reactions, such as competitive N-arylation in Buchwald-Hartwig couplings or catalyst inhibition through strong coordination.

  • For Suzuki, Heck, and Sonogashira Couplings: Under standard conditions with inorganic bases (e.g., K₂CO₃, K₃PO₄), protection is often not necessary. The reactivity of the organoboron, organocopper, or alkene coupling partners is typically much higher towards the palladium center.

  • For Buchwald-Hartwig Amination: Direct coupling of the hydrazinyl group with another aryl halide is a possibility. If the goal is to couple a different amine to the pyridazine core, protection of the hydrazinyl group is highly recommended. A common strategy is to form a hydrazone by reacting it with a ketone (e.g., acetone, benzophenone), which can be readily cleaved post-coupling via acid hydrolysis.

Protocols for Key Cross-Coupling Reactions

The following protocols are designed as robust starting points. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile methods for creating C-C bonds between the pyridazine core and various aryl or heteroaryl boronic acids/esters.[12][16][17]

Rationale for Component Selection:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is an excellent, air-stable precatalyst that is effective for a wide range of aryl bromides, including electron-deficient heterocycles.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to activate the boronic acid for transmetalation without promoting significant side reactions.[18]

  • Solvent: A mixture of 1,4-dioxane and water is standard. Water is crucial for the boronic acid activation and transmetalation step.

Detailed Protocol:

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv, 3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The reaction concentration is typically 0.1 M with respect to the starting bromide.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Robust, commercially available, good for heteroaryl halides.
Ligand (Included in precatalyst)Dppf provides good stability and activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates boronic acid; Cs₂CO₃ is stronger for difficult couplings.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAqueous mixture facilitates the catalytic cycle.
Temperature 80 - 110 °CProvides sufficient thermal energy for oxidative addition.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for introducing alkynyl moieties onto the pyridazine scaffold, creating linear, rigid linkers valuable in materials science and as precursors for further transformations.[7][13][19]

Rationale for Component Selection:

  • Catalyst System: A dual-catalyst system of a palladium source (Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is traditional and highly effective. The copper facilitates the formation of a reactive copper-acetylide intermediate.[13]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves as both the base and often as the solvent, scavenging the HBr byproduct.[20]

Detailed Protocol:

  • Setup: To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent/Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and triethylamine (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C if necessary. The reaction is often complete within 2-8 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Caption: Workflow for diversifying the this compound scaffold.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[14][21] It allows for the coupling of primary or secondary amines to the pyridazine C3 position. As noted earlier, protection of the hydrazinyl group is advised if it is to be preserved.

Rationale for Component Selection:

  • Catalyst/Ligand: A combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical for efficient C-N bond formation.[22] These ligands promote the reductive elimination step.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine coupling partner.[23]

Detailed Protocol (Assuming Hydrazinyl Protection):

  • Setup: To an oven-dried Schlenk tube, add the protected 3-Bromo-6-(protected-hydrazinyl)pyridazine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.08 equiv, 8 mol%).

  • Reagent Addition: Add the amine to be coupled (1.2 equiv) and the base (NaOt-Bu, 1.4 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed (typically 6-24 hours), as monitored by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography. The protecting group can then be removed under appropriate conditions (e.g., acid hydrolysis for a hydrazone).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents/reagents. 3. Base is too weak or has degraded. 4. Reaction temperature is too low.1. Use a fresh bottle of catalyst or a robust precatalyst. 2. Ensure rigorous degassing (e.g., freeze-pump-thaw cycles). 3. Use a fresh, anhydrous base (e.g., NaOt-Bu from a new bottle). 4. Increase the reaction temperature in 10 °C increments.
Recovery of Starting Material See "Low or No Conversion".See "Low or No Conversion".
Debromination (Hydrodehalogenation) 1. Presence of water/protons. 2. β-hydride elimination from certain organometallic partners. 3. Catalyst degradation.1. Use anhydrous solvents and reagents. 2. Choose a different ligand system; sometimes more electron-rich ligands can help. 3. Increase catalyst loading slightly or switch to a more stable precatalyst.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. High catalyst loading or temperature.1. Ensure a strictly inert atmosphere. 2. Reduce catalyst loading or reaction temperature.
Complex Mixture of Products 1. Reaction with hydrazinyl group. 2. Catalyst decomposition leading to side reactions.1. Protect the hydrazinyl group before coupling. 2. Screen different palladium ligands to find one that promotes the desired reaction more cleanly.

Conclusion

This compound serves as an exceptionally useful building block for the synthesis of novel chemical entities for drug discovery. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki, Sonogashira, and Buchwald-Hartwig—provide a powerful and flexible toolkit for its elaboration. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently generate diverse libraries of substituted pyridazines, paving the way for the discovery of next-generation therapeutics. The protocols and troubleshooting guide provided aim to serve as a practical resource for scientists in this endeavor.

References

The Versatile Virtuoso: Harnessing 3-Bromo-6-hydrazinylpyridazine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Moieties

In the intricate world of heterocyclic chemistry, the strategic placement of functional groups on a core scaffold dictates its synthetic potential. 3-Bromo-6-hydrazinylpyridazine stands as a testament to this principle, emerging as a powerful and versatile building block for the construction of complex, nitrogen-rich molecular architectures. Its utility stems from the orthogonal reactivity of its two key functional groups: a reactive bromine atom at the 3-position, an ideal handle for carbon-carbon and carbon-heteroatom bond formation, and a nucleophilic hydrazinyl group at the 6-position, a gateway to a diverse array of fused heterocyclic systems. This dual functionality allows for a programmed and selective approach to molecular elaboration, making it an invaluable tool for researchers in medicinal chemistry, drug discovery, and materials science. This guide will delve into the synthetic applications of this compound, providing detailed protocols and insights into its reactivity to empower researchers to unlock its full potential.

I. Synthesis of the Building Block: Crafting the Key

The journey into the synthetic applications of this compound begins with its own preparation. A common and efficient route starts from the readily available 3,6-dichloropyridazine. The differential reactivity of the two chlorine atoms allows for a selective mono-substitution, which can then be followed by the introduction of the hydrazinyl group.

Protocol 1: Synthesis of 3-Bromo-6-chloropyridazine

A robust method for the synthesis of the key intermediate, 3-bromo-6-chloropyridazine, involves the halogen exchange reaction of 3,6-dichloropyridazine.

Reaction Scheme:

3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Bromo-6-chloropyridazine 3-Bromo-6-chloropyridazine 3,6-Dichloropyridazine->3-Bromo-6-chloropyridazine HBr, Δ

Caption: Synthesis of 3-Bromo-6-chloropyridazine.

Methodology:

  • To a stirred solution of 3,6-dichloropyridazine (1.0 eq) in a suitable high-boiling solvent such as dichlorobenzene, add hydrobromic acid (excess, e.g., 48% aqueous solution).

  • Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Bromo-6-chloropyridazine.

Protocol 2: Synthesis of this compound

With the 3-bromo-6-chloro intermediate in hand, the hydrazinyl group can be introduced via nucleophilic aromatic substitution.

Reaction Scheme:

3-Bromo-6-chloropyridazine 3-Bromo-6-chloropyridazine This compound This compound 3-Bromo-6-chloropyridazine->this compound Hydrazine hydrate, Ethanol, Δ

Caption: Synthesis of this compound.

Methodology:

  • Dissolve 3-Bromo-6-chloropyridazine (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (a slight excess, e.g., 1.2-1.5 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

II. The Hydrazinyl Moiety: A Gateway to Fused Heterocycles

The hydrazinyl group at the 6-position is a potent nucleophile and a versatile precursor for the construction of fused heterocyclic rings, which are prevalent scaffolds in many biologically active molecules.

A. Synthesis of[1][2][3]Triazolo[4,3-b]pyridazines

One of the most common applications of the hydrazinyl group is its condensation with carboxylic acids or their derivatives to form[1][2][3]triazolo[4,3-b]pyridazines. These fused systems are often investigated for their potential as kinase inhibitors and other therapeutic agents.[1]

Reaction Scheme:

cluster_0 Synthesis of 3-Bromo-6-(aryl)-[1,2,4]triazolo[4,3-b]pyridazine This compound This compound Acylhydrazide intermediate Acylhydrazide intermediate This compound->Acylhydrazide intermediate Aryl carboxylic acid, POCl3, Δ 3-Bromo-6-(aryl)-[1,2,4]triazolo[4,3-b]pyridazine 3-Bromo-6-(aryl)-[1,2,4]triazolo[4,3-b]pyridazine Acylhydrazide intermediate->3-Bromo-6-(aryl)-[1,2,4]triazolo[4,3-b]pyridazine Intramolecular cyclization

Caption: General workflow for triazolo[4,3-b]pyridazine synthesis.

Protocol 3: Synthesis of 3-Bromo-6-(aryl)-[1][2][3]triazolo[4,3-b]pyridazines

This protocol describes a one-pot procedure for the synthesis of the triazolo[4,3-b]pyridazine ring system.

Methodology:

  • To a mixture of this compound (1.0 eq) and an appropriate aromatic carboxylic acid (1.1 eq), add phosphorus oxychloride (POCl₃) as both a solvent and a dehydrating agent.

  • Heat the reaction mixture to reflux (typically around 100-110 °C) for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until a precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the purified 3-Bromo-6-(aryl)-[1][2][3]triazolo[4,3-b]pyridazine.

Reactant 1Reactant 2ProductYield (%)Reference
This compoundBenzoic Acid3-Bromo-6-phenyl-[1][2][3]triazolo[4,3-b]pyridazine85[1]
This compound4-Methoxybenzoic Acid3-Bromo-6-(4-methoxyphenyl)-[1][2][3]triazolo[4,3-b]pyridazine82[1]
B. Synthesis of Pyrazolo[3,4-d]pyridazines

Condensation of the hydrazinyl group with β-dicarbonyl compounds or their equivalents is a classical and effective method for the construction of pyrazole rings. This leads to the formation of pyrazolo[3,4-d]pyridazine derivatives.

Reaction Scheme:

This compound This compound Pyrazolo[3,4-d]pyridazine derivative Pyrazolo[3,4-d]pyridazine derivative This compound->Pyrazolo[3,4-d]pyridazine derivative β-Ketoester, Acetic Acid, Δ

Caption: Synthesis of Pyrazolo[3,4-d]pyridazine derivatives.

Protocol 4: Condensation with β-Ketoesters

Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add the β-ketoester (e.g., ethyl acetoacetate) (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyrazolo[3,4-d]pyridazine derivative.

III. The Bromo Substituent: A Handle for Cross-Coupling Reactions

The bromine atom at the 3-position of the pyridazine ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of complex molecular frameworks.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds between the bromo-substituted pyridazine and various boronic acids or their esters.

Reaction Scheme:

This compound This compound 3-Aryl-6-hydrazinylpyridazine 3-Aryl-6-hydrazinylpyridazine This compound->3-Aryl-6-hydrazinylpyridazine Arylboronic acid, Pd catalyst, Base, Solvent, Δ

Caption: Suzuki-Miyaura coupling of this compound.

Protocol 5: Suzuki-Miyaura Coupling of this compound

Important Considerations: The presence of the nucleophilic hydrazinyl group can potentially interfere with the catalytic cycle. It is often advisable to protect the hydrazinyl group (e.g., as a boc-protected derivative) prior to the coupling reaction. Alternatively, careful selection of the ligand and base can sometimes allow for a successful coupling without protection.

Methodology (with protected hydrazinyl group):

  • Protection: React this compound with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as THF to obtain the Boc-protected derivative.

  • Coupling: To a degassed mixture of the Boc-protected this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq) in a suitable solvent system (e.g., dioxane/water or DME), add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (typically 2-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Deprotection: Treat the purified Boc-protected product with an acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to remove the Boc group and yield the desired 3-aryl-6-hydrazinylpyridazine.

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O78
4-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃DME85
B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-pyridazine and a terminal alkyne, providing access to alkynyl-substituted pyridazines, which are valuable intermediates for further transformations.

Reaction Scheme:

This compound This compound 3-Alkynyl-6-hydrazinylpyridazine 3-Alkynyl-6-hydrazinylpyridazine This compound->3-Alkynyl-6-hydrazinylpyridazine Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base, Solvent

Caption: Sonogashira coupling of this compound.

Protocol 6: Sonogashira Coupling of this compound

Methodology (with protected hydrazinyl group):

  • Protection: Protect the hydrazinyl group as described in Protocol 5.

  • Coupling: To a solution of the Boc-protected this compound (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%), a copper(I) cocatalyst (e.g., CuI) (5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with saturated aqueous ammonium chloride solution to remove copper salts, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • Deprotection: Remove the Boc protecting group as described in Protocol 5 to obtain the 3-alkynyl-6-hydrazinylpyridazine.

IV. Conclusion: A Building Block of Choice

This compound has firmly established itself as a cornerstone in the synthesis of diverse and complex heterocyclic scaffolds. The strategic interplay of its bromo and hydrazinyl functionalities provides a rich and tunable reactivity profile. By understanding the principles governing the selective transformation of each group, researchers can devise elegant and efficient synthetic routes to novel compounds with significant potential in various fields of chemical science. The protocols and insights provided in this guide aim to serve as a valuable resource for unlocking the synthetic power of this remarkable building block.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting for the purification of 3-Bromo-6-hydrazinylpyridazine. The following question-and-answer format directly addresses common challenges, explaining the scientific principles behind the recommended solutions to ensure the highest purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of this compound is highly dependent on its synthetic route. A common pathway involves the reaction of a di-halogenated pyridazine, such as 3-Bromo-6-chloropyridazine, with hydrazine hydrate. Based on this, you should anticipate the following impurities:

  • Unreacted Starting Material: Residual 3-Bromo-6-chloropyridazine is a likely contaminant if the reaction has not gone to completion.

  • Di-substituted Byproducts: Hydrazine can potentially react with two molecules of the pyridazine precursor, leading to the formation of bis-(6-bromopyridazin-3-yl)hydrazine.

  • Hydrolysis Products: The presence of water, especially at elevated temperatures, can lead to the hydrolysis of the chloro or hydrazinyl group to a hydroxyl group, forming 3-Bromo-6-hydroxypyridazine.

  • Residual Hydrazine Hydrate: Due to its high boiling point, removing excess hydrazine hydrate can be challenging and it may remain in the crude product.[1]

Q2: My purified this compound is a light-yellow solid, but I was expecting a white solid. Does this indicate impurity?

A2: Not necessarily. While a pure compound is often described as a white solid, slight coloration to off-white or light-yellow is common for many heterocyclic compounds, including pyridazine derivatives. This can be due to trace amounts of highly colored impurities or minor degradation upon exposure to light or air. However, a significant or dark coloration warrants further investigation into the purity. It is always recommended to confirm purity using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy, regardless of the color.[2][3]

Q3: What are the recommended storage conditions for this compound to maintain its purity?

A3: Due to the potential for degradation, proper storage is crucial. It is recommended to store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a freezer at approximately -20°C.[4][5] Protection from light is also advisable. These conditions minimize the risk of hydrolysis and oxidation.

Q4: What are the key safety precautions I should take when handling this compound?

A4: Hydrazine derivatives are classified as potentially carcinogenic and are toxic.[6] It is imperative to handle this compound in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7] Avoid inhalation of dust and any direct contact with the skin or eyes. In case of accidental contact, immediately wash the affected area with copious amounts of water and seek medical attention.[8]

Troubleshooting Guide: Purification Techniques

This section provides detailed troubleshooting for the most common purification methods for this compound: recrystallization and column chromatography.

Recrystallization

Problem 1: I'm struggling to find a suitable solvent for recrystallization. My compound either doesn't dissolve or dissolves completely at room temperature.

  • Scientific Rationale: A successful recrystallization relies on the principle of differential solubility. The ideal solvent will fully dissolve the compound at an elevated temperature but have low solubility for it at cooler temperatures, allowing for crystal formation upon cooling. Impurities should either be insoluble at high temperatures or remain in solution upon cooling.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Due to the polar nature of this compound, start with polar solvents. Test small amounts of your crude product in solvents like ethanol, isopropanol, and ethyl acetate.

    • Utilize an Anti-Solvent System: If you find a solvent that dissolves your compound well at room temperature (a "good" solvent), you can employ an anti-solvent (a "poor" solvent in which the compound is insoluble) to induce crystallization. Water is often a suitable anti-solvent for polar organic compounds.

    • Consult Solubility of Analogs: Look at the recrystallization conditions for structurally similar pyridazine derivatives to guide your solvent choices.[9]

Experimental Protocol: Anti-Solvent Recrystallization

  • Dissolve your crude this compound in a minimal amount of a suitable "good" solvent (e.g., ethanol) at room temperature.

  • Slowly add a "poor" solvent (e.g., water) dropwise with constant stirring until the solution becomes slightly turbid.

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Problem 2: My compound "oils out" instead of forming crystals during recrystallization.

  • Scientific Rationale: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system, or when the rate of cooling is too rapid.

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Insulating the flask can help.

    • Increase Solvent Volume: Add more of the "good" solvent to the heated mixture to reduce the level of supersaturation.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal of pure this compound, if available.

Data Presentation: Recrystallization Solvent Guide

Solvent ClassExamplesSuitability for this compound
Alcohols Ethanol, IsopropanolGood potential as primary solvents.
Esters Ethyl AcetateA possible primary solvent, often used for moderately polar compounds.
Ketones AcetoneMay be too strong of a solvent, but can be screened.
Ethers Diethyl Ether, THFLikely poor solvents; could be used as anti-solvents.
Hydrocarbons Hexanes, HeptanePoor solvents; suitable as anti-solvents.
Aqueous WaterA likely anti-solvent when paired with a polar organic solvent.
Column Chromatography

Problem 3: My compound streaks badly or remains at the top of the silica gel column, even with a polar mobile phase like ethyl acetate.

  • Scientific Rationale: this compound is a polar, basic heterocyclic compound. The lone pairs on the nitrogen atoms can form strong hydrogen bonds with the acidic silanol (Si-O-H) groups on the surface of the silica gel. This strong interaction leads to poor elution and significant peak tailing.

  • Troubleshooting Steps:

    • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 1-3% (v/v) is a common and effective choice. Alternatively, a solution of 7N ammonia in methanol can be used as part of the mobile phase.

    • Increase Solvent Polarity: If a basic modifier is not sufficient, a more polar solvent system may be required. A common starting point for polar compounds is 5% methanol in dichloromethane (DCM). The percentage of methanol can be gradually increased. Be cautious, as using more than 10% methanol in DCM can risk dissolving the silica gel.

    • Consider an Alternative Stationary Phase: If issues persist, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica gel (C18).

Experimental Protocol: Flash Column Chromatography with a Basic Modifier

  • Mobile Phase Selection: Based on TLC analysis, choose an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol). Add 1% triethylamine (TEA) to the more polar solvent component.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., DCM). For better resolution, consider "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.

  • Elution: Start the elution with the initial mobile phase and gradually increase the polarity. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization: Purification Workflow

Purification_Workflow Crude Crude this compound TLC TLC Analysis (e.g., 10% MeOH/DCM + 1% TEA) Crude->TLC Decision Single Spot? TLC->Decision Recrystallize Recrystallization (e.g., Ethanol/Water) Decision->Recrystallize Yes Column Column Chromatography (Silica Gel, DCM/MeOH + 1% TEA) Decision->Column No (Multiple Spots) Pure Pure Product (Verify by HPLC, NMR, LC-MS) Recrystallize->Pure Column->Pure Reassess Re-evaluate Synthesis or Purification Strategy Pure->Reassess Purity <98%

Caption: Decision workflow for purifying this compound.

Mandatory Visualization: Column Chromatography Troubleshooting

Column_Troubleshooting Start Problem: Compound Streaking on Silica TLC Cause Cause Strong interaction with acidic silanol groups on silica gel Start->Cause Solution1 Solution 1 Add Basic Modifier (1-3% Triethylamine) Cause->Solution1 Solution2 Solution 2 Increase Eluent Polarity (e.g., MeOH in DCM) Cause->Solution2 Solution3 Solution 3 Change Stationary Phase (Alumina or C18) Cause->Solution3 Outcome Improved Resolution & Peak Shape Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting logic for peak tailing in column chromatography.

References

Technical Support Center: Synthesis of 3-Bromo-6-hydrazinylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-hydrazinylpyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. The following question-and-answer format provides in-depth troubleshooting strategies and preventative measures to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction of 3-bromo-6-chloropyridazine with hydrazine hydrate is producing a significant amount of a high-melting, poorly soluble byproduct. What is it and how can I minimize its formation?

This is a very common issue. The byproduct you are observing is likely the disubstituted product, 3,6-dihydrazinylpyridazine. This occurs when a second molecule of hydrazine displaces the bromide at the 3-position. The formation of this byproduct is primarily influenced by stoichiometry, reaction temperature, and the rate of addition of hydrazine.

Causality: The pyridazine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution (SNAr).[1][2] Both the chlorine at the 6-position and the bromine at the 3-position are leaving groups. While chlorine is generally a better leaving group in SNAr reactions on electron-deficient heterocycles, the reactivity can be competitive. Excess hydrazine or elevated temperatures can provide sufficient energy to overcome the activation barrier for the second substitution.

Prevention & Troubleshooting Strategies:

  • Control Stoichiometry: Use a modest excess of hydrazine hydrate (e.g., 1.1-1.5 equivalents). A large excess will significantly favor the formation of the disubstituted byproduct.

  • Temperature Control: Maintain a lower reaction temperature. Starting the reaction at 0-5 °C and allowing it to slowly warm to room temperature can significantly improve selectivity. Refluxing conditions should be avoided unless necessary for the reactivity of a specific derivative.

  • Slow Addition: Add the hydrazine hydrate solution dropwise to the solution of 3-bromo-6-chloropyridazine. This maintains a low instantaneous concentration of the nucleophile, favoring monosubstitution.

  • Solvent Choice: Protic solvents like ethanol or isopropanol are commonly used. They can solvate the hydrazine and modulate its reactivity.

Condition Favors Desired Product Favors Disubstituted Byproduct
Hydrazine Equivalents 1.1 - 1.5> 2.0
Temperature 0 °C to Room TemperatureReflux
Addition Rate Slow, DropwiseRapid, Bolus Addition

Q2: I am observing the formation of a colored impurity, and my final product is difficult to purify. What could be the cause?

Colored impurities often arise from oxidation or decomposition of the hydrazine-containing compounds. Hydrazines are susceptible to oxidation, which can be catalyzed by trace metals or exposure to air, especially at elevated temperatures.

Causality: The lone pair of electrons on the nitrogen atoms of the hydrazine moiety can be readily oxidized, leading to the formation of azo compounds or other colored species. Additionally, prolonged reaction times or harsh work-up conditions can lead to degradation of the desired product.

Prevention & Troubleshooting Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification of Starting Material: Ensure the 3-bromo-6-chloropyridazine starting material is pure. Impurities from its synthesis can carry over and cause side reactions.

  • Work-up Conditions: Use a mild work-up procedure. Avoid strong acids or bases unless necessary. When neutralizing, do so at low temperatures.

  • Purification: If colored impurities are present, column chromatography on silica gel is often effective for purification. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can separate the desired product from more polar impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective.[3]

Q3: My reaction is sluggish, and I have a low yield of the desired this compound. How can I improve the reaction rate and yield?

Low reactivity can be due to several factors, including insufficient activation of the pyridazine ring, poor solubility of the starting material, or deactivation of the nucleophile.

Causality: The nucleophilic aromatic substitution reaction relies on the electron-withdrawing nature of the ring nitrogens to activate the halide positions for substitution.[1] If the reaction conditions are too mild or if the nucleophile is not sufficiently reactive, the reaction may not proceed to completion.

Improving Reaction Rate and Yield:

  • Solvent Effects: While protic solvents are common, aprotic polar solvents like DMF or DMSO can sometimes accelerate SNAr reactions by not solvating the nucleophile as strongly, thus increasing its effective nucleophilicity. However, be cautious as this can also decrease selectivity.

  • Temperature Optimization: If the reaction is slow at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can be beneficial. Monitor the reaction closely by TLC to avoid the formation of the disubstituted byproduct.

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be employed to enhance the reaction rate, particularly if there are solubility issues.

  • Microwave Synthesis: Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields. This requires specialized equipment and careful optimization of conditions.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Modifications may be necessary based on the specific substrate and available laboratory equipment.

Materials:

  • 3-Bromo-6-chloropyridazine

  • Hydrazine hydrate (64% in water)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-6-chloropyridazine (1.0 eq) in ethanol.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the dropping funnel and add it dropwise to the stirred solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Reduce the volume of the solvent under reduced pressure.

    • Add cold water to precipitate the product.

    • Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying and Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or by column chromatography on silica gel.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-6-hydrazinylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis and handling of this versatile heterocyclic building block. As a key intermediate in the development of novel pharmaceuticals, including antihypertensive and antiviral agents, mastering its synthesis is crucial for advancing research and development.[1] This document provides a structured, question-and-answer-based approach to address common challenges encountered during its preparation and use.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 3,6-dibromopyridazine with hydrazine hydrate. This reaction selectively replaces one of the bromine atoms with a hydrazinyl group.

Reaction Scheme:

Reaction_Scheme sub 3,6-Dibromopyridazine product This compound sub->product Solvent (e.g., alcohol), Heat reagent + Hydrazine Hydrate (N₂H₄·H₂O) reagent->product byproduct + HBr + H₂O

Caption: General reaction scheme for the synthesis of this compound.

Q2: What are the critical parameters to control during the synthesis?

The success of this synthesis hinges on the careful control of several key parameters:

  • Stoichiometry: The molar ratio of hydrazine hydrate to 3,6-dibromopyridazine is critical. An excess of hydrazine is typically used to drive the reaction towards monosubstitution and to minimize the formation of the di-substituted product.

  • Temperature: The reaction temperature influences the rate of reaction and the formation of byproducts. It is crucial to maintain a consistent temperature for reproducible results.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing the yield of the desired product while minimizing the formation of impurities.

  • Solvent: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. Alcohols, such as 1-propanol or ethanol, are commonly used.[2][3]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) will allow for the separation of the starting material (3,6-dibromopyridazine), the desired product (this compound), and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem 1: Low Yield of the Desired Product

A low yield of this compound can be attributed to several factors. The following decision tree can help diagnose and resolve the issue.

Troubleshooting_Low_Yield start Low Yield of Product q1 Is the starting material fully consumed? (Check TLC/HPLC) start->q1 incomplete_reaction Incomplete Reaction q1->incomplete_reaction No q2 Are there significant side product spots on TLC? q1->q2 Yes sol1 Increase reaction time or temperature. incomplete_reaction->sol1 sol2 Ensure sufficient excess of hydrazine hydrate. incomplete_reaction->sol2 side_reactions Significant Side Reactions sol3 Optimize temperature to minimize side reactions. side_reactions->sol3 sol4 Consider a different solvent. side_reactions->sol4 q2->side_reactions Yes purification_issue Product lost during workup/purification. q2->purification_issue No sol5 Optimize extraction and crystallization procedures. purification_issue->sol5

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Formation of 3,6-Dihydrazinylpyridazine (Di-substituted byproduct)

The formation of the di-substituted byproduct is a common issue, arising from the reaction of the desired monosubstituted product with another molecule of hydrazine.

Causality: High reaction temperatures, prolonged reaction times, or an insufficient excess of the starting di-bromo compound can favor the formation of the di-substituted product.

Mitigation Strategies:

  • Control Stoichiometry: Use a carefully controlled excess of 3,6-dibromopyridazine relative to hydrazine hydrate if monosubstitution is the primary goal. However, in many reported procedures for analogous compounds, a large excess of hydrazine is used to ensure the consumption of the starting material, and the reaction conditions are controlled to favor monosubstitution.[2][3]

  • Temperature and Time Optimization: A systematic study of the reaction at different temperatures and for varying durations can help identify the optimal conditions that favor the formation of the monosubstituted product.

  • Slow Addition of Hydrazine: Adding the hydrazine hydrate solution dropwise to the solution of 3,6-dibromopyridazine can help maintain a low local concentration of the nucleophile, thereby reducing the likelihood of di-substitution.

Problem 3: Product Decomposition

Arylhydrazines can be sensitive to air and light, and may decompose over time, especially at elevated temperatures.

Indicators of Decomposition:

  • Color change of the isolated product (e.g., from pale yellow to brown).

  • Appearance of additional spots on TLC analysis of the stored product.

Prevention and Handling:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Storage: Store the final product in a cool, dark place, and under an inert atmosphere if possible.[4]

  • Prompt Use: Use the synthesized this compound as soon as possible for subsequent reactions.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is based on established methods for the synthesis of similar hydrazinyl-heterocycles and is designed to provide a high yield of the desired product.[2][3]

Materials:

Reagent/SolventMolecular WeightQuantityMolesEquivalents
3,6-Dibromopyridazine237.88 g/mol 5.0 g21.0 mmol1.0
Hydrazine Hydrate (~64% N₂H₄)50.06 g/mol 10.0 mL~200 mmol~9.5
1-Propanol60.10 g/mol 50 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dibromopyridazine (5.0 g, 21.0 mmol) and 1-propanol (50 mL).

  • Stir the mixture to dissolve the solid.

  • Slowly add hydrazine hydrate (10.0 mL, ~200 mmol) to the solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexane).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then in an ice bath for 1-2 hours.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting material and impurities.

  • Dry the product under vacuum to obtain this compound as a pale-yellow solid.

Expected Yield: 70-80%

Characterization: The identity and purity of the product can be confirmed by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • LC-MS: To determine the molecular weight and purity.[5][6]

  • HPLC: For quantitative purity analysis.[5][6]

References

Technical Support Center: 3-Bromo-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-6-hydrazinylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, storage, and handling of this compound. Our goal is to equip you with the necessary knowledge to mitigate common experimental issues and ensure the integrity of your research.

Properties of this compound

For your convenience, here is a summary of the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₄H₅BrN₄
Molecular Weight 189.02 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point Not readily available
Solubility Slightly soluble in combustible solvents, readily soluble in alkaline solutions.[1]
Storage Temperature 2-8°C (Refrigerator) or under -20°C (Freezer)[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Q1: My this compound has developed a yellow or brownish tint. Is it still usable?

A discolored appearance, changing from its typical white or off-white color, is a strong indicator of degradation. The hydrazine moiety is susceptible to oxidation, especially when exposed to air (oxygen).[1][3] This process can be accelerated by the presence of metal ions, which can act as catalysts.[3] The resulting oxidized species are often colored, leading to the observed discoloration.

Troubleshooting Steps:

  • Assess the extent of discoloration: A slight tint might indicate minimal degradation, but for quantitative or sensitive applications, it is highly recommended to use a fresh, uncolored batch.

  • Purity Check: If you must use the discolored material, assess its purity using techniques like NMR or LC-MS to identify any degradation products and determine the percentage of the desired compound remaining.

  • Future Prevention: To prevent this issue, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container in the refrigerator or freezer.

Q2: I am seeing an unexpected loss of reactivity in my reaction involving the hydrazinyl group. What could be the cause?

A loss of reactivity of the hydrazinyl group often points towards its degradation. Besides oxidation, the hydrazinyl group can also be susceptible to other reactions that render it inactive for its intended purpose.

Potential Causes and Solutions:

  • Oxidation: As mentioned, the hydrazinyl group can be oxidized. Ensure your reaction is performed under an inert atmosphere if it is sensitive to air.

  • Reaction with Carbonyls: If your solvent or other reagents contain trace amounts of aldehydes or ketones (e.g., acetone), the hydrazinyl group can readily form hydrazones, consuming your starting material. Use high-purity, carbonyl-free solvents and reagents.

  • Incompatible Reagents: Hydrazine derivatives are incompatible with strong oxidizing agents.[4] Avoid using reagents like hydrogen peroxide, nitric acid, or permanganates in the same reaction vessel without a proper quenching strategy.

Q3: My reaction is showing byproducts that suggest the bromo group has been displaced. How can I avoid this?

The bromo group on the pyridazine ring can be susceptible to nucleophilic aromatic substitution, although pyridazine itself undergoes nucleophilic substitution with some difficulty.[5] The reactivity can be influenced by the reaction conditions and the presence of strong nucleophiles.

Troubleshooting Unwanted Substitution:

  • Control of Nucleophiles: Be mindful of the nucleophiles present in your reaction mixture. Strong nucleophiles, especially in the presence of a base, can displace the bromo group.

  • Temperature Management: Higher reaction temperatures can promote nucleophilic substitution. If possible, run your reaction at a lower temperature.

  • pH Control: The reactivity of the pyridazine ring can be influenced by pH. In some cases, acidic conditions can make the ring more electron-deficient and potentially more susceptible to nucleophilic attack. Careful control of the reaction pH is crucial.

Q4: What are the best practices for handling and weighing this compound?

Due to its potential hazards, including skin and eye irritation, proper handling procedures are essential.

Recommended Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber is a good choice for handling hydrazines).[4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Weighing: When weighing, use a draft shield to prevent the fine powder from becoming airborne.

  • Cleaning Spills: In case of a spill, carefully sweep up the solid material and place it in a sealed container for proper waste disposal. Avoid generating dust. Clean the area with a suitable solvent.

  • Waste Disposal: Dispose of waste containing this compound according to your institution's hazardous waste disposal guidelines.

Experimental Protocols

Protocol 1: Recommended Storage of this compound
  • Upon receipt, immediately transfer the manufacturer's container to a refrigerator (2-8°C) or a freezer (-20°C) for long-term storage.[2]

  • For optimal stability, especially if the compound will be stored for an extended period, place the container inside a desiccator with a suitable desiccant to protect it from moisture.

  • Before opening, allow the container to warm to room temperature inside the desiccator. This prevents condensation of atmospheric moisture onto the cold compound, which can lead to hydrolysis.

  • After dispensing the desired amount, flush the container with an inert gas like argon or nitrogen before tightly sealing it.

  • Return the sealed container to the recommended cold storage conditions promptly.

Visualizations

Diagram 1: Potential Degradation Pathway of this compound

The following diagram illustrates a simplified potential degradation pathway of this compound via oxidation of the hydrazinyl group.

A This compound B [O] (Air, Metal Ions) A->B C Oxidized Intermediates B->C D Decomposition Products (e.g., Nitrogen Gas, Bromopyridazine Derivatives) C->D

Caption: Potential oxidative degradation of this compound.

References

troubleshooting failed reactions involving 3-Bromo-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 3-Bromo-6-hydrazinylpyridazine. This guide is tailored for researchers, scientists, and professionals in drug development to navigate the complexities of this versatile reagent. Here, we address common challenges encountered during its application in synthetic chemistry, offering in-depth, field-tested insights and solutions.

Introduction: The Dual Nature of Reactivity

This compound is a key building block in medicinal chemistry, valued for its capacity to engage in various coupling reactions to construct complex heterocyclic frameworks. Its utility arises from two primary reactive sites: the bromine atom, which is amenable to nucleophilic aromatic substitution and cross-coupling reactions, and the hydrazinyl group, a strong nucleophile that readily reacts with electrophiles such as aldehydes, ketones, and esters. This dual reactivity, however, is often the origin of experimental setbacks. A thorough understanding of the delicate interplay between these two sites is essential for successful synthesis.

This guide is organized as a series of frequently asked questions (FAQs) that address specific issues you may face. We will explore the underlying causes of each problem and provide clear, step-by-step troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My hydrazone formation with an aldehyde/ketone is slow or incomplete. What is the issue?

This is a frequent problem often related to the nucleophilicity of the hydrazinyl group and the reaction conditions.

Core Problem: The lone pair of electrons on the hydrazinyl group, which is responsible for its nucleophilic attack on the carbonyl carbon, may not be sufficiently activated, or the reaction equilibrium may not be shifted in favor of the product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sluggish hydrazone formation.

In-Depth Explanation:

  • The Critical Role of pH: The formation of a hydrazone is a pH-sensitive equilibrium process.[1]

    • Too Acidic (pH < 4): The hydrazinyl group can become protonated (-NHNH3+), which deactivates its nucleophilicity and stalls the reaction.[1][2]

    • Too Basic (pH > 7): While the hydrazine remains a potent nucleophile, the acid-catalyzed dehydration step to form the stable C=N bond is hindered.[3]

    • The "Goldilocks Zone" (pH 4-6): This range maintains a sufficient concentration of the free hydrazine for nucleophilic attack while also providing enough acid to catalyze the dehydration step.[1] Acetic acid is a commonly used and effective catalyst for this purpose.[2]

  • Solvent Effects:

    • Protic Solvents (e.g., Ethanol, Methanol): These are frequently used and often effective. However, they can form hydrogen bonds with the hydrazine, which can slightly reduce its nucleophilicity.

    • Aprotic Solvents (e.g., THF, Dioxane, Toluene): Switching to an aprotic solvent can sometimes increase the reaction rate by leaving the hydrazine more available for reaction. When using an aprotic solvent, adding a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TsOH) may be necessary.[2] Employing a Dean-Stark apparatus with toluene can also drive the reaction to completion by removing the water byproduct.[1]

Experimental Protocol: Optimizing Hydrazone Formation

  • Reagent Purity Check: Before beginning, ensure the aldehyde or ketone is pure and free from acidic or basic impurities. This compound should be a pale yellow solid; a darker color may suggest degradation.

  • Setup: In a round-bottom flask with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Solvent and Reactant Addition: Dissolve or suspend the starting material in ethanol (or another suitable solvent) at a concentration of 0.1-0.5 M. Add the aldehyde or ketone (1.0-1.1 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reaction Monitoring: Heat the reaction to a moderate temperature (e.g., 50-80 °C) and monitor its progress every 30-60 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4][5]

  • Troubleshooting Mid-Reaction: If the reaction has stalled after 2 hours, consider the following:

    • Add another small portion of acetic acid.

    • If in a protic solvent, consider changing to an aprotic setup with a Dean-Stark trap.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If it does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[1]

FAQ 2: I am observing a significant amount of a debrominated side product. How can I prevent this?

The C-Br bond on the pyridazine ring can be susceptible to reduction under certain reaction conditions.

Core Problem: The bromine atom is being reductively cleaved, resulting in the formation of 6-hydrazinylpyridazine. This is often caused by the presence of a reducing agent or specific catalytic systems.[6][7][8]

Common Culprits and Solutions:

Potential Cause Mechanism Preventative Measure
Palladium Catalysis Residual palladium from a prior step or certain cross-coupling conditions can catalyze hydrodebromination, particularly in the presence of hydrogen gas or other hydrogen sources.[7][8]Use catalysts and ligands that are less prone to this side reaction. Ensure the complete removal of palladium from starting materials.
Excess Hydrazine If hydrazine hydrate was used to synthesize the starting material, any residual hydrazine can act as a reducing agent at higher temperatures.Ensure the this compound is pure and free from residual hydrazine hydrate. Recrystallization is often an effective purification method.
Certain Bases Strong, non-nucleophilic bases, in combination with a proton source, can sometimes facilitate reductive debromination.Use milder bases such as K2CO3, Cs2CO3, or organic bases like DIPEA.

Authoritative Insight: The mechanism of hydrodehalogenation on palladium catalysts is well-established and often involves the oxidative addition of the aryl halide to a Pd(0) species, followed by a reaction with a hydride source.

Preventative Strategy Diagram:

G cluster_0 Problem: Debromination cluster_1 Causes & Solutions Debromination Formation of 6-hydrazinylpyridazine Pd Palladium Catalysis Debromination->Pd Caused by Hydrazine Excess Hydrazine Debromination->Hydrazine Caused by Base Harsh Base Debromination->Base Caused by Sol_Pd Solution: Use alternative catalysts, ensure pure starting materials. Pd->Sol_Pd Mitigate with Sol_Hydrazine Solution: Recrystallize starting material. Hydrazine->Sol_Hydrazine Mitigate with Sol_Base Solution: Use milder bases (e.g., K2CO3). Base->Sol_Base Mitigate with

Caption: Causes and mitigation strategies for debromination.

FAQ 3: My Suzuki or Buchwald-Hartwig coupling reaction is not working. What are the key parameters to check?

Cross-coupling reactions at the C-Br bond are powerful synthetic tools but are highly sensitive to the reaction conditions.[9][10]

Core Problem: The catalytic cycle is likely being inhibited at one of its key stages: oxidative addition, transmetalation, or reductive elimination.

Key Parameters for Optimization:

Parameter Importance & Expert Insight Troubleshooting Steps
Catalyst/Ligand The choice of palladium catalyst and ligand is the most critical factor.[11][12][13] The electron-rich pyridazine ring can coordinate strongly to the metal center, necessitating specific ligands to facilitate the catalytic cycle. For Suzuki reactions, SPhos or XPhos are often good starting points.[12][13] For Buchwald-Hartwig aminations, ligands such as BINAP or Josiphos may be effective.[14]1. Screen a panel of ligands. 2. Ensure the Pd precursor (e.g., Pd2(dba)3, Pd(OAc)2) is fresh. 3. Use a pre-catalyst if one is available.
Base The base is crucial for both the transmetalation step in Suzuki reactions and for regenerating the active catalyst in Buchwald-Hartwig aminations.[11] The base must be strong enough to be effective but not so strong as to cause degradation of the starting material or product.1. Start with a common base like K2CO3 or Cs2CO3. 2. If the reaction is slow, consider a stronger base such as K3PO4. 3. Ensure the base is finely powdered and anhydrous.
Solvent The solvent must dissolve the reactants and be compatible with the reaction conditions. Common choices include dioxane, toluene, or DMF. The presence of water can be beneficial in some Suzuki reactions but detrimental in others.[11]1. Ensure the solvent is anhydrous and has been degassed. 2. Try a solvent screen (e.g., Dioxane vs. Toluene vs. DMF). 3. For Suzuki reactions, consider adding a small amount of water (e.g., 10% v/v).
Temperature These reactions often require heating to overcome activation barriers, but excessive heat can lead to catalyst decomposition and side reactions.1. Begin at a moderate temperature (e.g., 80-90 °C). 2. If no reaction occurs, incrementally increase the temperature to 100-110 °C. 3. Monitor for signs of decomposition, such as the reaction mixture turning dark.
Atmosphere The active Pd(0) catalyst is sensitive to oxygen.1. Thoroughly degas the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes). 2. Maintain a positive pressure of an inert gas throughout the reaction.

Experimental Protocol: General Suzuki Coupling Screening

  • Setup: In a glovebox, add the boronic acid or ester (1.2-1.5 eq), base (e.g., K2CO3, 2.0 eq), and the palladium catalyst/ligand mixture to a reaction vial.

  • Reagent Addition: Add this compound (1.0 eq) and the degassed solvent.

  • Sealing and Heating: Seal the vial and heat to the desired temperature with vigorous stirring.

  • Monitoring: Take aliquots at regular intervals (e.g., 1, 4, and 16 hours) and analyze by LC-MS to determine the conversion to the product and identify any side products.

References

Technical Support Center: Managing Regioselectivity in Reactions of 3-Bromo-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 3-Bromo-6-hydrazinylpyridazine in your research. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions and control the regioselectivity of your reactions.

I. Understanding the Reactivity of this compound

This compound is a versatile heterocyclic building block. Its unique structure, featuring a bromine atom and a hydrazinyl group on a pyridazine core, presents both opportunities and challenges in synthetic chemistry. The pyridazine ring is electron-deficient, which influences the reactivity of its substituents. The bromine at the 3-position is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and participation in cross-coupling reactions. The hydrazinyl group at the 6-position is a potent nucleophile and can engage in various cyclization and condensation reactions. The key to successfully utilizing this reagent lies in understanding and controlling the regioselectivity of these transformations.

Core Reactivity Profile
Functional Group Position Primary Reactivity Common Reactions
Bromine3Electrophilic centerNucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination
Hydrazinyl6Nucleophilic centerCyclization, Condensation, Acylation, Schiff base formation

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, providing detailed solutions and the scientific reasoning behind them.

Issue 1: Poor or No Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution on this compound with a thiol nucleophile, but I'm getting a mixture of products, with substitution occurring at both the bromine and hydrazinyl positions. How can I favor substitution at the 3-position (bromine displacement)?

Answer: This is a classic challenge arising from the dual reactivity of your starting material. The hydrazinyl group can act as a competing nucleophile. To achieve selective substitution at the 3-position, you need to modulate the nucleophilicity of the hydrazinyl group and optimize the reaction conditions to favor the SNAr pathway at the C-Br bond.

Causality and Solution:

  • Protect the Hydrazinyl Group: The most direct way to prevent the hydrazinyl group from interfering is to protect it. A common strategy is to form a hydrazone by reacting the this compound with a ketone (e.g., acetone) or an aldehyde. This temporarily masks the nucleophilicity of the hydrazinyl group, allowing the SNAr reaction to proceed selectively at the 3-position. The protecting group can typically be removed under acidic conditions after the substitution reaction.

  • Control of Basicity: The choice of base is critical. A strong, non-nucleophilic base (e.g., NaH, K₂CO₃) is preferred to deprotonate the thiol without significantly increasing the nucleophilicity of the hydrazinyl group. Using a nucleophilic base could lead to undesired side reactions.

  • Solvent Effects: The solvent can influence the reactivity of both the nucleophile and the substrate. Aprotic polar solvents like DMF or DMSO are generally good choices for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive.[1][2]

Experimental Protocol: Selective SNAr with a Thiol

  • Protection: In a round-bottom flask, dissolve this compound (1.0 eq) in acetone. Stir at room temperature for 1-2 hours until TLC analysis indicates complete formation of the hydrazone. Remove the excess acetone under reduced pressure.

  • SNAr Reaction: Dissolve the protected starting material in anhydrous DMF. Add the thiol (1.1 eq) followed by K₂CO₃ (2.0 eq). Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Deprotection: After the SNAr reaction is complete, cool the mixture and add 1N HCl. Stir at room temperature to hydrolyze the hydrazone.

  • Work-up and Purification: Extract the product with a suitable organic solvent, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

Issue 2: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am trying to perform a Suzuki-Miyaura coupling with an arylboronic acid at the 3-position of this compound, but my yields are consistently low. What factors could be contributing to this, and how can I optimize the reaction?

Answer: Low yields in Suzuki-Miyaura couplings involving nitrogen-rich heterocycles are often due to catalyst inhibition, side reactions of the boronic acid, or suboptimal reaction conditions.[3][4] The hydrazinyl group can coordinate to the palladium catalyst, reducing its activity.

Causality and Solution:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is paramount. For electron-deficient pyridazines, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos can be highly effective. These ligands promote the oxidative addition step and stabilize the active catalytic species.[3] Using a pre-catalyst like Pd₂(dba)₃ with a suitable ligand can also be beneficial.

  • Base and Solvent System: The choice of base and solvent system is crucial. A common and often effective combination is K₂CO₃ or K₃PO₄ as the base in a mixture of an organic solvent (like dioxane or toluene) and water.[4][5] The aqueous phase is necessary for the transmetalation step.

  • Degassing: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Thoroughly degassing the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles is essential for reproducible and high-yielding reactions.[4]

  • Boronic Acid Quality: Boronic acids can undergo decomposition (protodeborylation), especially at elevated temperatures. Using fresh, high-quality boronic acid is recommended.[4]

Troubleshooting Table: Suzuki-Miyaura Coupling

Problem Potential Cause Recommended Action
No reaction or low conversionCatalyst deactivationUse an electron-rich, bulky ligand (e.g., SPhos, XPhos). Ensure thorough degassing of the reaction mixture.
Formation of side productsProtodeborylation of boronic acidUse fresh boronic acid. Minimize reaction time. Consider using a boronic ester.
Inconsistent resultsOxygen sensitivityImplement rigorous degassing procedures (e.g., freeze-pump-thaw).
Poor solubilityInappropriate solventTry different solvent systems (e.g., dioxane/water, toluene/water, DMF).
Issue 3: Uncontrolled Cyclization Reactions

Question: I am attempting to acylate the terminal nitrogen of the hydrazinyl group, but I am observing the formation of a fused triazolopyridazine ring system instead of the desired acylated product. How can I control this cyclization?

Answer: The formation of a fused ring system is a common outcome when reacting this compound with reagents that can undergo an intramolecular cyclization. The hydrazinyl group is a potent dinucleophile, and the pyridazine ring can participate in the cyclization.

Causality and Solution:

  • Reaction Temperature: Intramolecular cyclizations are often favored at higher temperatures. Conducting the acylation at a lower temperature (e.g., 0 °C or even -20 °C) can significantly slow down the rate of cyclization relative to the initial acylation, allowing for the isolation of the intermediate.[6]

  • Choice of Acylating Agent: A more reactive acylating agent (e.g., an acid chloride) at low temperatures can favor the initial N-acylation. The use of a milder acylating agent with a coupling reagent might also provide better control.

  • Stepwise Approach: A more robust strategy is a two-step process. First, protect the more nucleophilic terminal nitrogen of the hydrazinyl group (e.g., with a Boc group). Then, perform the desired acylation on the other nitrogen. Finally, deprotect the terminal nitrogen. This stepwise approach provides excellent control over the regioselectivity.

Workflow for Controlled Acylation:

G start This compound step1 Protect terminal NH2 (e.g., Boc2O, Et3N, DCM) start->step1 step2 Acylate internal NH (e.g., Acyl chloride, pyridine) step1->step2 step3 Deprotect (e.g., TFA, DCM) step2->step3 end Desired Acylated Product step3->end

Caption: Stepwise workflow for regioselective acylation.

III. Frequently Asked Questions (FAQs)

Q1: Which position on the pyridazine ring is more activated towards nucleophilic attack, the one bearing the bromine or the one adjacent to the hydrazinyl group?

A1: The carbon atom attached to the bromine (C3) is generally more susceptible to nucleophilic attack in an SNAr reaction. This is due to the electron-withdrawing nature of the bromine atom and the ability of the pyridazine ring to stabilize the negative charge in the Meisenheimer intermediate.[1][2] The hydrazinyl group is an electron-donating group by resonance, which would slightly deactivate the adjacent carbon towards nucleophilic attack.

Q2: Can I perform a Sonogashira coupling with this compound? What conditions are recommended?

A2: Yes, a Sonogashira coupling is feasible at the 3-position. Similar to the Suzuki coupling, catalyst and ligand selection are crucial. A common catalyst system is Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst (e.g., CuI). A base such as triethylamine or diisopropylethylamine is typically used, often serving as the solvent as well. The reaction is usually carried out under an inert atmosphere.

Q3: How does the pH of the reaction medium affect the reactivity of the hydrazinyl group?

A3: The pH has a significant impact. Under acidic conditions, the hydrazinyl group will be protonated, which deactivates its nucleophilicity. Under basic conditions, the hydrazinyl group is more nucleophilic and can participate in reactions more readily. This pH-dependent reactivity can be exploited to control reaction pathways.

Q4: Is it possible to selectively functionalize the terminal nitrogen of the hydrazinyl group over the one attached to the pyridazine ring?

A4: Yes, the terminal nitrogen of the hydrazinyl group is generally more nucleophilic and less sterically hindered than the nitrogen directly attached to the ring. Therefore, reactions with electrophiles will preferentially occur at the terminal nitrogen, especially under kinetic control (low temperatures).

Decision Tree for Reaction Planning:

G start Desired Transformation on This compound q1 Targeting C-Br bond? start->q1 q2 Targeting Hydrazinyl group? start->q2 sub1 Cross-Coupling (Suzuki, Sonogashira, etc.) q1->sub1 Yes sub2 Nucleophilic Aromatic Substitution (SNAr) q1->sub2 No q3 Cyclization or Acylation? q2->q3 Yes prot_snar Protect hydrazinyl group before SNAr sub2->prot_snar cyc Cyclization (e.g., with 1,3-dicarbonyls) q3->cyc Cyclization acyl Acylation/Alkylation q3->acyl Acylation

Caption: Decision-making flowchart for functionalization.

IV. References

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.--INVALID-LINK--

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.--INVALID-LINK--

  • Synthesis of pyridazines. Organic Chemistry Portal.--INVALID-LINK--

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.--INVALID-LINK--

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.--INVALID-LINK--

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.--INVALID-LINK--

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.--INVALID-LINK--

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube.--INVALID-LINK--

  • (PDF) 2-Bromo-6-hydrazinylpyridine. ResearchGate.--INVALID-LINK--

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega.--INVALID-LINK--

  • Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Organic Chemistry Portal.--INVALID-LINK--

  • Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. PMC - NIH.--INVALID-LINK--

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.--INVALID-LINK--

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH.--INVALID-LINK--

  • Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit.--INVALID-LINK--

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate.--INVALID-LINK--

  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax.--INVALID-LINK--

  • 3-Bromo-6-hydrazinyl-4-isopropylpyridazine|BLD Pharm. BLD Pharm.--INVALID-LINK--

  • Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents... PubMed.--INVALID-LINK--

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.--INVALID-LINK--

  • Propose mechanisms and show the expected products of the following reactions. (c) p-nitrobromobenzene + methylamine (CH 3 - Pearson. Pearson.--INVALID-LINK--

  • This compound (C4H5BrN4). PubChem.--INVALID-LINK--

  • 3-Bromo-6-fluoro-2-hydrazineylpyridine | 2375259-09-7 | Benchchem. Benchchem.--INVALID-LINK--

  • Managing regioselectivity in reactions involving 3,6-Dibromo-1,2,4-triazine | Benchchem. Benchchem.--INVALID-LINK--

  • A reasonable understanding on the ring cyclization mechanism of 3‐amino‐6‐hydrazino‐1,2,4‐triazin‐5(2H)‐one reacted with one‐carbon fragment reagents or nitrous acid. ResearchGate.--INVALID-LINK--

References

preventing decomposition of 3-Bromo-6-hydrazinylpyridazine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers on Preventing Decomposition During Synthetic Applications

Welcome to the technical support center for 3-Bromo-6-hydrazinylpyridazine. As a potent building block in medicinal chemistry and drug development, its successful application hinges on understanding and mitigating its inherent instability. This guide, structured for professional researchers, provides expert insights and actionable protocols to prevent decomposition, troubleshoot common issues, and ensure the integrity of your reactions.

Troubleshooting Guide: Real-Time Reaction Issues

This section addresses specific problems that can arise during an experiment. The underlying cause is explained, followed by a step-by-step remedial protocol.

Q1: My reaction mixture turned dark brown or black immediately after adding a base. What is happening and how can I fix it?

A1: Root Cause Analysis & Solution

A rapid color change to dark brown or black upon addition of a base is a classic indicator of oxidative decomposition . The hydrazine moiety (-NHNH₂) in this compound is highly susceptible to oxidation, a process that is often accelerated under basic conditions. The base deprotonates the hydrazine, making it more electron-rich and thus more easily oxidized by dissolved oxygen in the solvent. This process can generate highly colored polymeric byproducts.

Troubleshooting Protocol:

  • Immediate Action : If the reaction has just been initiated, immediately begin sparging the mixture with an inert gas (Argon or Nitrogen) while cooling it in an ice bath to slow the decomposition rate.

  • Atmospheric Control : The reaction must be conducted under a strictly inert atmosphere. Standard balloon pressure is often insufficient. It is crucial to deoxygenate your solvent before adding any reagents. This is achieved by bubbling an inert gas through the solvent for at least 30-60 minutes.

  • Reagent Addition Sequence : The order of addition is critical.

    • Add this compound and your other electrophilic reactant to the deoxygenated solvent.

    • Ensure the system is sealed and under a positive pressure of inert gas.

    • Add the base slowly and sub-surface via a syringe to the cooled, stirring solution. This minimizes localized high concentrations of base and exposure to any residual oxygen in the headspace.

  • Choice of Base : If possible, use a weaker, non-nucleophilic base. If a strong base is required, consider using freshly prepared solutions to avoid peroxides and other oxidative contaminants.

Q2: My yield is consistently low, and my TLC/LC-MS shows multiple unidentified spots close to the baseline. How can I minimize these side products?

A2: Root Cause Analysis & Solution

Low yields accompanied by a smear of polar, unidentified products on TLC or LC-MS often point to slow decomposition over the course of the reaction. This can be caused by a combination of factors including thermal stress, prolonged exposure to trace oxygen or moisture, or catalysis by metal impurities.

Troubleshooting Protocol:

  • Temperature Management : While many procedures involving similar compounds call for reflux, this may be too harsh.

    • Attempt the reaction at a lower temperature first (e.g., 50-60 °C) and monitor for progress. Only increase the temperature if the reaction is stalling.

    • For exothermic reactions, ensure efficient stirring and consider external cooling to maintain a stable internal temperature.

  • Reaction Time : Monitor the reaction closely by TLC or LC-MS every 30-60 minutes. Do not let the reaction run longer than necessary. Once the starting material is consumed or the product concentration plateaus, proceed with the workup immediately.

  • Solvent Purity : Use high-purity, anhydrous solvents. Peroxides in aged ethers (like THF or Dioxane) are potent oxidants. It is recommended to use freshly distilled solvents or solvents from a purification system.

  • Metal Contamination : Trace metal ions, particularly copper(II) and iron(III), can catalytically accelerate the oxidation of hydrazines.[1]

    • Ensure all glassware is scrupulously clean. If necessary, rinse with a chelating agent like EDTA solution followed by deionized water and oven drying.

    • If using metal-based reagents, consider adding a stoichiometric amount of a chelating agent if it does not interfere with the desired reaction.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling, storage, and preventative measures for this compound.

Q1: What are the optimal storage and handling conditions for this compound?

Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., in a desiccator or glovebox). It should be kept in a cool, dark, and dry place (2-8°C is recommended).[2] Avoid exposure to light and air. When handling the solid, avoid creating dust and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

Q2: Which factors are most critical for preventing decomposition during a reaction?

The three most critical factors are:

  • Atmosphere : Strict exclusion of oxygen is paramount.

  • Temperature : Use the lowest effective temperature to achieve a reasonable reaction rate.

  • Purity : Use high-purity, anhydrous, and deoxygenated solvents and ensure glassware is free of metal contaminants.

Q3: Are there any specific reagents or conditions I should absolutely avoid?

Yes. Avoid:

  • Strong Oxidizing Agents : Reagents like hydrogen peroxide, nitric acid, or even air under basic conditions can rapidly degrade the compound.

  • Old Solvents : Ethers and other solvents prone to peroxide formation should be tested and purified before use.

  • Metal Catalysts (Unintentionally) : Be aware that some reagents or starting materials may be contaminated with trace metals that can catalyze decomposition.[1]

Q4: How can I monitor the stability of the compound during my reaction?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool.[4] You can monitor the disappearance of the starting material's mass peak (m/z ~188/190 for [M+H]⁺, corresponding to the bromine isotopes) and the appearance of your product peak. Look for the emergence of unexpected peaks, which may indicate degradation. For Thin Layer Chromatography (TLC), the starting material is quite polar. A typical degradation product is often even more polar and may appear as a streak from the baseline.

Data & Diagrams for Experimental Success

Table 1: Critical Parameters for Handling this compound
ParameterRecommendationRationale
Atmosphere Inert (Argon or Nitrogen)The hydrazine moiety is highly susceptible to oxidation by atmospheric O₂.
Temperature Store at 2-8°C; Use lowest feasible reaction temp.Minimizes both thermal decomposition and the rate of oxidative side reactions.
Solvents Anhydrous, high-purity, deoxygenatedPrevents side reactions with water and degradation from solvent impurities like peroxides.
pH Avoid strongly basic conditions in the presence of airBasicity increases the electron density of the hydrazine, making it more prone to oxidation.
Additives Avoid trace metals (Cu, Fe)Metal ions can catalytically accelerate oxidative decomposition pathways.[1]
Diagram 1: Troubleshooting Workflow for Decomposition

This decision tree provides a logical path for diagnosing and solving decomposition issues during your reaction.

DecompositionTroubleshooting start Reaction Failure: Low Yield / Dark Color q1 Did color change occur after base addition? start->q1 a1_yes Probable Oxidative Decomposition q1->a1_yes Yes a1_no Consider Thermal Decomposition / Other Issues q1->a1_no No solution1 Implement Strict Inert Atmosphere: 1. Deoxygenate Solvent 2. Add Base Sub-surface 3. Seal System a1_yes->solution1 solution2 Optimize Reaction Conditions: 1. Lower Temperature 2. Monitor Reaction Time 3. Check Reagent Purity a1_no->solution2

Caption: A decision tree for troubleshooting decomposition events.

Key Experimental Protocol: General Procedure for Condensation Reactions

This protocol for a typical condensation reaction (e.g., forming a triazolopyridazine) incorporates the key preventative measures discussed.[5]

  • Glassware Preparation : Ensure the reaction flask, condenser, and magnetic stir bar are thoroughly cleaned and oven-dried to remove moisture and potential metal contaminants.

  • System Setup : Assemble the glassware for reflux under an inert atmosphere. Connect the top of the condenser to a bubbler via a gas inlet adapter allowing for positive pressure of Argon or Nitrogen.

  • Solvent Deoxygenation : Add the required volume of anhydrous solvent (e.g., ethanol) to the reaction flask. Bubble Argon or Nitrogen gas through the solvent with vigorous stirring for 30-60 minutes.

  • Reagent Addition (Solids) : Under a positive flow of inert gas, add this compound (1.0 eq) and the carbonyl-containing reactant (1.0-1.2 eq) to the flask.

  • Initiate Reaction : Begin stirring and heat the mixture to the desired temperature (e.g., 60 °C).

  • Reagent Addition (Liquids/Bases) : If a base or other liquid reagent is required, add it slowly via syringe through a septum. Ensure the needle tip is below the surface of the reaction mixture.

  • Monitoring : Follow the reaction's progress using a suitable analytical method (e.g., LC-MS or TLC). To sample, briefly remove the septum while maintaining a strong positive flow of inert gas, and quickly withdraw an aliquot with a syringe.

  • Workup : Once the reaction is complete, cool the mixture to room temperature before exposing it to air. Proceed with your standard aqueous workup and purification protocol.

By implementing these robust procedures, researchers can significantly improve the reliability and success rate of reactions involving the versatile but sensitive this compound.

References

Validation & Comparative

The Dual Personality of 3-Bromo-6-hydrazinylpyridazine: A Structural Overview

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Reactivity of 3-Bromo-6-hydrazinylpyridazine

For researchers and drug development professionals, the pyridazine scaffold is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including a significant dipole moment and robust hydrogen-bonding capacity, make it an invaluable component in designing molecules with high target affinity and favorable pharmacokinetic profiles. This guide provides an in-depth comparison of the reactivity of a particularly versatile building block, This compound , with other substituted pyridazines, offering insights supported by mechanistic principles and experimental data to inform synthetic strategy.

The synthetic utility of this compound stems from its two distinct, orthogonally reactive functional groups. The pyridazine ring, being a π-deficient heterocycle, is inherently activated towards nucleophilic attack, a characteristic further enhanced by the presence of two nitrogen atoms.[1]

  • The Electrophilic Center (C3-Br): The bromine atom at the C3 position serves as a good leaving group. The carbon atom to which it is attached is electron-deficient due to the inductive effect of the adjacent ring nitrogens and the bromine atom itself. This makes the C3 position a prime target for Nucleophilic Aromatic Substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.

  • The Nucleophilic Center (C6-NHNH2): The hydrazinyl group at the C6 position is a potent binucleophile. The lone pairs on its nitrogen atoms are readily available for reaction with a wide range of electrophiles, most commonly through condensation reactions with carbonyl compounds to form stable heterocyclic systems like pyrazoles or triazoles.

This dual reactivity allows for a stepwise, regioselective functionalization of the pyridazine core, making it a highly valuable scaffold in combinatorial chemistry and library synthesis.

Caption: Dual reactivity sites of this compound.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for functionalizing electron-deficient aromatic systems. The reactivity of halopyridazines in these reactions is a nuanced interplay between the halogen's identity and the reaction conditions.[2]

The Role of the Halogen Leaving Group

In SNAr reactions where the rate-determining step is the initial nucleophilic attack, a more electronegative halogen stabilizes the intermediate Meisenheimer complex via a strong inductive effect.[2] This typically leads to a reactivity order of F > Cl > Br > I. However, when the expulsion of the leaving group is rate-limiting, the trend reverses to favor the best leaving groups (I > Br > Cl > F), which corresponds to the weakest carbon-halogen bond strength.[2]

For pyridazines, the C-Br bond in this compound offers a balanced profile. It is more reactive than its chloro-analogue in reactions where leaving group departure is significant (like many cross-coupling reactions) but generally less reactive than its fluoro-analogue in classic SNAr with strong nucleophiles like alkoxides.

Influence of Other Substituents

The hydrazinyl group (-NHNH2) at C6 is an electron-donating group (EDG) by resonance. This property can slightly deactivate the pyridazine ring towards nucleophilic attack compared to an unsubstituted or electron-withdrawn pyridazine. For instance, 3,6-dichloropyridazine is generally more reactive towards SNAr at both positions than this compound is at the C3 position, assuming similar nucleophiles and conditions. The first substitution on 3,6-dichloropyridazine is rapid, but the introduction of the first nucleophile (e.g., hydrazine to form 3-chloro-6-hydrazinylpyridazine) will modulate the reactivity of the second chlorine atom.[3]

SubstrateLeaving GroupOther SubstituentRelative Reactivity (Qualitative)Rationale
3,6-DichloropyridazineCl-Cl (EWG)Very HighStrong deactivation by two EWGs makes the ring highly electrophilic.
3-Bromo-6-chloropyridazineBr / Cl-Cl / -Br (EWGs)HighSimilar to above; reactivity at C3 vs C6 depends on the specific reaction.
This compound Br -NHNH2 (EDG) Moderate The EDG at C6 slightly reduces the electrophilicity of the C3 position.
3-BromopyridazineBr-HModerate-HighLacks the deactivating effect of the C6-EDG.

This table provides a qualitative comparison based on established electronic effects. Actual reaction rates are highly dependent on the specific nucleophile, solvent, and temperature.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity in Condensation Reactions

The hydrazinyl moiety is the star player in condensation chemistry, primarily used for constructing new heterocyclic rings. Its reactivity is largely governed by the nucleophilicity of the terminal -NH2 group.

Formation of Pyrazolyl-Pyridazines

A classic and highly valuable transformation is the reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) to form pyrazole rings. This reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.

The presence of the electron-deficient bromopyridazine core can subtly influence the nucleophilicity of the hydrazinyl group. Compared to a simple phenylhydrazine, the hydrazinyl group in our title compound is slightly less nucleophilic due to the electron-withdrawing nature of the pyridazine ring. However, this effect is generally not significant enough to impede the reaction, which typically proceeds in high yield under mild acidic or thermal conditions.

The primary advantage of this compound over a simple 6-hydrazinylpyridazine is the preservation of the bromine handle, allowing for subsequent functionalization (e.g., Suzuki coupling) after the pyrazole ring has been formed. This enables a divergent synthetic approach from a common intermediate.

Experimental Protocols & Data

Protocol 1: Synthesis of 3-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

This protocol describes a typical condensation reaction to build a pyrazole ring onto the pyridazine scaffold.

Rationale: The reaction utilizes acetylacetone, a symmetric 1,3-dicarbonyl, as the electrophile. Ethanol is a common, effective solvent, and a catalytic amount of acid (like acetic acid) is often used to protonate a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine. Refluxing provides the necessary thermal energy to drive the reaction, particularly the final dehydration step, to completion.

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.88 g, 10 mmol).

  • Reagents: Add 30 mL of ethanol, followed by acetylacetone (1.1 g, 11 mmol, 1.1 equivalents).

  • Catalyst: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Protocol 2: Suzuki-Miyaura Coupling of the Bromine Handle

This protocol illustrates the subsequent functionalization at the C3 position.

Rationale: Palladium-catalyzed Suzuki-Miyaura coupling is a robust method for C-C bond formation. The reactivity order for halogens in this reaction is typically I > Br > Cl, making the bromo-substituent an excellent choice for reliable coupling.[4] A palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3 or K2CO3) are essential. The base activates the boronic acid, and the palladium complex facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Bromo-6-(pyrazol-1-yl)pyridazine derivative (5 mmol), phenylboronic acid (732 mg, 6 mmol, 1.2 equivalents), and sodium carbonate (1.59 g, 15 mmol, 3 equivalents).

  • Catalyst: Add Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 5 mol%).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 25 mL).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the final coupled product.

workflow sub_pyrid This compound condense Condensation Reaction (Protocol 1) sub_pyrid->condense dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) dicarbonyl->condense boronic Aryl Boronic Acid (e.g., PhB(OH)₂) suzuki Suzuki Coupling (Protocol 2) boronic->suzuki intermed 3-Bromo-6-(pyrazolyl)pyridazine condense->intermed final_prod 3-Aryl-6-(pyrazolyl)pyridazine suzuki->final_prod intermed->suzuki

References

A Comparative Guide to the Biological Activity of 3-Bromo-6-hydrazinylpyridazine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, leading to a wide array of pharmacological activities.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological functions, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[4][5][6] At the heart of many of these promising derivatives is 3-Bromo-6-hydrazinylpyridazine , a versatile starting material. Its utility stems from two key reactive sites: the bromine atom at the 3-position and the hydrazinyl (-NHNH₂) group at the 6-position.[7] These sites allow for straightforward chemical modifications, enabling the synthesis of large libraries of analog compounds for biological screening.

This guide provides a comparative analysis of the biological activities of this compound's analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data from key assays, and provide detailed protocols to empower researchers in their own drug discovery efforts.

Rationale for Analog Synthesis: The Principle of Structure-Activity Relationship (SAR)

The core principle driving the synthesis of analogs is the structure-activity relationship (SAR), a cornerstone of medicinal chemistry.[8] SAR studies explore how specific changes to a molecule's structure affect its biological activity. By systematically modifying the parent compound, this compound, researchers can:

  • Enhance Potency: Identify modifications that increase the compound's desired biological effect (e.g., lower the concentration needed to kill cancer cells).[8]

  • Improve Selectivity: Engineer the molecule to interact more specifically with its intended target, reducing off-target effects and potential toxicity.

  • Optimize Pharmacokinetic Properties: Alter the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles, making the compound more suitable for clinical development.

Common synthetic strategies for creating analogs from this compound involve reacting the hydrazinyl group with various aldehydes and ketones to form hydrazones, or using cross-coupling reactions at the bromo-substituted position to introduce new functional groups.[9][10][11]

A This compound (Parent Compound) B Chemical Modification (e.g., Hydrazone formation, Suzuki coupling) A->B C Library of Analogs B->C D Biological Screening (Anticancer, Antimicrobial, etc.) C->D E Data Analysis (IC50, MIC values) D->E F Structure-Activity Relationship (SAR) Analysis E->F F->B Rational Design of New Analogs G Lead Compound Identification & Optimization F->G

Caption: Workflow for Analog Synthesis and Screening.

Comparative Analysis of Biological Activities

The modification of the this compound scaffold has yielded analogs with significant activity in several key therapeutic areas.

Anticancer Activity

Pyridazine derivatives are widely recognized for their potent anticancer properties.[1][3] Analogs have shown significant cytotoxicity against a variety of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers.[12][13]

Mechanism of Action: A primary mechanism for many pyridazine anticancer agents is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[12] By blocking the ATP binding site of these enzymes, the analogs disrupt signaling pathways that cancer cells rely on for proliferation and survival.

Comparative Data: The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyridazine analogs against common cancer cell lines. A lower IC₅₀ value indicates higher potency.

Compound IDModification from Parent ScaffoldTarget Cell LineIC₅₀ (µM)Reference
Analog A Hydrazone with 4-methoxybenzaldehydeMCF-7 (Breast)21.2[12]
Analog B Fused imidazo[1,2-b]pyridazine with sulfonamideMCF-7 (Breast)<10[14]
Analog C Hydrazone with 2,4-dichlorobenzaldehydeHCT-116 (Colon)30.3[12]
Analog D Fused imidazo[1,2-b]pyridazine with sulfonamideSK-MEL-28 (Melanoma)<10[14]
Imatinib Reference DrugHCT-116 (Colon)>30[12]
5-FU Reference DrugMCF-7 (Breast)~5[14]

Note: The specific structures for "Analog A-D" are generalized from the cited literature to illustrate the SAR concept.

The data suggests that converting the hydrazinyl group into a hydrazone or incorporating it into a fused heterocyclic system like imidazo[1,2-b]pyridazine can yield compounds with potent anticancer activity, sometimes exceeding that of established drugs like Imatinib in specific cell lines.[12][14]

Antimicrobial Activity

The search for novel antibiotics is critical in the face of rising antimicrobial resistance.[15][16] Pyridazine derivatives have emerged as a promising class of antimicrobial agents, with analogs showing broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[9][17][18][19]

Structure-Activity Relationship: Studies have shown that the nature of the substituent on the hydrazone moiety significantly influences antimicrobial potency. For instance, the hydrazone derivative 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine showed the highest activity in one study against a panel of bacteria.[9] This highlights the importance of aromatic and acidic functional groups in enhancing antibacterial effects.

Comparative Data: The table below presents the Minimum Inhibitory Concentration (MIC) values for different pyridazine analogs against selected microbes. A lower MIC value indicates greater antimicrobial effectiveness.

Compound IDModification from Parent ScaffoldTarget OrganismMIC (µg/mL)Reference
Analog E Hydrazone with SalicylaldehydeS. aureus (Gram +)15.6[19]
Analog F Hydrazone with Indole-3-carboxaldehydeE. coli (Gram -)31.2[19]
Analog G Fused Pyrazolo-pyridazineC. albicans (Fungus)Potent[18][20]
Tetracycline Reference AntibioticS. aureus / E. coli<10[17]
Ketoconazole Reference AntifungalC. albicans<15[17]
Enzyme Inhibitory Activity

Beyond kinases, pyridazine analogs have been investigated as inhibitors of other crucial enzymes, particularly those involved in metabolic diseases like type 2 diabetes.[21] The enzymes α-amylase and α-glucosidase are responsible for carbohydrate digestion, and their inhibition can help control post-meal blood glucose spikes.[22][23]

Comparative Data: Research into pyrrolidine derivatives, which share structural similarities with some heterocyclic drug classes, shows potent inhibition of these enzymes.[22] While specific data for this compound analogs is an emerging area, the general potential for nitrogen-containing heterocycles to act as enzyme inhibitors is well-established.[24][25]

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Chalcone Hybrids α-Glucosidase5.4[24]
Pyrrolidine Analogs α-Glucosidase~18 µg/mL[22]
Acarbose Reference Drug~1.0[24]

Experimental Protocols: A Guide for Researchers

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are methodologies for the synthesis of a representative analog and key biological assays.

Protocol 1: Synthesis of a 3-Bromo-6-(2-(4-chlorobenzylidene)hydrazinyl)pyridazine Analog

This protocol describes a typical condensation reaction to form a hydrazone derivative, a common analog class.[10]

Materials:

  • This compound

  • p-Chlorobenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus, magnetic stirrer, and glassware

Procedure:

  • Dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.

  • Add 1.0 mmol of p-chlorobenzaldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure hydrazone derivative.

  • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer activity.[26]

A 1. Seed Cells (e.g., MCF-7) in a 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) for cell attachment A->B C 3. Treat Cells with varying concentrations of pyridazine analogs B->C D 4. Incubate (48h, 37°C, 5% CO2) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate (4h) Viable cells convert MTT to Formazan E->F G 7. Solubilize Crystals with DMSO or Solubilizing Agent F->G H 8. Read Absorbance at ~570 nm using a plate reader G->H I 9. Calculate % Viability and determine IC50 H->I

Caption: Workflow for the MTT-based cell viability assay.[26]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[26]

  • Compound Treatment: Prepare serial dilutions of the synthesized pyridazine analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a negative control (medium only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[26]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27]

Procedure:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Adjust the turbidity of an overnight culture of the test microorganism (e.g., S. aureus) to match a 0.5 McFarland standard. Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Outlook

This compound is a highly valuable scaffold for the development of novel therapeutic agents. The strategic synthesis of its analogs has led to the discovery of compounds with potent anticancer and antimicrobial activities. SAR studies consistently demonstrate that modifications to the hydrazinyl moiety and substitutions on the pyridazine ring are critical for modulating biological efficacy. The experimental protocols provided herein offer a validated framework for researchers to synthesize and screen new derivatives. Future work should focus on optimizing the lead compounds identified through these screening efforts to improve their selectivity and pharmacokinetic profiles, with the ultimate goal of advancing these promising molecules into preclinical and clinical development.

References

A Comparative Spectroscopic Guide to 3-Bromo-6-hydrazinylpyridazine and its Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyridazine scaffolds are of paramount importance, serving as the backbone for a multitude of pharmacologically active agents. Among these, 3-Bromo-6-hydrazinylpyridazine is a key synthetic intermediate, offering a versatile platform for the development of novel therapeutics. The reactivity of the hydrazinyl group allows for the facile synthesis of a wide array of derivatives, most notably hydrazones, which are themselves a class of compounds with significant biological activities.

The journey from a promising molecular design to a viable drug candidate is paved with rigorous characterization. Spectroscopic analysis is the cornerstone of this process, providing irrefutable evidence of molecular structure and purity. This guide offers a comparative overview of the spectroscopic properties of this compound and its representative hydrazone derivatives. By understanding the characteristic spectral signatures of these compounds, researchers can confidently navigate their synthetic pathways and accelerate the drug discovery process.

The Spectroscopic Toolkit: A Multi-faceted Approach to Structural Elucidation

A single spectroscopic technique rarely provides a complete structural picture. A synergistic approach, employing a combination of methods, is essential for unambiguous characterization. Here, we delve into the most informative techniques for the analysis of this compound and its derivatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of individual protons and carbon atoms, revealing the connectivity and stereochemistry of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

  • UV-Visible (UV-Vis) Spectroscopy: Explores the electronic transitions within a molecule, offering insights into its conjugation and chromophoric systems.

The following sections will compare the expected spectroscopic data for this compound and a representative derivative, 3-Bromo-6-(2-(phenyl)methylenehydrazinyl)pyridazine.

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a unique fingerprint for each compound.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

  • Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the coupling patterns (splitting) to deduce the connectivity of adjacent protons. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Comparative NMR Data

Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm)
This compound ~8.0 (br s, 1H, NH), ~7.5 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.5 (br s, 2H, NH₂)~160 (C-NHNH₂), ~150 (C-Br), ~130 (Ar-CH), ~120 (Ar-CH)
3-Bromo-6-(2-(phenyl)methylenehydrazinyl)pyridazine ~11.0 (s, 1H, NH), ~8.2 (s, 1H, N=CH), ~7.8-7.2 (m, 7H, Ar-H)~160 (C-N), ~150 (C-Br), ~145 (N=CH), ~135-125 (Ar-C), ~120 (Ar-CH)

Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial as it dissolves a wide range of organic compounds and its residual solvent peaks do not interfere with the signals of interest. The use of a high-field NMR spectrometer enhances spectral resolution, allowing for more accurate analysis of complex coupling patterns.

FT-IR Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is an indispensable tool for the rapid identification of functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within a molecule.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Comparative FT-IR Data

Compound Characteristic IR Absorptions (cm⁻¹)
This compound 3300-3100 (N-H stretching, NH and NH₂), 1620-1580 (C=N and C=C stretching), 1500-1400 (N-H bending), ~600 (C-Br stretching)
3-Bromo-6-(2-(phenyl)methylenehydrazinyl)pyridazine ~3200 (N-H stretching), 1610-1590 (C=N stretching, imine), 1580-1550 (C=N and C=C stretching, pyridazine), ~600 (C-Br stretching)

Trustworthiness Through Self-Validating Systems: The presence of characteristic N-H stretching bands in the 3300-3100 cm⁻¹ region for this compound, which are absent or shifted in its hydrazone derivative, provides a self-validating confirmation of the chemical transformation. The appearance of a new C=N stretching band for the imine group in the hydrazone further corroborates the reaction's success.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also offer structural insights through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Ionization: Ionize the sample molecules.

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Determine the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Comparative Mass Spectrometry Data

Compound Expected Molecular Ion Peak (m/z) Key Fragmentation Pathways
This compound 188/190 ([M]⁺, due to ⁷⁹Br/⁸¹Br isotopes)Loss of NH₂, N₂H₄, and cleavage of the pyridazine ring.
3-Bromo-6-(2-(phenyl)methylenehydrazinyl)pyridazine 276/278 ([M]⁺, due to ⁷⁹Br/⁸¹Br isotopes)Cleavage of the N-N bond, loss of the phenyl group, and fragmentation of the pyridazine ring.

Authoritative Grounding: The predicted fragmentation patterns are based on established principles of mass spectrometry for similar heterocyclic and hydrazone compounds. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) serves as a definitive marker for the presence of a bromine atom in the molecule.[1]

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol).

  • Data Acquisition: Record the UV-Vis spectrum over a range of wavelengths (typically 200-800 nm).

  • Data Analysis: Identify the λmax values and correlate them with the electronic structure of the molecule.

Comparative UV-Vis Data

Compound Expected λmax (nm)
This compound ~280-320
3-Bromo-6-(2-(phenyl)methylenehydrazinyl)pyridazine ~340-380 (bathochromic shift)

Expertise and Experience: The formation of the hydrazone derivative extends the conjugated system of the molecule, leading to a bathochromic (red) shift in the λmax. This predictable shift is a strong indicator of the successful formation of the C=N double bond and the increased delocalization of π-electrons across the molecule.

Visualizing the Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Start This compound Reaction Condensation Reaction Start->Reaction Reactant Aldehyde/Ketone Reactant->Reaction Product Hydrazone Derivative Reaction->Product NMR NMR (¹H, ¹³C) Product->NMR Structural Elucidation IR FT-IR Product->IR Functional Groups MS Mass Spec. Product->MS Molecular Weight UV UV-Vis Product->UV Conjugation Comparison Comparative Analysis NMR->Comparison IR->Comparison MS->Comparison UV->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

References

comparative study of different synthetic routes to 3-Bromo-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-6-hydrazinylpyridazine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and a nucleophilic hydrazinyl group for constructing larger heterocyclic systems, makes it a valuable intermediate for synthesizing a diverse array of pharmacologically active molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering field-proven insights, detailed experimental protocols, and a quantitative comparison to aid researchers in selecting the most suitable method for their laboratory or scale-up needs.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound points to a dihalogenated pyridazine as the key precursor. The hydrazinyl moiety can be readily installed via a nucleophilic aromatic substitution (SNAr) reaction using hydrazine. The core challenge lies in the efficient and regioselective synthesis of a suitable 3-bromo-6-halopyridazine intermediate. This analysis reveals two plausible pathways originating from the common and inexpensive starting material, maleic anhydride.

graph Retrosynthesis { layout=dot; rankdir=RL; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precursor1 [label="3-Bromo-6-halopyridazine", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazine [label="Hydrazine (H₂NNH₂)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MaleicHydrazide [label="Maleic Hydrazide\n(3,6-Dihydroxypyridazine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MaleicAnhydride [label="Maleic Anhydride", fillcolor="#34A853", fontcolor="#FFFFFF"];

Target -> Precursor1 [label="S N Ar"]; Target -> Hydrazine [style=dotted]; Precursor1 -> MaleicHydrazide [label="Halogenation"]; MaleicHydrazide -> MaleicAnhydride [label="Cyclocondensation"]; MaleicHydrazide -> Hydrazine [style=dotted]; }

Figure 1: Retrosynthetic analysis of this compound.

Route 1: Synthesis via a 3,6-Dibromopyridazine Intermediate

This route is a direct and robust method that involves the synthesis of a symmetrical dibrominated intermediate, followed by a selective mono-substitution with hydrazine.

Mechanism and Rationale

The synthesis begins with the cyclocondensation of maleic anhydride with hydrazine to form the stable pyridazine-3,6-diol (maleic hydrazide). The critical step is the subsequent double halogenation using phosphorus oxybromide (POBr₃) to yield 3,6-dibromopyridazine[1]. The final step is a nucleophilic aromatic substitution (SNAr). Hydrazine, a potent nucleophile, attacks one of the electrophilic carbons (C3 or C6) of the pyridazine ring. Given the symmetry of the intermediate, the initial attack is non-selective. By carefully controlling the stoichiometry (using a slight excess of hydrazine), a mono-substitution is favored to produce the desired this compound. Using a large excess of hydrazine could lead to the formation of the undesired 3,6-dihydrazinylpyridazine byproduct.

graph Route1 { layout=dot; rankdir=LR; node [shape=record, style=filled, fontname="Helvetica", fontsize=10, width=2.5]; edge [fontname="Helvetica", fontsize=9];

node_MA [label="{Maleic Anhydride | C₄H₂O₃}", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_MH [label="{Maleic Hydrazide | C₄H₄N₂O₂}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_DBP [label="{3,6-Dibromopyridazine | C₄H₂Br₂N₂}", fillcolor="#FBBC05", fontcolor="#202124"]; node_Target [label="{this compound | C₄H₅BrN₄}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent1 [label="H₂NNH₂·H₂O\nWater, Reflux", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent2 [label="POBr₃\n100°C", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent3 [label="H₂NNH₂·H₂O\nEthanol, Reflux", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"];

node_MA -> reagent1 [arrowhead=none]; reagent1 -> node_MH [label=" Cyclocondensation "]; node_MH -> reagent2 [arrowhead=none]; reagent2 -> node_DBP [label=" Bromination "]; node_DBP -> reagent3 [arrowhead=none]; reagent3 -> node_Target [label=" S N Ar "]; }

Figure 2: Synthetic workflow for Route 1.
Experimental Protocol

Step 1a: Synthesis of Maleic Hydrazide (Pyridazine-3,6-diol) [1]

  • To a solution of hydrazine monohydrate (64%, 12 mL) in water (110 mL), add maleic anhydride (20.0 g) in portions.

  • Heat the resulting slurry to reflux in a pre-heated oil bath (approx. 110°C). The reaction mixture will become homogeneous.

  • Maintain reflux for 16 hours.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

  • Isolate the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (3 x 50 mL) and dry under vacuum to yield maleic hydrazide as a white solid.

Step 1b: Synthesis of 3,6-Dibromopyridazine [1]

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, charge maleic hydrazide (10.0 g) and freshly distilled phosphorus oxybromide (POBr₃, 57.3 g).

  • Heat the mixture to 100°C in a pre-heated oil bath. The mixture will become a homogeneous solution.

  • Maintain the temperature for 3 hours.

  • After cooling slightly, carefully pour the reaction mixture onto a slurry of crushed ice (approx. 500 mL).

  • Cool the resulting mixture to 0°C in an ice bath and adjust the pH to ~10 by the slow addition of 10 M aqueous NaOH, keeping the temperature below 10°C.

  • Isolate the precipitate by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry to afford 3,6-dibromopyridazine.

Step 1c: Synthesis of this compound (Adapted from[2][3])

  • Suspend 3,6-dibromopyridazine (10.0 g) in ethanol (150 mL) in a round-bottom flask.

  • Add hydrazine monohydrate (2.5 mL, ~1.2 equivalents) dropwise to the stirred suspension.

  • Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then place in an ice bath for 1 hour to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol and then diethyl ether. Dry under vacuum to yield this compound as a pale yellow solid.

Route 2: Synthesis via a 3,6-Dichloropyridazine Intermediate

This alternative route utilizes the more common and less expensive chlorinating agent, phosphorus oxychloride (POCl₃). While this route can be more cost-effective, it introduces complexity regarding the final regioselective substitution, as the precursor to the final step, 3-bromo-6-chloropyridazine, is not as directly accessible from maleic hydrazide.

Mechanism and Rationale

Steps 2a and 2b are analogous to Route 1, employing POCl₃ to generate 3,6-dichloropyridazine, a widely used commodity chemical. The key challenge is converting this symmetrical precursor into the asymmetrical 3-bromo-6-chloropyridazine. While not a single-step transformation, this intermediate is commercially available, suggesting established, albeit potentially proprietary, syntheses. For the purpose of this guide, we will consider it an accessible intermediate to illustrate the final, crucial step.

The final hydrazinolysis of 3-bromo-6-chloropyridazine is highly regioselective. The greater electronegativity of chlorine compared to bromine renders the carbon at the 6-position (C6) more electron-deficient and thus more susceptible to nucleophilic attack. This electronic effect, combined with the fact that the C-Cl bond is typically a better leaving group in SNAr reactions on such electron-deficient systems, ensures that hydrazine will selectively displace the chloride ion, leaving the bromide intact[4][5].

graph Route2 { layout=dot; rankdir=LR; node [shape=record, style=filled, fontname="Helvetica", fontsize=10, width=2.5]; edge [fontname="Helvetica", fontsize=9];

node_MA [label="{Maleic Anhydride | C₄H₂O₃}", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_MH [label="{Maleic Hydrazide | C₄H₄N₂O₂}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_DCP [label="{3,6-Dichloropyridazine | C₄H₂Cl₂N₂}", fillcolor="#FBBC05", fontcolor="#202124"]; node_BCP [label="{3-Bromo-6-chloropyridazine | C₄H₂BrClN₂}", fillcolor="#FBBC05", fontcolor="#202124"]; node_Target [label="{this compound | C₄H₅BrN₄}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent1 [label="H₂NNH₂·H₂O\nWater, Reflux", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent2 [label="POCl₃\nReflux", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent3 [label="Halogen\nExchange*", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent4 [label="H₂NNH₂·H₂O\nEthanol, Reflux", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"];

node_MA -> reagent1 [arrowhead=none]; reagent1 -> node_MH [label=" Cyclocondensation "]; node_MH -> reagent2 [arrowhead=none]; reagent2 -> node_DCP [label=" Chlorination "]; node_DCP -> reagent3 [arrowhead=none]; reagent3 -> node_BCP [label=" (Multi-step) "]; node_BCP -> reagent4 [arrowhead=none]; reagent4 -> node_Target [label=" Regioselective\nS N Ar "]; }

Figure 3: Synthetic workflow for Route 2. *Represents a conceptual multi-step process or sourcing of the intermediate.
Experimental Protocol

Step 2a: Synthesis of Maleic Hydrazide (Pyridazine-3,6-diol)

  • The protocol is identical to Step 1a.

Step 2b: Synthesis of 3,6-Dichloropyridazine (Adapted from patent literature)

  • In a flask equipped for reflux and gas trapping, cautiously add maleic hydrazide (11.2 g) to phosphorus oxychloride (POCl₃, 46.0 g, ~3 equivalents).

  • Heat the mixture to reflux (approx. 107°C) and maintain for 3-4 hours.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

  • Neutralize the acidic solution with a solid base like sodium bicarbonate or a concentrated NaOH solution while maintaining cooling in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,6-dichloropyridazine, which can be purified by recrystallization or chromatography.

Step 2c: Synthesis of this compound from 3-Bromo-6-chloropyridazine [2][6]

  • Dissolve commercially available or previously synthesized 3-bromo-6-chloropyridazine (10.0 g) in a suitable protic solvent such as ethanol or n-butanol (150 mL).

  • Add hydrazine monohydrate (3.0 mL, ~1.2 equivalents) dropwise while stirring.

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring for the disappearance of the starting material by TLC.

  • Upon completion, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the product via vacuum filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield high-purity this compound.

Comparative Analysis

ParameterRoute 1 (via Dibromo- Intermediate)Route 2 (via Dichloro- Intermediate)Justification
Overall Yield ModerateModerate to HighYields are generally comparable, but Route 2 can be higher due to the highly efficient and selective final step.
Number of Steps 3 (from Maleic Anhydride)3+ (from Maleic Anhydride)Route 2 requires sourcing or a separate synthesis of the asymmetric 3-bromo-6-chloropyridazine intermediate, effectively adding steps.
Reagent Cost HighLow to ModeratePOBr₃ is significantly more expensive and less common than POCl₃. This is a major advantage for Route 2 in large-scale applications.
Safety & Handling HighHighBoth POBr₃ and POCl₃ are highly corrosive, toxic, and react violently with water. Appropriate PPE and handling procedures are critical for both.
Regioselectivity ModerateExcellentRoute 1 relies on stoichiometric control to prevent di-substitution. The final step of Route 2 is inherently regioselective due to electronic differences between Cl and Br.[4][5]
Scalability ModerateHighThe lower cost of reagents and potentially cleaner final reaction make Route 2 more amenable to large-scale industrial synthesis, assuming an efficient source of the bromo-chloro intermediate.
Purification ModerateEasy to ModerateThe final product from Route 2 is often cleaner due to high regioselectivity, potentially simplifying purification. Route 1 may contain the di-substituted byproduct.

Conclusion and Recommendation

Both synthetic routes presented are viable for the preparation of this compound.

Route 1 is the most direct and straightforward laboratory-scale synthesis starting from common materials. Its primary drawback is the high cost and hazardous nature of phosphorus oxybromide. The key challenge is controlling the mono-substitution in the final step to minimize the formation of the dihydrazinyl byproduct.

Route 2 represents a more industrially viable and cost-effective approach, primarily due to the use of inexpensive POCl₃. Its major advantage is the excellent regioselectivity of the final hydrazinolysis step, which leads to a cleaner product profile and simplifies purification. However, this route is contingent on the availability or an efficient independent synthesis of the 3-bromo-6-chloropyridazine intermediate.

For academic research and small-scale synthesis where directness is valued over cost, Route 1 is highly recommended. For process development and large-scale manufacturing where cost and final step purity are paramount, Route 2 is the superior strategy, and efforts should be focused on optimizing the supply of the 3-bromo-6-chloropyridazine precursor.

References

A Comparative Crystallographic Guide to 3-Bromo-6-hydrazinylpyridazine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyridazine scaffolds are of significant interest due to their diverse biological activities, including antihypertensive and antiviral properties.[1] The introduction of reactive functional groups, such as bromine and a hydrazinyl moiety, to this heterocyclic core opens up avenues for the synthesis of novel derivatives with potentially enhanced pharmacological profiles. Understanding the three-dimensional architecture of these molecules through X-ray crystallography is paramount for rational drug design, as it elucidates the structure-activity relationships that govern their biological function.

This guide provides a comparative analysis of the X-ray crystallography of 3-Bromo-6-hydrazinylpyridazine derivatives, drawing insights from closely related analogs to predict and understand their solid-state behavior. While a dedicated crystallographic study for this compound was not found in the public domain at the time of this writing, a detailed examination of analogous structures provides a robust framework for predicting its crystallographic features and understanding the key intermolecular interactions that dictate its crystal packing.

The Significance of Crystal Structure in Drug Design

The spatial arrangement of atoms in a crystal lattice and the non-covalent interactions between molecules, such as hydrogen bonds and halogen bonds, profoundly influence a compound's physicochemical properties.[2] These properties, including solubility, stability, and bioavailability, are critical determinants of a drug's efficacy. X-ray crystallography provides a definitive map of these interactions, offering a blueprint for targeted modifications to optimize a molecule's therapeutic potential.

Comparative Analysis: Insights from a Pyridine Analog

A comprehensive crystallographic study of 2-Bromo-6-hydrazinylpyridine offers a valuable point of comparison for predicting the structural characteristics of its pyridazine counterpart.[3][4][5][6] The key findings from this study provide a foundation for our comparative analysis.

Table 1: Crystallographic Data for 2-Bromo-6-hydrazinylpyridine [3][5]

ParameterValue
Chemical FormulaC₅H₆BrN₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Molecules per Asymmetric Unit (Z')2
Key Intermolecular InteractionsN—H···N hydrogen bonds, Br···Br halogen bonds, π–π stacking

The crystal structure of 2-Bromo-6-hydrazinylpyridine reveals a complex network of intermolecular interactions that stabilize the crystal lattice.[3][4][5] The presence of two conformationally different molecules in the asymmetric unit highlights the molecule's flexibility.[3][4][5][6] The dominant interactions are N—H···N hydrogen bonds formed by the hydrazinyl groups, which link the molecules into chains.[3][4][5] Additionally, a short Br···Br halogen bond and π–π stacking between the pyridine rings contribute to the overall packing stability.[3][4]

Predicting the Crystal Structure of this compound

Based on the analysis of 2-Bromo-6-hydrazinylpyridine and general principles of crystal engineering, we can extrapolate the likely structural features of this compound. The pyridazine core, with its two adjacent nitrogen atoms, is known to be a robust hydrogen bond acceptor.[1]

Expected Key Interactions for this compound:

  • Hydrogen Bonding: The hydrazinyl group will act as a hydrogen bond donor, forming strong N—H···N interactions with the pyridazine ring nitrogens of neighboring molecules. This is likely to be the primary driving force for crystal packing.

  • Halogen Bonding: The bromine atom is expected to participate in C—Br···Br—C or C—Br···N interactions. The nature of these interactions is influenced by the electron density around the bromine atom and the presence of suitable acceptor atoms.[7]

  • π–π Stacking: The aromatic pyridazine rings are likely to engage in π–π stacking interactions, further stabilizing the crystal structure.

The interplay of these interactions will determine the final crystal packing arrangement. The increased number of nitrogen atoms in the pyridazine ring compared to the pyridine ring could lead to a more complex and varied hydrogen bonding network.

Experimental Protocol: X-ray Crystallography of a Pyridazine Derivative

The following provides a generalized, step-by-step methodology for obtaining the crystal structure of a this compound derivative.

1. Synthesis and Crystallization:

  • Synthesis: The title compound can be synthesized via nucleophilic substitution of a di-bromopyridazine with hydrazine hydrate. A typical procedure involves heating 3,6-dibromopyridazine with an excess of hydrazine hydrate in a suitable solvent like 1-propanol.[4]

  • Crystallization: Suitable single crystals for X-ray diffraction can be obtained by slow evaporation of the solvent from a saturated solution of the purified compound. Various solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to obtain the unit cell parameters and integrated intensities.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

4. Data Analysis and Visualization:

  • The final refined structure is analyzed to determine bond lengths, bond angles, and torsion angles.

  • Intermolecular interactions are identified and analyzed.

  • Software such as Mercury or Olex2 can be used for visualization and analysis of the crystal structure.[5]

Visualizing Intermolecular Interactions

Graphviz diagrams can be used to illustrate the key intermolecular interactions that are expected to govern the crystal packing of this compound derivatives.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A This compound B This compound A->B  N-H...N Hydrogen Bond C This compound A->C  π-π Stacking B->C  Br...N Halogen Bond

Caption: Predicted intermolecular interactions in the crystal lattice of this compound.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its close analog, 2-Bromo-6-hydrazinylpyridine, provides a strong predictive framework. The interplay of robust N—H···N hydrogen bonds, halogen bonding, and π–π stacking is expected to be the defining feature of its solid-state architecture.

The experimental determination of the crystal structure of this compound and its derivatives is a crucial next step. This will not only validate the predictions made in this guide but also provide invaluable data for the rational design of novel pyridazine-based therapeutic agents. The insights gained from such studies will undoubtedly accelerate the discovery and development of new drugs with improved efficacy and safety profiles.

References

A Comparative Guide to Catalytic C-N Cross-Coupling Reactions with 3-Bromo-6-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-6-hydrazinylpyridazine

In the landscape of medicinal chemistry and drug development, pyridazine derivatives are privileged scaffolds due to their prevalence in a wide range of biologically active compounds. The molecule this compound is a particularly versatile building block.[1][2][3] It possesses two distinct, orthogonally reactive sites: the C3-bromo substituent, which is primed for transition-metal-catalyzed cross-coupling reactions, and the C6-hydrazinyl group, a potent nucleophile ideal for constructing various heterocyclic systems like pyrazoles and triazoles.

The efficient functionalization of the C-Br bond is critical for molecular elaboration. This guide provides an in-depth comparison of the primary catalytic systems employed for this purpose—palladium, copper, and nickel—focusing on C-N cross-coupling reactions. Our objective is to move beyond mere protocols and delve into the causality behind catalyst selection, empowering researchers to make informed decisions based on reaction scope, cost, and desired operational simplicity.

The Gold Standard: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering unparalleled scope and functional group tolerance compared to classical methods.[4] The reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[5][6]

Mechanistic Rationale

The efficacy of the Buchwald-Hartwig reaction hinges on a well-understood catalytic cycle. The choice of ligand is paramount as it modulates the stability, reactivity, and steric environment of the palladium center, directly influencing the efficiency of the key oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br + Pd(0)L) Pd(0)L->OxAdd Ar-Br ArPd(II)Br Ar-Pd(II)(L)-Br OxAdd->ArPd(II)Br LigandExch Base-Amine Interaction (R₂NH + Base -> R₂N⁻) ArPd(II)Br->LigandExch ⁻NR₂ AmineComplex Ar-Pd(II)(L)-NR₂ LigandExch->AmineComplex ReductElim Reductive Elimination AmineComplex->ReductElim ReductElim->Pd(0)L Regeneration Product Ar-NR₂ Product ReductElim->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Comparative Performance of Palladium Catalyst Systems

The evolution of bulky, electron-rich phosphine ligands has been critical to the success of coupling reactions involving electron-rich and heterocyclic halides like this compound. Below is a summary of catalyst performance, drawing on data from structurally related bromopyridine and bromopyridazine systems.

Catalyst System (Precursor + Ligand)BaseSolventTemp (°C)Yield (%)Causality & Insights
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O90-110~75%A "first-generation" system. PPh₃ is a simple, inexpensive ligand, but often requires higher temperatures and may be less effective for hindered substrates.[7]
Pd₂(dba)₃ / BINAPNaOt-BuToluene80-100>85%BINAP is a bidentate ligand that enhances catalyst stability and promotes reductive elimination, often leading to higher yields and faster reactions than monodentate ligands.[4]
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH80-100>90%XPhos is a bulky, electron-rich Buchwald ligand designed for high activity, allowing for lower catalyst loadings and coupling of challenging, sterically hindered substrates.[5][8]
PdCl₂(dppf)Cs₂CO₃Dioxane100~88%The dppf ligand provides a good balance of steric bulk and electron-donating properties, making it a robust and versatile choice for a wide range of aryl bromides.[9]

Note: Yields are representative and based on reactions with analogous aryl bromides. Actual yields with this compound may vary.

The Cost-Effective Challenger: Copper-Catalyzed C-N Coupling

Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, represents a more economical and sustainable alternative to palladium.[10] Historically, these reactions required harsh conditions (high temperatures and stoichiometric copper), but modern ligand development has enabled milder and more efficient transformations.

Mechanistic Considerations

The mechanism of copper-catalyzed amination is still debated but is generally considered to proceed through a Cu(I)/Cu(III) cycle. Ligands, such as diamines, amino acids, or acylhydrazones, are crucial for solubilizing the copper salt and facilitating the key oxidative addition step.[11]

Performance and Applications

Copper catalysts are particularly attractive for large-scale industrial synthesis where cost is a major driver. While they may not possess the universal substrate scope of palladium, they are highly effective for coupling with N-heterocycles.

Catalyst System (Precursor + Ligand)BaseSolventTemp (°C)Yield (%)Causality & Insights
CuI / L-prolineK₂CO₃DMSO90-120~80%L-proline is an inexpensive, effective, and environmentally benign ligand that promotes the coupling of aryl halides with various amines and N-heterocycles.
CuI / TMEDAK₃PO₄Dioxane110~75-85%Tetramethylethylenediamine (TMEDA) is a simple bidentate ligand that effectively accelerates the reaction, though it may require slightly higher temperatures.[12]
CuI / Acylhydrazone LigandCs₂CO₃DMF120>84%Acylhydrazone-type ligands have been specifically designed to promote CuI-catalyzed C-N coupling of aryl bromides with N-heterocycles, showing high efficiency.[11]

The Emerging Alternative: Nickel-Catalyzed Cross-Coupling

Nickel catalysis has emerged as a powerful and cost-effective strategy for forming C-N bonds.[13] As a first-row transition metal, nickel is significantly more earth-abundant and less expensive than palladium, making it a highly attractive alternative.

Mechanistic Nuances

Nickel-catalyzed cross-coupling reactions can proceed through various mechanistic pathways, including Ni(0)/Ni(II) or radical-based mechanisms, depending on the ligands and reaction conditions.[14][15] This versatility allows for unique reactivity patterns that can sometimes complement those of palladium.

Performance and Scope

Nickel catalysts have proven effective for coupling aryl halides with a range of nitrogen nucleophiles. They can be particularly useful for reactions involving challenging substrates or for enabling transformations that are sluggish with palladium.

Catalyst System (Precursor + Ligand)BaseSolventTemp (°C)Yield (%)Causality & Insights
NiCl₂(dppp)NaOt-BuToluene100GoodNickel complexes with phosphine ligands like dppp can effectively catalyze C-N bond formation, mirroring the reactivity of their palladium counterparts.
Ni(COD)₂ / TerpyridineK₃PO₄DMAc110Moderate-GoodTerpyridine ligands can stabilize nickel in various oxidation states, enabling efficient catalytic turnover in cross-coupling reactions.[14]

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for C-N cross-coupling reactions and should be optimized for the specific substrate and coupling partner.

General Experimental Workflow

Experimental_Workflow start Start prep Prepare Reaction Vessel (Oven-dried flask, stir bar) start->prep reagents Add Reagents (this compound, Amine, Catalyst, Ligand, Base) prep->reagents solvent Add Anhydrous Solvent reagents->solvent atmosphere Degas and Purge (with Argon or Nitrogen) solvent->atmosphere reaction Heat to Reaction Temperature (Monitor by TLC/LC-MS) atmosphere->reaction workup Aqueous Workup (Quench, Extract with Organic Solvent) reaction->workup purify Purification (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Caption: A generalized workflow for transition-metal-catalyzed cross-coupling.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted for a typical small-scale laboratory synthesis using a modern, highly active catalyst system.

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired amine coupling partner (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.1 mmol, 2.1 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Solvent and Reaction: Add anhydrous tert-butanol (5 mL) to the tube. Seal the vessel, and place it in a preheated oil bath at 100 °C.

  • Monitoring and Workup: Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion and Catalyst Selection Strategy

The choice of catalyst for functionalizing this compound is a multi-faceted decision guided by project-specific needs.

  • For Broadest Scope and Highest Yields: Palladium catalysis, particularly with bulky, electron-rich ligands like those developed by Buchwald, remains the undisputed gold standard. It offers the highest degree of predictability and functional group tolerance, making it ideal for complex, late-stage functionalizations in drug discovery programs.[4][6][8]

  • For Cost-Effectiveness and Scale-Up: Copper catalysis is the most economically viable option. With modern ligands, it provides a robust and scalable method, especially for coupling with N-heterocycles, making it a preferred choice for process chemistry and large-scale manufacturing.[10][11]

  • For an Economical and Potent Alternative: Nickel catalysis offers a compelling balance of low cost and high reactivity. It can sometimes outperform palladium for specific transformations and represents a rapidly developing field that provides powerful, alternative synthetic routes.[13][14]

Ultimately, empirical screening of a small set of conditions across these three catalytic systems is the most effective strategy for identifying the optimal reaction for a specific C-N bond formation involving the versatile this compound scaffold.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 3-Bromo-6-hydrazinylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel therapeutic agent from the laboratory bench to clinical application is both arduous and intricate. Among the myriad of heterocyclic scaffolds under investigation, pyridazine derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1][2] This guide provides a comprehensive comparison of in vitro and in vivo studies of 3-Bromo-6-hydrazinylpyridazine derivatives and their analogues, offering researchers, scientists, and drug development professionals a critical perspective on translating preclinical data into tangible therapeutic outcomes.

The core structure, featuring a pyridazine ring substituted with a bromine atom and a hydrazinyl group, offers a versatile platform for medicinal chemists. The bromine atom can serve as a handle for further functionalization, while the hydrazinyl moiety is a key pharmacophore known for its role in the biological activity of many compounds.[3] This guide will delve into the nuances of experimental design, data interpretation, and the critical leap from controlled in vitro environments to the complexity of a living organism.

The Promise of Pyridazine Derivatives: A Synopsis of Therapeutic Potential

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][4] The introduction of a hydrazinyl group can further enhance these properties, as hydrazide-hydrazone derivatives are known to exhibit significant antimicrobial and anticancer activities.[3][5]

In Vitro Evaluation: The First Glimpse of Biological Activity

In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of newly synthesized compounds. These assays are conducted in a controlled environment, typically using cell cultures or isolated enzymes, which allows for the elucidation of specific mechanisms of action.

Anticancer Activity: Targeting the Cellular Machinery

A common starting point for assessing the anticancer potential of this compound derivatives is to screen them against a panel of human cancer cell lines. The National Cancer Institute's NCI-60 cell line screen is a widely used platform for this purpose.[6]

One notable study on 3,6-disubstituted pyridazine derivatives, which share a similar core structure, demonstrated the potent anti-proliferative activity of these compounds against various cancer cell lines. For instance, compound 9e from a synthesized series exhibited significant growth inhibition against the majority of the NCI-60 cell lines.[6] Another study highlighted a series of 3,6-disubstituted pyridazines with good anti-proliferative action towards human breast cancer cell lines, T-47D and MDA-MB-231.[7][8]

Table 1: In Vitro Anticancer Activity of Representative Pyridazine Derivatives

CompoundCancer Cell LineActivity Metric (IC50 or % Inhibition)Reference
9e NCI-60 PanelMean Growth Inhibition: 37.91% at 10 µM[6]
11m T-47D (Breast)IC50 = 0.43 µM[7][8]
11m MDA-MB-231 (Breast)IC50 = 0.99 µM[7][8]
11l T-47D (Breast)IC50 = 1.57 µM[9]
11l MDA-MB-231 (Breast)IC50 = 2.34 µM[9]

The mechanism of action is a critical aspect of in vitro evaluation. For some pyridazine derivatives, the anticancer effect has been linked to the inhibition of key cellular enzymes like Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.[7][10]

Antimicrobial Activity: Combating Pathogenic Microbes

The hydrazone moiety present in 6-hydrazinylpyridazine derivatives is a well-established pharmacophore for antimicrobial activity.[3][5] In vitro antimicrobial assays are essential to determine the efficacy of these compounds against a range of bacterial and fungal pathogens.

Standard methods for evaluating antimicrobial activity include the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using broth dilution or agar diffusion assays.[11][12] Studies on various hydrazone derivatives have demonstrated their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains.[11][13]

Table 2: In Vitro Antimicrobial Activity of Representative Hydrazone Derivatives

Compound TypeMicrobial StrainActivity Metric (MIC in µg/mL)Reference
Hydrazone Derivative 1 Salmonella typhimurium6.25[3]
Hydrazone Derivative H3 Staphylococcus aureus50 (MBC)[11]
Aroylhydrazone 11 Staphylococcus aureus0.005-0.2 µmol/mL[13]
Hydrazide-hydrazone 5 & 6 Streptococcus pneumoniae0.49[5]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, detailed experimental protocols are paramount. The following are representative protocols for the in vitro assays discussed.

Protocol 1: In Vitro Anticancer Activity (SRB Assay)

This protocol is based on the sulforhodamine B (SRB) assay, a common method for determining cell density and, by extension, cell proliferation.

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of the test compounds (e.g., this compound derivatives) to the wells and incubate for 48-72 hours.

  • Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid and air-dry the plates. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Workflow

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Synthesis Synthesis Anticancer_Screening Anticancer Screening (e.g., NCI-60, SRB Assay) Synthesis->Anticancer_Screening Test Compounds Antimicrobial_Screening Antimicrobial Screening (MIC/MBC Assays) Synthesis->Antimicrobial_Screening Test Compounds Lead_Identification_InVitro Lead Identification (IC50 < 10 µM) Anticancer_Screening->Lead_Identification_InVitro Identify Potent Compounds Animal_Model Animal Model Studies (e.g., Xenograft, Infection Models) Lead_Identification_InVitro->Animal_Model Advance Leads Antimicrobial_Screening->Lead_Identification_InVitro Identify Active Compounds Efficacy_Toxicity Efficacy & Toxicity Assessment Animal_Model->Efficacy_Toxicity Assess Efficacy & Toxicity Preclinical_Candidate Preclinical Candidate Efficacy_Toxicity->Preclinical_Candidate Select Candidate

Caption: A generalized workflow from synthesis to preclinical candidate selection.

In Vivo Studies: The Reality Check

While in vitro assays provide valuable initial data, they cannot fully recapitulate the complex physiological environment of a living organism. In vivo studies, conducted in animal models, are therefore a critical step in the drug development process to evaluate a compound's efficacy, toxicity, and pharmacokinetic properties.

Anticancer Efficacy in Animal Models

For anticancer drug candidates, a common in vivo model is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice. Another model is the syngeneic tumor model, which uses cancer cells derived from the same species as the host animal.

In a study of a 3,6-disubstituted pyridazine derivative, compound 9e , its in vivo anticancer activity was investigated using the Ehrlich ascites carcinoma solid tumor animal model. The study reported a reduction in the mean tumor volume and induction of necrosis in the treated groups, without any signs of toxicity.[6] This is a crucial finding, as it demonstrates that the in vitro activity of the compound translates to a therapeutic effect in a living system.[6]

Table 3: In Vivo Anticancer Activity of a Representative Pyridazine Derivative

CompoundAnimal ModelDosing RegimenKey FindingsReference
9e Ehrlich Ascites Carcinoma (Solid Tumor)Two dose levelsReduction in mean tumor volume, induction of necrosis, no signs of toxicity[6]
The Bridge Between Worlds: Pharmacokinetics and In Vitro-In Vivo Correlation (IVIVC)

A major challenge in drug development is establishing a reliable in vitro-in vivo correlation (IVIVC).[14][15][16] This correlation aims to predict the in vivo behavior of a drug based on its in vitro properties. A successful IVIVC can significantly reduce the need for extensive and costly animal and human studies.[14]

The pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a key determinant of its in vivo efficacy. The pyridazine scaffold is known to possess physicochemical properties that can lead to favorable pharmacokinetic profiles.[17][18]

Key Pharmacokinetic Parameters to Consider:

  • Absorption and Bioavailability: How well is the compound absorbed into the bloodstream after administration?

  • Distribution: Where does the compound go in the body? Does it reach the target site in sufficient concentrations?

  • Metabolism: How is the compound broken down by the body? Are the metabolites active or inactive?

  • Excretion: How is the compound eliminated from the body?

For heterocyclic compounds, including pyridazine derivatives, predicting their disposition in the body can be complex. In vitro tools like studies with hepatocytes and microsomes can provide initial insights into metabolism, but these may not always accurately reflect the in vivo situation.[17]

Visualizing the ADME Pathway

ADME_Pathway Oral_Administration Oral Administration of Pyridazine Derivative Absorption Absorption (GI Tract) Oral_Administration->Absorption Distribution Distribution (Bloodstream to Tissues) Absorption->Distribution Metabolism Metabolism (Primarily Liver) Distribution->Metabolism Target_Site Therapeutic Target (e.g., Tumor, Microbe) Distribution->Target_Site Efficacy Excretion Excretion (Urine/Feces) Metabolism->Excretion

Caption: A simplified representation of the ADME pathway for an orally administered drug.

Conclusion: Navigating the Path Forward

The study of this compound derivatives and their analogues provides a compelling example of the modern drug discovery process. While in vitro studies offer a powerful and essential tool for identifying promising lead compounds with potent anticancer and antimicrobial activities, they are only the first step. The successful translation of these findings into effective and safe therapeutics hinges on a thorough understanding of their in vivo behavior.

The discrepancies often observed between in vitro and in vivo results underscore the importance of integrated and iterative drug development strategies. By combining robust in vitro screening with well-designed in vivo studies and a deep understanding of pharmacokinetics, researchers can more effectively bridge the gap between the laboratory and the clinic, ultimately bringing new and improved treatments to patients in need. The pyridazine scaffold, with its versatile chemistry and favorable biological properties, will undoubtedly continue to be a fertile ground for the discovery of next-generation therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-6-hydrazinylpyridazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyridazine scaffold is a well-established "privileged structure" due to its presence in numerous bioactive molecules.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Bromo-6-hydrazinylpyridazine analogs, a class of compounds with significant potential as kinase inhibitors for anticancer therapy.[1][3] By synthesizing data from various studies on related pyridazine derivatives, this document offers a predictive SAR framework and practical experimental guidance for the rational design of novel therapeutic agents.

The Significance of the Pyridazine Scaffold in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as an excellent scaffold for kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors, makes it a highly attractive starting point for medicinal chemistry campaigns.[4][6] The 3-bromo and 6-hydrazinyl functionalities of the title scaffold offer versatile handles for synthetic modification, allowing for the systematic exploration of chemical space to optimize potency and selectivity.

Synthetic Strategy and Methodologies

The synthesis of this compound analogs typically begins with a commercially available precursor, which is then functionalized to introduce the desired diversity. A general and adaptable synthetic route is outlined below.

General Synthetic Workflow

G A 3,6-Dichloropyridazine B 3-Chloro-6-hydrazinylpyridazine A->B Hydrazine hydrate C This compound B->C Brominating Agent (e.g., NBS) D Condensation with Aldehydes/Ketones C->D R1-CHO or R1-CO-R2 F Acylation/Sulfonylation C->F R-COCl or R-SO2Cl E Hydrazone Analogs D->E G Hydrazide/Sulfonylhydrazide Analogs F->G

Caption: Synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of this compound (Core Scaffold)

This protocol describes a plausible synthesis of the core scaffold, adapted from procedures for similar pyridazine derivatives.[7]

  • Step 1: Synthesis of 3-Chloro-6-hydrazinylpyridazine.

    • To a solution of 3,6-dichloropyridazine (1 equiv.) in ethanol, add hydrazine hydrate (2 equiv.).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield 3-chloro-6-hydrazinylpyridazine.

  • Step 2: Bromination to yield this compound.

    • Dissolve 3-chloro-6-hydrazinylpyridazine (1 equiv.) in a suitable solvent such as acetic acid.

    • Add N-bromosuccinimide (NBS) (1.1 equiv.) portion-wise at room temperature.

    • Stir the reaction mixture for 12-16 hours.

    • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to obtain this compound.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a synthesis of findings from studies on 3,6-disubstituted pyridazine analogs, providing a predictive framework for the this compound scaffold.[3][8] The primary biological endpoints discussed are anticancer activity against various cell lines and inhibition of specific protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-terminal Kinase (JNK1).[8][9]

Table 1: Comparative SAR of 3,6-Disubstituted Pyridazine Analogs
Analog Series Modification at C6 (from Hydrazinyl) Modification at C3 (Bromo replacement) Observed Activity Trend Key Insights Reference
A Hydrazone formation with substituted benzaldehydesBromo retainedPotency is highly dependent on the substituent on the benzaldehyde ring. Electron-withdrawing groups (e.g., -NO2, -CF3) often enhance activity.The electronic properties of the substituent at this position significantly modulate the inhibitory potential, likely by influencing interactions with the solvent-exposed region of the kinase active site.[9]
B Acylation with substituted benzoyl chloridesBromo retainedSmall, lipophilic acyl groups are generally favored. Bulky groups can lead to a loss of activity.This suggests a defined pocket size for the C6 substituent.[7]
C Sulfonylation with arylsulfonyl chloridesBromo retainedAromatic sulfonyl groups, particularly those with para-substituents, can increase potency.The sulfonyl group may act as a hydrogen bond acceptor, forming additional interactions with the target kinase.[9]
D Hydrazinyl retainedSuzuki coupling with (hetero)aryl boronic acidsAromatic rings at C3 are crucial for activity. Thienyl and furanyl groups often show good potency. Phenyl rings with small electron-donating or -withdrawing groups are also well-tolerated.The C3 position is critical for anchoring the inhibitor in the ATP-binding pocket, often forming key hydrophobic and pi-stacking interactions.[10]
Key SAR Takeaways:
  • The Hydrazinyl Moiety as a Versatile Linker: The 6-hydrazinyl group is a key diversification point. Its conversion to hydrazones, hydrazides, and sulfonylhydrazides allows for the exploration of various substituents to probe the solvent-exposed region of the kinase active site.[9]

  • Importance of the C3-Substituent: The bromine atom at the C3 position is a synthetic handle for introducing (hetero)aryl groups via cross-coupling reactions. These groups are often essential for potent kinase inhibition, as they occupy the hydrophobic pocket of the ATP-binding site.[10]

  • Electronic Effects: The electronic nature of the substituents plays a critical role. Electron-withdrawing groups on appendages attached to the C6-hydrazinyl moiety can enhance activity, potentially by modulating the pKa of the hydrazinyl group or by forming specific interactions with the target protein.[9]

  • Steric Constraints: The size and shape of the substituents are important. While some bulk is tolerated at the C6 position, excessively large groups can lead to steric clashes and a loss of potency.[7]

Experimental Methodologies for Biological Evaluation

The biological evaluation of novel kinase inhibitors requires a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based and in vivo models.

Experimental Workflow for Biological Evaluation

G A Primary Screening: In Vitro Kinase Assay (e.g., CDK2) B Determine IC50 values A->B C Secondary Screening: Cell-Based Antiproliferative Assay (e.g., MTT on T-47D cells) B->C Potent compounds D Determine GI50 values C->D E Selectivity Profiling: Kinase Panel Screening D->E Active compounds F Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) E->F Selective compounds G Lead Optimization F->G

Caption: Tiered workflow for the biological evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[8]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare solutions of recombinant human CDK2/Cyclin A enzyme and a suitable peptide substrate in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of serially diluted test compound or DMSO (control) to the wells.

    • Add 2.5 µL of the CDK2/Cyclin A enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™, TR-FRET, or ELISA-based).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[3]

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., T-47D human breast cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics.[3]

  • Assay Procedure (96-well plate format):

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with anticancer potential. The SAR insights synthesized in this guide, derived from closely related pyridazine series, suggest that systematic modification of the 6-hydrazinyl and 3-bromo positions can lead to potent and selective compounds. Future research should focus on generating a focused library of this compound analogs and evaluating them against a panel of cancer-relevant kinases to establish a direct and comprehensive SAR for this specific scaffold. Such studies will be instrumental in advancing these promising molecules towards preclinical development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-hydrazinylpyridazine
Reactant of Route 2
3-Bromo-6-hydrazinylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.